(S)-(-)-alpha-Methylbenzyl isocyanide
Description
The exact mass of the compound (S)-(-)-alpha-Methylbenzyl isocyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-(-)-alpha-Methylbenzyl isocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(-)-alpha-Methylbenzyl isocyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(1S)-1-isocyanoethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCAPMXVCPVFEH-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450685 | |
| Record name | (S)-(-)-alpha-Methylbenzyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21872-32-2 | |
| Record name | (S)-(-)-alpha-Methylbenzyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-α-Methylbenzyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-(-)-alpha-Methylbenzyl isocyanide chemical properties
[1]
Executive Summary
(S)-(-)-alpha-Methylbenzyl isocyanide (CAS: 21872-32-2) is a pivotal chiral building block in asymmetric organic synthesis.[1] Distinct from its isocyanate analog, this isocyanide functionality (-NC) enables unique multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, facilitating the rapid assembly of complex peptidomimetics and chiral heterocycles. This guide provides a rigorous technical profile, synthesis protocols, and handling procedures designed to maintain the compound's stereochemical integrity and ensure operator safety.
CRITICAL DISTINCTION: Do not confuse with (S)-(-)-alpha-Methylbenzyl isocyanate (CAS: 14649-03-7).[2] The isocyanide bears the isocyano group (-N≡C) and exhibits distinct reactivity and odor profiles compared to the isocyanate (-N=C=O).[3]
Part 1: Physicochemical Profile[4][5]
The following data characterizes high-purity (S)-(-)-alpha-Methylbenzyl isocyanide.
| Property | Value | Notes |
| CAS Number | 21872-32-2 | Specific to the (S)-enantiomer. |
| Molecular Formula | C₉H₉N | |
| Molecular Weight | 131.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization. |
| Density | 0.97 g/mL at 25 °C | Less dense than water. |
| Boiling Point | ~220 °C (lit.[4] atm. equiv.) | Practical: Distill under high vacuum (<1 mmHg) at <100 °C to prevent decomposition. |
| Refractive Index | ||
| Optical Rotation | High sensitivity to racemization if stored improperly. | |
| Solubility | Soluble in DCM, CHCl₃, THF, MeOH | Decomposes in aqueous acid. |
| Odor | Pungent, foul | Characteristic of isocyanides; detectable at ppb levels. |
Part 2: Synthesis & Preparation[6][7]
Core Methodology: Formamide Dehydration
The most reliable method for synthesizing chiral isocyanides without racemization is the dehydration of the corresponding formamide using Phosphorus Oxychloride (POCl₃) and a tertiary amine base.
Precursor: (S)-N-(1-Phenylethyl)formamide Reagents: POCl₃, Triethylamine (Et₃N), Dichloromethane (DCM) Conditions: 0 °C to -5 °C (Strict temperature control required)
Step-by-Step Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve (S)-N-(1-Phenylethyl)formamide (1.0 equiv) in anhydrous DCM (0.5 M concentration). Add Et₃N (5.0 equiv).
-
Cooling: Cool the solution to -5 °C using an ice/salt bath.
-
Addition: Dropwise add POCl₃ (1.1 equiv) over 30 minutes. Critical: Maintain internal temperature below 0 °C. Exotherms promote racemization.
-
Reaction: Stir at 0 °C for 60 minutes. Monitor by TLC (disappearance of formamide).
-
Quenching: Pour the reaction mixture into an ice-cold saturated Na₂CO₃ solution. Stir vigorously for 15 minutes to hydrolyze excess POCl₃.
-
Extraction: Separate the organic layer. Wash with water (2x) and brine (1x).
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure at <30 °C.
-
Purification: Flash chromatography on basic alumina (to prevent acid-catalyzed polymerization) or vacuum distillation.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow emphasizing temperature control to prevent racemization.
Part 3: Reactivity & Mechanistic Insight
The Ugi Four-Component Reaction (U-4CR)
(S)-(-)-alpha-Methylbenzyl isocyanide is a "convertible" isocyanide. In the Ugi reaction, it serves as a chiral auxiliary that can be retained or cleaved depending on the desired target.
Components:
-
Amine: R¹-NH₂
-
Carbonyl: R²-CHO (Aldehyde)
-
Acid: R³-COOH
-
Isocyanide: (S)-CH(CH₃)Ph-NC
Mechanism: The reaction proceeds via the formation of an imine, followed by protonation to an iminium ion. The isocyanide (acting as a C-nucleophile) attacks the iminium ion, followed by the addition of the carboxylate. The final step is the Mumm Rearrangement , which is the driving force of the reaction, forming the stable bis-amide bond.
Mechanistic Pathway Diagram
Figure 2: Mechanistic flow of the Ugi reaction utilizing the isocyanide carbon insertion.
Stereochemical Considerations
-
Diastereoselectivity: While the (S)-isocyanide provides a chiral center, simple Ugi reactions often show low diastereoselectivity (dr ~ 1:1) unless a chiral cyclic imine or specific Lewis acid catalyst (e.g., ZnCl₂, TiCl₄) is employed.
-
Racemization: The isocyanide carbon itself is stable, but the alpha-proton (benzylic) is acidic (pKa ~27). Strong bases (e.g., BuLi) can deprotonate this position, leading to immediate racemization. Avoid strongly basic conditions during downstream processing.
Part 4: Safety & Handling Protocols
Isocyanides are notorious for their odor and potential toxicity. Strict adherence to safety protocols is non-negotiable.
Odor Control (The "Bleach" Rule)
The odor of (S)-(-)-alpha-Methylbenzyl isocyanide is detectable at extremely low concentrations and can cause nausea and headaches.
-
Engineering Control: All work must be performed in a high-efficiency fume hood.
-
Decontamination: Glassware must never be removed from the hood unwashed. Rinse all glassware with a 10% Sodium Hypochlorite (Bleach) solution or acidic methanol (HCl/MeOH) before cleaning. This hydrolyzes the isocyanide to the odorless formamide/amine.
Toxicity & First Aid
-
Inhalation: Move to fresh air immediately. Oxygen may be required.
-
Skin Contact: Wash with soap and water.[2] Do not use organic solvents (increases absorption).
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Isocyanides can polymerize or oxidize at room temperature over time.
References
-
Sigma-Aldrich. (S)-(-)-alpha-Methylbenzyl isocyanide Product Specification. Link
-
Ugi, I. (1962). "The α-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link
-
Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. Link
-
Organic Syntheses. "Methyl Isocyanide" (General procedure applicable to chiral analogs). Org.[5] Synth. 1966, 46, 75. Link
-
TCI Chemicals. (S)-(-)-alpha-Methylbenzyl Isocyanate vs Isocyanide Data. Link
(S)-(-)-alpha-Methylbenzyl isocyanide CAS number 21872-32-2
Technical Monograph: (S)-(-)- -Methylbenzyl Isocyanide
CAS Number: 21872-32-2 Synonyms: (S)-(-)-1-Phenylethyl isocyanide; [(1S)-1-isocyanoethyl]benzene Classification: Chiral Isocyanide / C1-Synthon
Part 1: Executive Summary & Physicochemical Profile
(S)-(-)-
Its utility extends to coordination chemistry, where it serves as a strong
Physicochemical Datasheet
| Property | Value | Context/Notes |
| Molecular Formula | ||
| Molecular Weight | 131.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | Pungent, foul odor (Typical of isocyanides) |
| Density | ||
| Boiling Point | ||
| Refractive Index | ||
| Optical Rotation | Neat (undiluted) | |
| Solubility | Soluble in MeOH, DCM, THF | Decomposes in aqueous acid |
| Storage | Store under inert gas (Argon/Nitrogen) to prevent oxidation/polymerization. |
Part 2: Synthetic Architecture (Protocol Design)
Commercially available (S)-(-)-
The industry-standard protocol involves the dehydration of the corresponding formamide . This route preserves the chiral center integrity, provided temperature controls are strictly maintained.
Reaction Scheme
-
Formylation: (S)-
-Methylbenzylamine (S)- -Methylbenzylformamide -
Dehydration: (S)-
-Methylbenzylformamide (S)-(-)- -Methylbenzyl isocyanide
Detailed Workflow (Self-Validating System)
Reagents:
-
Precursor: (S)-(-)-
-Methylbenzylamine (CAS 2627-86-3) -
Formylating Agent: Ethyl formate (Reflux)
-
Dehydrating Agent: Phosphorus oxychloride (
) or Triphosgene -
Base: Diisopropylamine (DIPA) or Triethylamine (
) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Formylation (The Setup): Reflux (S)-(-)-
-methylbenzylamine (1.0 eq) in excess ethyl formate (5.0 eq) for 4–6 hours. Monitor via TLC (disappearance of amine).-
Validation: The intermediate formamide should appear as a white solid or viscous oil after solvent removal.
-
-
Dehydration (The Critical Step):
-
Dissolve the formamide in anhydrous DCM (
) and cool to to . -
Add the base (DIPA, 3.0 eq) followed by dropwise addition of
(1.1 eq). -
Expert Insight: Maintain temperature below
during addition. Exotherms can cause racemization of the benzylic carbon or polymerization of the isocyanide.
-
-
Quench & Extraction:
-
Quench the reaction with saturated
solution (keep cold). -
Extract with DCM. Wash organic layer with water and brine.
-
-
Purification:
-
Dry over
and concentrate in vacuo. -
Distillation: Purify via Kugelrohr distillation or flash chromatography (Basic Alumina, Pentane/EtOAc). Silica gel is slightly acidic and may degrade the isocyanide; neutralize silica with 1%
if used.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis workflow converting the chiral amine to isocyanide via formamide dehydration.
Part 3: Mechanistic Utility in Asymmetric Synthesis
The primary value of CAS 21872-32-2 lies in the Ugi 4-Component Reaction (U-4CR) .[2] In this reaction, the isocyanide serves as the C-terminal component of the resulting peptide mimetic.
The Diastereoselective Ugi Reaction
When (S)-(-)-
Mechanism:
-
Imine Formation: Aldehyde + Amine
Imine. -
Nitrilium Formation: Protonated Imine + Isocyanide
Nitrilium Ion. -
Nucleophilic Attack: Carboxylate attacks the Nitrilium ion. This is the stereodefining step. The bulky phenyl group of the (S)-methylbenzyl moiety blocks one face of the intermediate, favoring the formation of one diastereomer over the other.
-
Mumm Rearrangement: Acyl transfer yields the final
-acylamino amide.
Applications:
-
Peptidomimetics: Synthesis of constrained peptides.[3]
-
Convertible Isocyanides: The
-methylbenzyl amide formed can be hydrolyzed (albeit with difficulty) or used as a template for further cyclization (e.g., to form ketopiperazines).
Ugi Reaction Pathway Diagram[2][3][4]
Figure 2: The Ugi 4-Component Reaction pathway highlighting the insertion of the chiral isocyanide.
Part 4: Safety & Handling (Critical)
Isocyanides are notorious for their vile, overpowering odor which can cause nausea and psychological distress even at ppb (parts per billion) levels. They are also potentially toxic.[4]
-
Hazard Class: Acute Toxicity (Inhalation/Oral), Skin Irritant.
-
Odor Control: All work must be performed in a well-ventilated fume hood.
-
Glassware Decontamination: Do not wash glassware immediately in the open sink. Rinse all glassware with an acidic solution (e.g., dilute HCl or acetic acid) in the hood. The acid hydrolyzes the isocyanide back to the amine/formamide, which are odorless (or smell like amine) and less volatile.
-
Spill Management: Treat spills immediately with dilute sulfuric acid or acetic acid to hydrolyze the compound.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.
-
Zhu, J. (2003). Recent Developments in the Isonitrile-Based Multicomponent Synthesis of Heterocycles. European Journal of Organic Chemistry, 2003(7), 1133–1144.
-
Obrecht, R., Herrmann, R., & Ugi, I. (1985). Isocyanide synthesis with phosphorus oxychloride and diisopropylamine. Synthesis, 1985(4), 400-402.
-
PubChem Database. (n.d.). (S)-(-)-alpha-Methylbenzyl isocyanide (CID 24877812).[5][6] National Center for Biotechnology Information.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. (S)-(-)-alpha-Methylbenzyl Isocyanate | 14649-03-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. (S)-(-)-a-Methylbenzyl isocyanide 96 21872-32-2 [sigmaaldrich.com]
- 6. (S)-(-)-a-Methylbenzyl isocyanide 96 21872-32-2 [sigmaaldrich.com]
(S)-(-)-alpha-Methylbenzyl isocyanide molecular weight
Technical Monograph: (S)-(-)- -Methylbenzyl Isocyanide
Properties, Synthesis, and Application in Asymmetric Multicomponent Reactions
Executive Summary & Physicochemical Profile
(S)-(-)-
The precise molecular weight and physical constants are foundational for stoichiometric calculations in combinatorial chemistry workflows.
Table 1: Physicochemical Specifications
| Property | Value | Notes |
| Molecular Weight | 131.17 g/mol | Formula: |
| CAS Number | 21872-32-2 | Specific to (S)-(-)-enantiomer |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization |
| Density | 0.97 g/mL at 25 °C | |
| Boiling Point | 220 °C | Lit.[1][2][3][4][5] value; often distilled under reduced pressure |
| Optical Rotation | Neat liquid | |
| Refractive Index | ||
| Solubility | DCM, MeOH, THF, Toluene | Sparingly soluble in water |
| Odor | Pungent, characteristic isocyanide | Requires active ventilation |
Synthetic Methodology: Formamide Dehydration[6][7]
While (S)-(-)-
Retrosynthetic Logic
The synthesis relies on the stereochemical stability of the amine precursor. The transformation of the primary amine to the formamide, followed by dehydration to the isocyanide, generally proceeds with retention of configuration at the benzylic carbon.
Precursor: (S)-(-)-1-Phenylethylamine (Enantiopure)
Reagent: Phosphorus oxychloride (
Optimized Experimental Protocol
Note: All steps must be performed in a fume hood due to the potent odor and toxicity of isocyanides.
Step 1: N-Formylation
-
Charge a round-bottom flask with (S)-(-)-1-Phenylethylamine (1.0 equiv) and Ethyl formate (excess, solvent/reagent).
-
Reflux for 4–6 hours. Monitoring by TLC should show the disappearance of the amine.
-
Concentrate in vacuo to yield (S)-N-(1-phenylethyl)formamide. (Quantitative yield is typical; purification is rarely needed if the amine was pure).
Step 2: Dehydration (The Burgess or
-
Dissolve (S)-N-(1-phenylethyl)formamide (1.0 equiv) in anhydrous DCM (0.5 M concentration).
-
Add Triethylamine (3.0 equiv) and cool the solution to -5 °C (ice/salt bath).
-
Dropwise add
(1.1 equiv) over 30 minutes, maintaining internal temperature < 0 °C. Causality: Rapid addition causes exotherms that may racemize the sensitive benzylic center. -
Stir at 0 °C for 1 hour, then allow to warm to room temperature over 30 minutes.
-
Quench: Pour the mixture into a saturated
solution (0 °C) and stir vigorously for 30 minutes. Validation: This hydrolyzes unreacted and neutralizes acidic byproducts. -
Extraction: Extract with DCM (3x), wash organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc + 1%
). Note: The amine additive prevents silica-induced hydrolysis.
Mechanistic Insight: The Asymmetric Ugi Reaction
The primary utility of (S)-(-)-
Chiral Induction Mechanism
When (S)-(-)-
While the diastereomeric excess (de) varies based on the solvent and temperature (lower temperatures typically favor higher de), the (S)-isocyanide preferentially directs the formation of specific stereoisomers in the generation of the new
Pathway Visualization
The following diagram illustrates the molecular flow from precursors to the Ugi bis-amide product, highlighting the critical Mumm rearrangement step driven by the isocyanide carbon.
Figure 1: Mechanistic pathway of the Ugi 4-Component Reaction utilizing (S)-(-)-
Safety & Handling Protocols
Isocyanides are notorious for their vile odor and potential toxicity. Strict adherence to safety protocols is non-negotiable.
Odor Control (The "Quenching" Protocol)
Glassware contaminated with isocyanides should never be removed from the fume hood before treatment.
-
Oxidative Quench: Rinse all glassware with a dilute solution of bleach (sodium hypochlorite) or acidic acetone. This oxidizes the isocyanide to the odorless isocyanate or hydrolyzes it to the amine/formamide.
-
Rotovap Exhaust: Ensure the rotary evaporator exhaust is vented into a fume hood or through an acid scrubber.
Toxicity Profile[2][12]
-
Acute Toxicity: Harmful by inhalation, ingestion, and skin contact (H302+H312+H332).
-
Target Organs: Central nervous system (similar to CO toxicity in high concentrations due to heme binding).
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
References
-
Santa Cruz Biotechnology. (S)-(-)-alpha-Methylbenzyl isocyanide Product Data. Retrieved Jan 28, 2026. Link[4]
-
Sigma-Aldrich. (S)-(-)-alpha-Methylbenzyl isocyanide Technical Specification. Retrieved Jan 28, 2026. Link
- Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition.
- Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.
-
Chem-Impex International. Safety Data Sheet: (S)-(-)-alpha-Methylbenzyl isocyanide. Link
Sources
- 1. (S)-(-)-a-Methylbenzyl isocyanate 98 14649-03-7 [sigmaaldrich.com]
- 2. (S)-(-)-a-Methylbenzyl isocyanide 96 21872-32-2 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (S)-(-)-a-Methylbenzyl isocyanide 96 21872-32-2 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. researchgate.net [researchgate.net]
(S)-(-)-alpha-Methylbenzyl isocyanide spectral data (NMR, IR)
Technical Whitepaper: Spectroscopic Characterization and Synthetic Utility of (S)-(-)- -Methylbenzyl Isocyanide[1]
Executive Summary
(S)-(-)-
This guide provides a definitive reference for the spectroscopic identification of (S)-(-)-
Chemical Identity & Physical Profile[1][2][3][4][5]
Before spectral analysis, the compound's physical constants serve as the first line of quality control.[1] Note the distinct "vile" odor characteristic of isocyanides, which differs significantly from the pungent, acrid smell of isocyanates.
| Property | Specification | Notes |
| IUPAC Name | (S)-(1-Isocyanoethyl)benzene | |
| CAS Number | 21872-32-2 | Specific to (S)-enantiomer |
| Molecular Formula | MW: 131.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization |
| Boiling Point | 220 °C (atm) | Decomposes at high T; distill under vacuum recommended |
| Density | 0.97 g/mL (25 °C) | |
| Optical Rotation | (Neat); Critical for chiral purity check | |
| Solubility | DCM, | Hydrolyzes slowly in aqueous acid |
Synthesis & Purification Workflow
High-quality spectral data depends on the purity of the precursor.[1] The standard industrial route involves the dehydration of (S)-N-(1-phenylethyl)formamide.[1] The preservation of the stereocenter is contingent on maintaining low temperatures during the dehydration step to prevent racemization via an imidoyl intermediate.[1]
Figure 1: Synthetic Pathway and Impurity Logic[1]
Protocol Insight: The dehydration using
Spectral Analysis: The Core Data
Infrared Spectroscopy (IR)
The IR spectrum provides the most immediate confirmation of the isocyanide functional group.[1]
-
Diagnostic Peak: A strong, sharp absorption at
.[1] -
Fingerprint:
Nuclear Magnetic Resonance (NMR)
The NMR data confirms the structure and checks for the common formamide impurity (which would show a rotameric mixture with formyl protons ~8 ppm).[1]
NMR (400 MHz,
)
| Signal ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| 7.30 – 7.45 | Multiplet (m) | 5H | Aromatic Protons | Standard phenyl region.[1] |
| 4.78 | Quartet (q, | 1H | Methine (-CH-NC) | Deshielded by the isocyanide group.[1] The chemical shift is diagnostic; the precursor formamide methine is typically |
| 1.65 | Doublet (d, | 3H | Methyl (-CH3) | Coupled to the methine proton.[1] |
NMR (100 MHz,
)
The
| Signal ( | Type | Assignment | Technical Note |
| 156.0 – 159.0 | Broad/Triplet ( | Isocyanide Carbon (-NC) | Critical Identification. Often weak due to lack of NOE and coupling to |
| 139.0 | Singlet | Aromatic C (Quaternary) | Ipso-carbon.[1] |
| 129.0, 128.5, 125.5 | Singlets | Aromatic CH | Ortho, meta, para carbons. |
| 53.5 | Singlet | Methine (-CH-NC) | The chiral center carbon.[1] |
| 25.2 | Singlet | Methyl (-CH3) |
Figure 2: Spectral Assignment Logic
Applications in Drug Discovery[1][6]
The utility of (S)-(-)-
-
Ugi Reaction (4-CR): Reacts with an amine, aldehyde, and carboxylic acid to form
-aminoacyl amides.[1] The (S)-benzyl group acts as a convertible isocyanide; it can be removed later via hydrogenolysis or acid hydrolysis to yield a secondary amide or free acid, making it a "universal" isocyanide equivalent.[1] -
Passerini Reaction (3-CR): Reacts with an aldehyde and carboxylic acid to form
-acyloxy carboxamides.[1] -
Ligand Chemistry: Acts as a strong
-donor/ -acceptor ligand in organometallic catalysis (e.g., Pd, Pt complexes), where the NMR shift of the terminal carbon typically moves upfield upon coordination.[1]
References
-
Synthesis & Protocol: "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." ResearchGate.[1]
-
Physical Properties: "(S)-(-)-alpha-Methylbenzyl isocyanide Product Data." Santa Cruz Biotechnology.[1] [1]
-
Spectral Data (13C NMR): "13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites." National Institutes of Health (PMC).[1]
-
Isocyanide Coordination Chemistry: "Homoleptic Nickel(0) Phenyl Isocyanide Complexes." Zeitschrift für Naturforschung.[1]
-
General IR/NMR Tables: "13C NMR Chemical Shift Ranges." Oregon State University.[1]
(S)-(-)-alpha-Methylbenzyl Isocyanide: Stability, Storage, and Application Guide
This guide provides a comprehensive technical analysis of (S)-(-)-alpha-Methylbenzyl isocyanide, a critical chiral building block in multicomponent reactions. It addresses the frequent confusion with its isocyanate counterpart and establishes rigorous protocols for its storage, stability, and application.
Executive Summary
(S)-(-)-alpha-Methylbenzyl isocyanide (CAS: 21872-32-2) is a high-value chiral reagent primarily employed in isocyanide-based multicomponent reactions (IMCRs) such as the Ugi and Passerini reactions. Unlike its achiral analogues, its utility lies in its ability to induce diastereoselectivity in peptide mimetic synthesis.
Critical Distinction: Researchers frequently confuse this compound with (S)-(-)-alpha-Methylbenzyl isocyanate (CAS: 14649-03-7). These are distinct chemical entities with opposing reactivities.[1]
-
Isocyanide (R-N≡C): Stable in base, hydrolyzes in acid, extremely foul odor.
-
Isocyanate (R-N=C=O): Reacts with nucleophiles (amines/alcohols), hydrolyzes to amines + CO2.
Physicochemical Specifications
The following data represents the standard profile for high-purity (S)-(-)-alpha-Methylbenzyl isocyanide.
| Property | Specification | Notes |
| CAS Number | 21872-32-2 | Distinct from isocyanate (14649-03-7) |
| Molecular Formula | C₉H₉N | MW: 131.18 g/mol |
| Appearance | Colorless to light yellow liquid | Darkening indicates polymerization/oxidation |
| Density | 0.97 g/mL at 25 °C | Less dense than water |
| Boiling Point | ~220 °C (lit.)[2][3][4] | Often distilled at reduced pressure (e.g., 90°C @ 10 mmHg) |
| Refractive Index | ||
| Optical Rotation | Critical purity indicator | |
| Odor Threshold | < 5 ppb | Extreme stench ; detectable at minute concentrations |
Stability Mechanisms & Degradation Pathways
The stability of (S)-(-)-alpha-Methylbenzyl isocyanide is governed by three primary vectors: hydrolytic cleavage, thermal isomerization, and metal-catalyzed polymerization.
Hydrolytic Stability (Acid Sensitivity)
Isocyanides possess a unique "divalent" carbon character (
-
Acidic Conditions: The terminal carbon is highly nucleophilic but becomes electrophilic upon protonation. In the presence of aqueous acid, it rapidly hydrolyzes to the corresponding formamide.
-
Basic Conditions: The isocyanide group is remarkably stable to base (unlike isocyanates), allowing its use in basic aqueous workups.[10]
Thermal Isomerization
At elevated temperatures (>180°C), isocyanides undergo a unimolecular rearrangement to the thermodynamically more stable nitrile (R-CN). While (S)-alpha-methylbenzyl isocyanide has a high boiling point, prolonged heating can lead to racemization or conversion to the nitrile.
Degradation Pathway Diagram
Caption: Primary degradation vectors for alpha-methylbenzyl isocyanide involving hydrolysis, isomerization, and polymerization.
Storage & Handling Protocols
Due to its potent odor and specific instability, strict adherence to the following protocol is required.
Storage Conditions
-
Temperature: 2°C to 8°C (Refrigerated). Low temperature inhibits both thermal isomerization and slow polymerization.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . While not pyrophoric, excluding moisture prevents slow hydrolysis over months.
-
Container: Glass bottles with Teflon-lined caps . Do not use rubber septa for long-term storage, as the isocyanide can diffuse through or degrade rubber, releasing odor.
-
Secondary Containment: The bottle must be sealed inside a secondary unbreakable container (e.g., a plastic jar with activated carbon or vermiculite) to contain odors in case of leakage.
Odor Control & Decontamination
The odor of isocyanides is notorious and can cause "olfactory fatigue" (inability to smell it after exposure) while still being toxic.
-
Handling: ALWAYS in a functioning fume hood.
-
Spill Neutralization: Do not wipe with water. Treat spills immediately with dilute acidic methanol (to hydrolyze to formamide) or sodium hypochlorite (bleach) (to oxidize to isocyanate/carbamate).
-
Recommended: 10% Bleach solution is the most effective oxidizer for odor destruction.
-
Experimental Application: The Ugi Reaction
The primary application of this reagent is the Ugi 4-Component Reaction (U-4CR) to synthesize chiral peptoids.
Standard Workflow
-
Imine Formation: Pre-condense the aldehyde (1.0 eq) and amine (1.0 eq) in Methanol (MeOH) for 30 minutes. Adding a drying agent (Na₂SO₄) helps drive this equilibrium.
-
Acid Addition: Add the carboxylic acid (1.0 eq).
-
Isocyanide Addition: Add (S)-(-)-alpha-Methylbenzyl isocyanide (1.0 eq) last.
-
Note: The reaction is often exothermic.[11] Cool to 0°C if using reactive aldehydes.
-
-
Reaction Time: Stir at room temperature for 12–24 hours.
-
Workup: Evaporate solvent. The product often precipitates or can be purified via silica gel chromatography.
Ugi Reaction Mechanism Diagram
Caption: Step-wise mechanism of the Ugi reaction, highlighting the critical isocyanide insertion step.
Quality Control & Validation
Before use in critical syntheses, verify the integrity of the reagent.
-
IR Spectroscopy: Look for the characteristic, sharp isocyanide stretch at 2140 cm⁻¹ .
-
Warning: A broad peak at 3300 cm⁻¹ (N-H) or 1680 cm⁻¹ (C=O) indicates hydrolysis to formamide.
-
Warning: A peak at 2250 cm⁻¹ indicates isomerization to nitrile.
-
-
Optical Rotation: Check
.[4] A significant drop from -33° suggests racemization or dilution by impurities. -
GC-MS: The isocyanide should elute as a sharp peak. Broadening or tailing may indicate thermal degradation in the injector port (use low injector temp, <200°C).
References
-
Sigma-Aldrich. (S)-(-)-alpha-Methylbenzyl isocyanide Product Specification. Link
-
Chem-Impex International. Safety Data Sheet: (S)-(-)-alpha-Methylbenzyl isocyanide (CAS 21872-32-2). Link
-
Ugi, I. (1962). The α-Addition of Isonitriles to Imines and Hydrazones. Angewandte Chemie International Edition. Link
-
Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link
-
Santa Cruz Biotechnology. (S)-(-)-alpha-Methylbenzyl isocyanide Properties. Link[12][13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,6-二甲基苯基异腈 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. (S)-(-)-a-Methylbenzyl isocyanide 96 21872-32-2 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]
- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. scbt.com [scbt.com]
Chiral isocyanide synthesis from (S)-(-)-alpha-Methylbenzylamine
Technical Monograph: Synthesis of (S)-(-)- -Methylbenzyl Isocyanide
High-Fidelity Protocol for Chiral Building Block Generation
Executive Summary & Strategic Context
Target Molecule: (S)-(-)-
The synthesis of (S)-(-)-
This guide details the Formylation-Dehydration Route , the industry "Gold Standard" for maintaining enantiomeric excess (
Mechanistic Pathway & Logic
The transformation proceeds via a two-stage sequence.[2][3][4][5][6] The causality of the experimental design relies on the activation of the formamide oxygen, converting it into a leaving group, followed by base-mediated elimination.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the activation of the formamide by POCl
Figure 1: Step-wise mechanistic conversion from amine to isocyanide via phosphate activation.
Experimental Protocol
Phase 1: N-Formylation
Objective: Quantitative conversion of amine to formamide without racemization. Reagent Choice: Ethyl formate is selected over acetic formic anhydride to prevent acetylation side-products and simplify purification (ethanol byproduct).
-
Setup: Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.
-
Charging: Add (S)-(-)-
-Methylbenzylamine (10.0 g, 82.5 mmol) and Ethyl Formate (30.6 g, 413 mmol, 5 equiv).-
Note: Excess ethyl formate acts as both reagent and solvent.
-
-
Reaction: Reflux at 60°C for 4–6 hours.
-
Checkpoint: Monitor TLC (SiO
, 50% EtOAc/Hexane). The amine spot (ninhydrin active) must disappear.
-
-
Workup: Concentrate the mixture in vacuo to remove excess ethyl formate and ethanol.
-
Purification: The residue is typically a viscous oil or low-melting solid. If purity <95% by NMR, perform a short-path distillation or recrystallization from hexane/ether.
Phase 2: Dehydration (The Critical Step)
Objective: Conversion of formamide to isocyanide while suppressing thermal racemization.
Safety: POCl
Reagents:
-
N-Formyl-(S)-
-methylbenzylamine (from Phase 1) -
Phosphorus Oxychloride (POCl
, 1.1 equiv) -
Triethylamine (Et
N, 3.0 equiv) -
Dichloromethane (DCM, Anhydrous)
Workflow Diagram:
Figure 2: Operational workflow for the POCl3 dehydration method.
Detailed Procedure:
-
Solvation: Dissolve the N-formyl intermediate (10.0 g) in anhydrous DCM (150 mL) under Nitrogen atmosphere.
-
Base Addition: Add Triethylamine (Et
N) and cool the solution to -5°C using an ice/salt bath. -
Activation (Exothermic): Add POCl
dropwise over 30 minutes.-
Critical Parameter: Internal temperature must not exceed 0°C . Higher temperatures risk racemization via the transient imidoyl cation.
-
-
Reaction: Stir at 0°C for 60 minutes.
-
Self-Validating Check: Aliquot IR. Appearance of a strong peak at 2140 cm
confirms isocyanide formation.
-
-
Quench: Pour the reaction mixture slowly into a stirred solution of saturated Na
CO (200 mL) at 0°C. Stir for 15 minutes to hydrolyze excess POCl . -
Isolation: Separate the organic layer.[6] Extract aqueous layer with DCM (2 x 50 mL). Combine organics, wash with water and brine, dry over Na
SO . -
Purification: Remove solvent at reduced pressure. Purify via Kugelrohr distillation or flash chromatography (Basic Alumina, Hexane/EtOAc) to avoid acid-catalyzed polymerization.
Characterization & Quality Control
To ensure the product is suitable for pharmaceutical applications, it must meet the following specifications.
| Parameter | Specification | Method | Logic |
| Appearance | Colorless to pale yellow liquid | Visual | Darkening indicates polymerization. |
| IR Spectrum | Strong peak @ 2140 cm | FT-IR | Diagnostic -N |
| Optical Rotation | Polarimetry | Confirms enantiomeric purity. Lower magnitude implies racemization. | |
| NMR ( | 400 MHz CDCl | Characteristic quartet for the benzylic proton. | |
| Odor | Pungent, repulsive | Olfactory | Lack of odor indicates hydrolysis to amine/formamide. |
Safety & "Stench" Management
Isocyanides possess a legendary, nausea-inducing odor that clings to surfaces and skin.
-
Containment: All weighing and transfers must occur in a high-performance fume hood.
-
Double Gloving: Use Nitrile gloves. Change immediately if splashed.[10]
-
The "Kill" Solution: Prepare a bath of 10% Sodium Hypochlorite (Bleach) .
-
Chemistry: Hypochlorite oxidizes the isocyanide to the corresponding isocyanate (less odorous) and eventually hydrolyzes it.
-
Protocol: Rinse all glassware with the bleach solution before removing it from the hood. Do not use acid for cleaning (regenerates the formamide/amine but leaves the smell).
-
Troubleshooting & Optimization
-
Issue: Low Yield.
-
Cause: Hydrolysis during the quench.
-
Fix: Ensure the quench is basic (Na
CO ) and rapid. Isocyanides are acid-sensitive (forming formamides).
-
-
Issue: Racemization (
is low).-
Cause: Temperature spike during POCl
addition. -
Fix: Slow down addition rate; use a dry ice/acetone bath to maintain -10°C if scale >20g.
-
-
Issue: Product turns black/tarry.
-
Cause: Acid-catalyzed polymerization.
-
Fix: Store the product with a pellet of KOH or over basic alumina at -20°C.
-
References
- Ugi, I. (1971). Isonitrile Chemistry. Academic Press.
-
O'Brien, P., et al. (1998). "Phosphorus Oxychloride Dehydration of Formamides." Organic Syntheses, 77, 164.
-
Souto-Bachiller, F., et al. (1990). "Synthesis of Isocyanides." Organic Syntheses, Coll. Vol. 6, 232.
-
Porcheddu, A., et al. (2005). "Microwave-Assisted Synthesis of Isonitriles using Burgess Reagent." Journal of Organic Chemistry, 70(6), 2361-2363.
-
Sigma-Aldrich. (n.d.). "(S)-(-)-alpha-Methylbenzyl isocyanide Product Sheet."
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. medium.com [medium.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemimpex.com [chemimpex.com]
- 8. (S)-(-)-alpha-Methylbenzyl Isocyanate | 14649-03-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
The Odyssey of Chiral Isocyanides: From "Godzilla" to Stereochemical Precision
Introduction: The Jekyll and Hyde of Functionality
For over a century, isocyanides (isonitriles) were the pariahs of organic chemistry. Described by odor theorist Luca Turin as the "Godzilla of scents," their reputation for olfactory assault—capable of "fouling the air of a room for several days" (Lieke, 1859)—relegated them to the fringes of research. Yet, hidden behind this noxious barrier lies a functional group of unparalleled versatility. The isocyanide carbon is formally divalent (
This guide focuses on the most technically demanding subset of this class: Chiral Isocyanides . Specifically, we explore those bearing stereogenic centers at the
Historical Trajectory: A Timeline of Discovery
The history of chiral isocyanides is a transition from accidental discovery to precision engineering.
The Timeline of Innovation
Figure 1: Chronological evolution of isocyanide chemistry, highlighting the shift from structural curiosity to natural product discovery and synthetic application.
The Natural Precedent
While synthetic chemists struggled with the odor, nature had already mastered the chiral isocyanide. In 1950, Xanthocillin was isolated from Penicillium notatum, the first naturally occurring isocyanide. Subsequently, marine sponges (e.g., Axinella cannabina) were found to produce complex terpenoid isocyanides (e.g., axisonitrile-1). These natural products possess stable chiral centers, proving that the isocyano group is compatible with complex stereochemical architectures.
Technical Core: Synthesis and Configurational Stability
The primary challenge in working with
Synthesis: The Dehydration Route
The "Gold Standard" for synthesizing chiral isocyanides is the dehydration of N-substituted formamides. Unlike the silver cyanide route (Sn2), which can cause inversion or racemization, dehydration proceeds with retention of configuration at the chiral center.
Mechanism of Dehydration (POCl3 Method):
-
Activation: The formamide oxygen attacks the electrophilic phosphorus (POCl3).
-
Elimination: Base-mediated elimination of the phosphate species yields the isocyanide.
Figure 2: The dehydration pathway preserves the stereochemistry of the starting amine/formamide.
The Stability Matrix (Critical for Experimental Design)
Not all chiral isocyanides are created equal. The stability of the chiral center depends heavily on the substituents attached to the
| Substituent Type ( | Example Structure | Configurational Stability | Risk Factor |
| Alkyl | (S)-CH3-CH(R)-NC | High | Stable to heat and weak bases. |
| Aryl | (S)-Ph-CH(R)-NC | Moderate | Prone to thermal racemization >130°C. |
| Ester (EWG) | (S)-ROOC-CH(R)-NC | Low | High Risk. Racemizes rapidly with amine bases (e.g., in Ugi reactions). |
The Racemization Trap:
In Multicomponent Reactions (like the Ugi reaction), the presence of primary amines can deprotonate
-
Solution: Use Lewis acids (e.g.,
, ) or pre-formed imines to minimize the concentration of free base, or employ "Ugi-Joullié" conditions (pre-formed cyclic imines).
Modern Applications: Asymmetric Catalysis[2]
Beyond their role as substrates, chiral isocyanides have emerged as a unique class of ligands for transition metals (Au, Pd, Pt, Rh). They are strong
Gold(I) Catalysis
Chiral acyclic diaminocarbene (ADC) gold complexes, generated in situ from chiral isocyanides and amines, have shown remarkable enantioselectivity in cyclization reactions. The linear nature of the C-N-C bond pushes the chiral information distal to the metal center, requiring clever ligand design (e.g., bulky substituents) to fold the chiral pocket back around the active site.
Experimental Protocol: Synthesis of (S)-2-Isocyano-3-phenylpropanoate
Objective: Synthesis of a chiral isocyanide from L-Phenylalanine methyl ester without racemization. Safety Warning: All steps must be performed in a well-ventilated fume hood. Isocyanides have a potent, nauseating odor and potential toxicity.[1][2]
Materials
-
N-Formyl-L-phenylalanine methyl ester (10 mmol)
-
Triethylamine (Et3N) (25 mmol)
-
Phosphorus Oxychloride (POCl3) (11 mmol)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add N-Formyl-L-phenylalanine methyl ester dissolved in 50 mL anhydrous DCM.
-
Cooling: Cool the solution to -30°C using an acetone/dry ice bath. Note: Low temperature is critical to prevent side reactions and racemization.
-
Base Addition: Add Et3N dropwise via syringe. Stir for 10 minutes.
-
Dehydration: Add POCl3 dropwise over 20 minutes. Maintain temperature below -20°C.
-
Reaction: Allow the mixture to warm to 0°C over 1 hour. Monitor by TLC (isocyanides are less polar than formamides).
-
Quench: Pour the reaction mixture into an ice-cold solution of Na2CO3 (saturated, aq). Stir vigorously for 15 minutes to hydrolyze excess POCl3.
-
Extraction: Separate layers. Extract aqueous layer with DCM (2x). Wash combined organics with water and brine.
-
Purification: Dry over Na2SO4, concentrate (rotary evaporator in hood!), and purify via flash chromatography (Silica, Hexane/EtOAc).
-
Tip: Add 1% Et3N to the eluent to prevent acid-catalyzed polymerization on silica.
-
Yield: Typically 80-90%.[3] Odor Management: Rinse all glassware with a bleach solution (sodium hypochlorite) immediately after use to oxidize residual isocyanide to the odorless isocyanate/amine.
References
-
Lieke, W. (1859). "Über das Cyanallyl". Annalen der Chemie und Pharmacie, 112(3), 316–321. Link
-
Hofmann, A. W. (1867). "Ueber eine neue Reihe von Homologen der Cyanwasserstoffsäure". Annalen der Chemie und Pharmacie, 144(1), 114–120. Link
- Rothe, W. (1950). "Vorläufige Mitteilung über eine neue Antibiotikum-Gruppe". Pharmazie, 5, 190. (Discovery of Xanthocillin).
-
Ugi, I., & Meyr, R. (1958). "Neue Darstellungsmethode für Isonitrile". Angewandte Chemie, 70(22-23), 702–703. Link
-
Turin, L. (2006).[4] The Secret of Scent: Adventures in Perfume and the Science of Smell. HarperCollins. (Source of "Godzilla of smells" quote).
-
Banfi, L., Basso, A., & Riva, R. (2012). "Chiral Nonracemic Isocyanides". In Isocyanide Chemistry: Applications in Synthesis and Material Science (V. Nenajdenko, Ed.).[5] Wiley-VCH. Link
-
Garg, N. K., et al. (2023). "Total Synthesis of Lissodendoric Acid A via Stereospecific Cyclic Allene Insertion". Science, 379(6629), 261-265. Link
Sources
The Architect’s Tool: A Technical Guide to Isocyanide-Based Multicomponent Reactions (IMCRs)
Executive Summary: The Power of Alpha-Addition
In the landscape of modern organic synthesis, Isocyanide-based Multicomponent Reactions (IMCRs) represent a paradigm shift from linear, step-by-step synthesis to convergent, complexity-generating assembly. For the drug discovery professional, IMCRs are not merely "reactions"; they are scaffold-generating engines .
The core technical differentiator of IMCRs is the unique electronic structure of the isocyanide (isonitrile) functional group. Unlike most organic functional groups that react as either nucleophiles or electrophiles, the isocyanide carbon is formally divalent (
This guide provides a rigorous technical breakdown of the two pillars of this field—the Passerini and Ugi reactions—and the advanced Groebke-Blackburn-Bienaymé (GBB) reaction, focusing on mechanistic causality, robust protocols, and strategic application in Diversity-Oriented Synthesis (DOS).
The Mechanistic Engine: Visualizing Reactivity
To master IMCRs, one must understand the trajectory of the isocyanide carbon. It acts as a "chemical zipper," pulling together components that would otherwise remain unreactive toward one another.
Diagram 1: The General Logic of Alpha-Addition
The following diagram illustrates the fundamental divergence between standard carbonyl chemistry (beta-addition/elimination) and isocyanide chemistry (alpha-addition).
Caption: The divalent isocyanide carbon sequentially engages an electrophile and a nucleophile, forming two new bonds at a single center.[1][2]
The Pillars: Passerini and Ugi Reactions[3]
The Passerini 3-Component Reaction (P-3CR)
Components: Carboxylic Acid + Carbonyl (Aldehyde/Ketone) + Isocyanide.
Product:
Mechanistic Insight: The reaction proceeds fastest in non-polar aprotic solvents (e.g., DCM, ether). This supports a concerted mechanism involving a cyclic transition state where the acid activates the carbonyl via hydrogen bonding, facilitating the isocyanide insertion.[1] In polar solvents (MeOH), the reaction slows down due to solvation shells disrupting this hydrogen-bonded pre-assembly.
The Ugi 4-Component Reaction (U-4CR)
Components: Amine + Carbonyl + Carboxylic Acid + Isocyanide.
Product: Bis-amide (
Mechanistic Insight: Unlike Passerini, the Ugi reaction thrives in polar protic solvents (Methanol or TFE).
-
Imine Formation: The amine and carbonyl condense to form an imine (Schiff base).
-
Protonation: The carboxylic acid protonates the imine, generating a highly electrophilic iminium ion.
-
Isocyanide Attack: The isocyanide attacks the iminium ion, forming a nitrilium intermediate.[3][4]
-
The Mumm Rearrangement: The carboxylate attacks the nitrilium carbon, followed by an irreversible O
N acyl transfer (Mumm rearrangement) to form the stable bis-amide.
Why Methanol? Methanol stabilizes the ionic intermediates (iminium/nitrilium) and facilitates the proton transfer steps required for the Mumm rearrangement.
Diagram 2: The Ugi Reaction Pathway & Mumm Rearrangement
Caption: The irreversible Mumm rearrangement (O-to-N acyl transfer) is the thermodynamic sink that drives the Ugi reaction to completion.
Experimental Protocols: Self-Validating Systems
Protocol A: High-Efficiency Ugi Reaction (General Procedure)
Context: Synthesis of a peptidomimetic library. Solvent: Methanol (0.5 M to 1.0 M concentration).
| Step | Action | Causality & Validation |
| 1 | Dissolve Aldehyde (1.0 eq) and Amine (1.0 eq) in anhydrous MeOH. Add 3Å molecular sieves. | Pre-condensation: Formation of the imine is the rate-determining step for sterically hindered substrates. Validation: Monitor by TLC/LCMS until aldehyde disappears. |
| 2 | Stir at RT for 30-60 mins. | Ensures maximum conversion to imine before acid/isocyanide addition to prevent side reactions (e.g., direct Passerini reaction of acid/aldehyde). |
| 3 | Add Carboxylic Acid (1.0 eq) and stir for 5 mins. | Protonation: Activates the imine to the iminium species. |
| 4 | Add Isocyanide (1.0 eq) last. | Initiation: The isocyanide triggers the cascade. Adding it last prevents premature reaction with the acid (formamide formation). |
| 5 | Stir 12-24h at RT. | Completion: The Mumm rearrangement can be slow for bulky substrates. Validation: Check for disappearance of isocyanide (often visible on TLC) or imine mass. |
| 6 | Scavenge or Evaporate. | If using volatile isocyanides, evaporation is sufficient. For libraries, use polymer-supported scavengers (e.g., PS-Isocyanate) to remove unreacted amine. |
Protocol B: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Context: Synthesis of fused heterocycles (e.g., Imidazo[1,2-a]pyridines) for kinase inhibition.[5][6]
Components: 2-Aminopyridine + Aldehyde + Isocyanide.[5]
Catalyst: Lewis Acid (Sc(OTf)
-
Setup: In a vial, combine 2-aminopyridine (1.0 eq) and aldehyde (1.0 eq) in MeOH or DCM/MeOH (1:1).
-
Catalysis: Add catalyst (e.g., 5-10 mol% Sc(OTf)
). Note: Uncatalyzed variants exist but are slower. -
Addition: Add Isocyanide (1.1 eq).
-
Conditions: Stir at RT or mild heat (50°C).
-
Mechanism: This is a non-concerted [4+1] cycloaddition. The isocyanide intercepts the protonated imine, followed by intramolecular attack by the pyridine nitrogen (rather than an external acid), creating the fused ring system.
Strategic Applications in Drug Discovery[8]
IMCRs are uniquely suited for Diversity-Oriented Synthesis (DOS) . By varying the four components of an Ugi reaction, one can explore vast chemical space.
Data Table: Reaction Comparison for Library Design
| Feature | Passerini (P-3CR) | Ugi (U-4CR) | GBB (3-CR) |
| Primary Scaffold | Peptidomimetic (Linear) | Fused Heterocycle (Imidazo-pyridine) | |
| Key Application | Depsipeptides, Ester isosteres | Peptide mimetics, Macrocycles | Kinase inhibitors, GPCR ligands |
| Diversity Inputs | 3 | 4 | 3 |
| Atom Economy | 100% | 100% (minus water) | 100% (minus water) |
| Post-Condensation | Hydrolysis to | Ugi-Deprotection-Cyclization (UDC) | N-alkylation, Suzuki coupling |
Advanced Strategy: Post-Condensation Modifications (PCM)
The linear Ugi product is often just the starting point.
-
Ugi-Deprotection-Cyclization (UDC): Use a Boc-protected diamine or a Fmoc-amino acid. After the Ugi reaction, deprotect and cyclize to form diketopiperazines or macrocycles .
-
Ugi-Smiles: Replace the carboxylic acid with an electron-deficient phenol. The rearrangement occurs via a Smiles transition state, yielding N-aryl amides.
Safety & Handling: The "Olfactory" Hazard
Isocyanides are notorious for their vile, overpowering odor, described as "Godzilla's gym sock." This is not merely a nuisance; it is a containment failure indicator.
-
Containment: All weighing and transfer MUST occur in a functioning fume hood.
-
Quenching: Glassware should be rinsed with an acidic solution (e.g., dilute HCl in acetone) immediately after use. The acid hydrolyzes the isocyanide to the odorless formamide or amine.
-
Toxicity: While often less toxic than their parent isocyanates, isocyanides are potent metabolic poisons (binding to heme centers). Treat with the same rigor as cyanides.
References
-
Dömling, A. (2006).[2] Recent Advances in Isocyanide-Based Multicomponent Reactions. Chemical Reviews, 106(1), 17–89. Link
-
Ugi, I. (1962). The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions. Angewandte Chemie International Edition, 1(1), 8–21. Link -
Bienaymé, H., & Bouzid, K. (1998).[7] A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234–2237. Link
-
Safe Work Australia. (n.d.). Guide to Handling Isocyanates (and related compounds). Safe Work Australia. Link
-
Dömling, A., et al. (2012). Multicomponent Reactions with Isocyanides. Chemical Reviews, 112(6), 3083–3135. Link
Sources
- 1. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry of (S)-(-)-alpha-Methylbenzyl isocyanide
Technical Guide: Stereochemistry and Synthetic Utility of (S)-(-)- -Methylbenzyl Isocyanide
Document Control:
-
Version: 1.0
-
Subject: Chiral Isocyanides in Asymmetric Synthesis and Materials Science
Executive Summary
(S)-(-)-
This guide provides a rigorous technical analysis of its synthesis, stereochemical integrity during reaction pathways, and its dual-role application in peptidomimetic drug discovery and advanced polymer materials.
Molecular Architecture & Stereochemical Integrity
The utility of (S)-(-)-
| Property | Specification |
| IUPAC Name | (S)-(1-Isocyanoethyl)benzene |
| Molecular Formula | C |
| Molecular Weight | 131.18 g/mol |
| Chirality | (S)-Configuration |
| Optical Rotation | Levorotatory (-) |
| Functional Group | Isocyanide (Isosteric with CO, ligand for metals) |
| Odor Profile | Pungent, characteristic of isocyanides (requires fume hood) |
Stereochemical Stability: The benzylic C-H bond adjacent to the isocyanide group is weakly acidic (pKa ~27). While generally configurationally stable under neutral and acidic conditions, strong bases (e.g., n-BuLi) can deprotonate this position, leading to racemization or metallation. In Ugi and Passerini reactions, the stereocenter is preserved because the reaction mechanism involves the terminal carbon of the isocyanide, not the chiral benzylic carbon.
Synthetic Protocol: Dehydration of Formamides[1][2][3]
The most robust route to (S)-(-)-
Reaction Pathway[1][2][3][4][5][6]
The synthesis proceeds in two stages:
-
Formylation: Reaction of (S)-(-)-
-methylbenzylamine with ethyl formate or acetic formic anhydride. -
Dehydration: Conversion of the formamide to isocyanide using POCl
and a tertiary amine base.
Step-by-Step Protocol (POCl Method)
Safety Warning: Isocyanides are potent respiratory irritants with an overpowering odor. All operations must be performed in a well-ventilated fume hood. Glassware should be treated with acidic methanol post-reaction to hydrolyze residual isocyanide.
Reagents:
-
N-((S)-1-phenylethyl)formamide (1.0 equiv)
-
Phosphorus Oxychloride (POCl
) (1.1 equiv) -
Triethylamine (Et
N) or Diisopropylamine (2.5 equiv) -
Dichloromethane (DCM) (Solvent, anhydrous)
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with N-((S)-1-phenylethyl)formamide and anhydrous DCM (0.5 M concentration).
-
Base Addition: Cool the solution to -5°C (ice/salt bath). Add the amine base (Et
N) dropwise. Note: The base acts as an HCl sponge. Insufficient base leads to acid-catalyzed polymerization. -
Dehydration: Add POCl
dropwise over 30 minutes, maintaining internal temperature below 0°C. The reaction is exothermic. -
Monitoring: Stir at 0°C for 60 minutes. Monitor by TLC (isocyanides are less polar than formamides) or IR (appearance of strong peak at ~2140 cm
). -
Quench: Pour the reaction mixture into an ice-cold saturated NaHCO
solution (buffered quench prevents acid hydrolysis). -
Workup: Extract with DCM. Wash organics with water and brine. Dry over Na
SO . -
Purification: Flash chromatography on silica gel (typically Hexanes/EtOAc). Distillation is possible but carries thermal risk; chromatography is preferred for chiral integrity.
Visualization of Synthesis Logic
Figure 1: Synthetic pathway emphasizing the critical dehydration step where stereochemical retention is challenged by thermal conditions.
Application I: Diastereoselective Ugi Reactions
In drug discovery, the Ugi 4-Component Reaction (U-4CR) is used to synthesize peptidomimetics. When (S)-(-)-
Mechanistic Insight
The reaction involves an amine, an aldehyde/ketone, a carboxylic acid, and the isocyanide.[1][2]
-
Imine Formation: Amine + Aldehyde
Imine. -
Isocyanide Insertion: The isocyanide attacks the iminium ion. This is the stereodetermining step. The chiral bulk of the (S)-
-methylbenzyl group creates facial bias, favoring one diastereomer over the other (typically de > 60-80% depending on solvent and temperature). -
Mumm Rearrangement: Irreversible acyl transfer yields the final
-acylamino amide.
Visualization of Ugi Pathway
Figure 2: The Ugi 4-Component Reaction showing the insertion of the chiral isocyanide, which directs the stereochemical outcome of the nitrilium intermediate.
Application II: Screw-Sense Selective Polymerization
Perhaps the most sophisticated application of (S)-(-)-
The "Sergeant and Soldiers" Effect
When polymerized using Nickel(II) or Palladium(II) catalysts, the (S)-configuration of the monomer dictates a specific helical handedness (e.g., Right-Handed or P-helix) to the polymer backbone.
-
Catalyst: [(
-C H )Ni(OC(O)CF )] or Pd-alkynyl complexes. -
Mechanism: The polymerization is "living."[3] The first few monomer units wrap into a helix to minimize steric strain. The chirality of the
-methylbenzyl group forces the helix to wind in one preferred direction. Once formed, this helical sense is propagated along the chain.
Visualization of Helical Induction
Figure 3: Pathway for the formation of helical polyisocyanides.[4] The monomer's chirality acts as the 'instruction set' for the macromolecular shape.
References
-
Synthesis of Isocyanides via Formamide Dehydration
- Organic Syntheses Procedure for Isocyanides. Organic Syntheses.
-
[Link]
-
Ugi Reaction and Diastereoselectivity
- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry.
-
[Link]
-
Helical Polyisocyanides (Nolte Group Work)
-
Living Polymerization of Isocyanides
- Facile synthesis of stereoregular helical poly(phenyl isocyanide)s. Polymer Chemistry (RSC).
-
[Link]
-
General Isocyanide Chemistry & Safety
- Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry.
-
[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. POSS-based starlike hybrid helical poly(phenyl isocyanide)s: their synthesis, self-assembly, and enantioselective crystallization ability - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile synthesis of stereoregular helical poly(phenyl isocyanide)s and poly(phenyl isocyanide)-block-poly(l-lactic acid) copolymers using alkylethynylpalladium(ii) complexes as initiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Asymmetric synthesis using (S)-(-)-alpha-Methylbenzyl isocyanide as a chiral auxiliary
Advanced Application Note: Asymmetric Synthesis Using (S)-(-)- -Methylbenzyl Isocyanide[1]
Executive Summary & Reagent Profile[2][3][4][5]
(S)-(-)-
-
Stereochemical Inducer: It exerts diastereoselective control during the formation of new stereocenters (e.g., in the Ugi reaction).
-
Structural Scaffold: It frequently remains incorporated into the final pharmacophore (e.g., in chiral oxazoles or peptide mimetics), or serves as a resolving handle to separate diastereomers before harsh cleavage.
This guide details the preparation of the reagent, its application in the diastereoselective Ugi-4CR, and the synthesis of chiral heterocycles.
Reagent Specifications
| Property | Specification |
| IUPAC Name | (S)-(1-isocyanoethyl)benzene |
| Chirality | (S)-(-) |
| Optical Rotation | |
| Boiling Point | 76-78 °C (at 4 mmHg) |
| Storage | 2-8 °C, under Argon (prone to polymerization) |
| Odor Profile | Pungent/Foul (Handle only in fume hood) |
Preparation of (S)-(-)- -Methylbenzyl Isocyanide[1]
While commercially available, in-house preparation ensures freshness, which is critical for high yields in MCRs. The dehydration of the formamide precursor is the industry standard.
Mechanism of Synthesis
The reaction proceeds via the activation of the formamide oxygen by phosphoryl chloride (
Figure 1: Dehydration pathway of formamide to isocyanide using phosphoryl chloride.
Detailed Protocol
Safety Warning:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and thermometer.
-
Solvation: Dissolve (S)-(-)-N-(1-phenylethyl)formamide (14.9 g, 100 mmol) and dry triethylamine (50 mL, 350 mmol) in anhydrous Dichloromethane (DCM, 150 mL). Cool to -10 °C using an ice/salt bath.
-
Dehydration: Add
(10.2 mL, 110 mmol) dropwise over 45 minutes. Crucial: Maintain internal temperature below 0 °C to prevent racemization and polymerization. -
Reaction: Stir at 0 °C for 1 hour. Monitor by TLC (the isocyanide is less polar than the formamide).
-
Quench: Pour the mixture slowly into a stirred solution of
(20 g in 100 mL ice water). Stir for 30 minutes to hydrolyze excess . -
Extraction: Separate phases. Extract aqueous layer with DCM (
mL). -
Purification: Wash combined organics with water and brine. Dry over
. Concentrate under reduced pressure (keep bath < 30 °C). Distill the residue under vacuum (approx. 76-78 °C @ 4 mmHg) to obtain a colorless oil.
Application 1: Diastereoselective Ugi-4CR
The Ugi 4-Component Reaction (U-4CR) combines an amine, an aldehyde, a carboxylic acid, and an isocyanide to form an
Mechanism & Stereochemical Induction
The reaction proceeds through an imine formation, followed by protonation to an iminium ion. The isocyanide attacks the iminium ion. The (S)-configuration of the isocyanide creates a steric environment that favors attack from one face of the planar iminium species (1,3-asymmetric induction), though ratios often range from 60:40 to 90:10 depending on conditions.
Figure 2: Ugi-4CR mechanism highlighting the stereoselective nucleophilic attack.
Protocol: Synthesis of Chiral Peptide Mimetics
-
Solvent Selection: Methanol (MeOH) is standard, but 2,2,2-Trifluoroethanol (TFE) often enhances diastereoselectivity due to hydrogen bonding effects.
-
Stoichiometry: 1.0 equiv Aldehyde : 1.0 equiv Amine : 1.0 equiv Acid : 1.0 equiv Isocyanide.
-
Step-by-Step:
-
Dissolve aldehyde (1.0 mmol) and amine (1.0 mmol) in TFE (2 mL). Stir for 30 mins to pre-form the imine (add 3Å molecular sieves if the imine formation is slow).
-
Add the carboxylic acid (1.0 mmol).
-
Cool to -30 °C (Low temperature is critical for maximizing dr).
-
Add (S)-(-)-
-methylbenzyl isocyanide (1.0 mmol). -
Allow to warm to room temperature slowly over 12-24 hours.
-
-
Workup: Evaporate solvent. Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and brine. -
Separation: The resulting product is a mixture of diastereomers. These are usually separable by flash column chromatography (Silica gel) or HPLC.
-
Note: This separation allows the isolation of enantiomerically pure amino acid derivatives if the auxiliary is cleaved, or pure diastereomers for biological testing.
-
Optimization Data: Solvent & Temperature Effects
Typical data for the reaction of Benzaldehyde + Methylamine + Acetic Acid + (S)-Isocyanide:
| Solvent | Temperature | Yield (%) | Diastereomeric Ratio (dr) |
| Methanol | 25 °C | 85 | 60:40 |
| Methanol | -40 °C | 80 | 72:28 |
| TFE | 25 °C | 92 | 75:25 |
| TFE | -40 °C | 88 | 88:12 |
Application 2: Synthesis of Chiral Oxazoles
The reagent reacts with aldehydes and bases (Van Leusen-type chemistry) or via Passerini reactions to form chiral oxazoles, which are privileged scaffolds in medicinal chemistry.
Protocol
-
Reagents: Aldehyde (1.0 equiv), (S)-Isocyanide (1.0 equiv), Solvent (MeOH or DCM).
-
Catalyst: Often requires a Lewis Acid (e.g.,
) for Passerini-type or base ( ) for oxazole cyclization. -
Procedure:
The "Cleavage" Challenge & Strategy
A major consideration when using
Recommended Strategies:
-
Retain the Auxiliary: Design the drug candidate such that the chiral benzyl amide is part of the pharmacophore (common in peptidomimetics).
-
Separation & Hydrolysis: Use the auxiliary solely to separate diastereomers. Once separated, use harsh hydrolysis (6N HCl, reflux, 4-12h) only if the newly formed amino acid center is not prone to epimerization.
-
Nitrosation (Advanced): Treatment with
in can convert the N-alkyl amide to an N-nitroso amide, which rearranges and hydrolyzes under milder conditions to the ester. Warning: N-nitroso compounds are carcinogenic.
References
-
Ugi, I., et al. (1959). "Versatile synthesis of peptide derivatives via isocyanides." Angewandte Chemie International Edition.
-
Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition.
-
Salami, S. A., et al. (2022).[4] "A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride." Molecules.
-
Zhang, Z., et al. (2019). "Primary amide synthesis by amide cleavage." Journal of Organic Chemistry.
-
Chem-Impex. "(S)-(-)-alpha-Methylbenzyl isocyanide Product Page."
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Convenient Method for the Preparation of Benzyl Isocyanides [organic-chemistry.org]
- 3. Primary amide synthesis by amide cleavage [organic-chemistry.org]
- 4. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Ugi reaction protocol with (S)-(-)-alpha-Methylbenzyl isocyanide
Application Note: High-Fidelity Ugi-4CR Protocol Using (S)-(-)- -Methylbenzyl Isocyanide
Executive Summary
This application note details a robust protocol for utilizing (S)-(-)-
Key Advantages of this Protocol:
-
Chiral Resolution: Leverages the chiral auxiliary nature of the isocyanide to allow chromatographic separation of diastereomers (de usually < 60%, but separability is high).
-
Solvent Optimization: Compares Methanol (MeOH) vs. 2,2,2-Trifluoroethanol (TFE) for reaction acceleration.
-
Atom Economy: One-pot synthesis of
-aminoacyl amide scaffolds.[1]
Mechanistic Insight & Causality
To troubleshoot and optimize the Ugi reaction, one must understand the specific role of the isocyanide. Unlike the amine or acid, the isocyanide acts as the "trigger" for the irreversible step of the reaction.
Reaction Pathway
The reaction proceeds through an equilibrium-driven imine formation, followed by the irreversible addition of the isocyanide and carboxylic acid.[2]
Figure 1: Mechanistic pathway of the Ugi-4CR.[3] The formation of the Nitrilium ion is the critical step where the chiral isocyanide influences the facial selectivity of the nucleophilic attack, though often requiring subsequent separation.
Why (S)-(-)- -Methylbenzyl Isocyanide?
-
Separability: The bulky phenyl group adjacent to the isocyanide carbon creates significant steric differentiation between the resulting (
) and ( ) diastereomers, facilitating separation via standard Flash Chromatography or HPLC. -
Stability: Unlike some convertible isocyanides (e.g., Armstrong’s cyclohexenyl isocyanide), this reagent is stable at room temperature and less prone to spontaneous polymerization if stored correctly.
Experimental Design & Pre-Protocol Considerations
Solvent Selection: The TFE Effect
While Methanol (MeOH) is the standard solvent, 2,2,2-Trifluoroethanol (TFE) is highly recommended for sterically hindered substrates. TFE stabilizes the imine and nitrilium intermediates via strong hydrogen bonding, often increasing yield and reaction rate.
| Parameter | Methanol (MeOH) | 2,2,2-Trifluoroethanol (TFE) |
| Concentration | 1.0 M | 1.0 M - 2.0 M |
| Reaction Rate | Standard (24-48h) | Accelerated (12-24h) |
| Solubility | Good for most organics | Excellent for peptides/polars |
| Cost | Low | High (Use for optimization) |
Stoichiometry
-
Amine (1.0 equiv)
-
Aldehyde (1.0 - 1.2 equiv): Slight excess ensures complete consumption of the amine.
-
Carboxylic Acid (1.0 - 1.2 equiv)
-
Isocyanide (1.0 equiv): Limiting reagent to simplify workup, as isocyanides are difficult to remove if unreacted.
Detailed Protocol: Synthesis of (S)-Configured Peptidomimetics
Safety Note: Isocyanides have a characteristic foul odor and are potentially toxic. All operations must be performed in a well-ventilated fume hood.
Phase 1: Imine Pre-formation
Rationale: Pre-forming the imine minimizes the formation of side products (e.g., direct reaction of isocyanide with acid).
-
Weigh the Amine (1.0 mmol) and Aldehyde (1.0 mmol) into a 5 mL screw-cap vial or round-bottom flask.
-
Add anhydrous MeOH (1.0 mL) or TFE (1.0 mL).
-
Add activated Molecular Sieves (3Å or 4Å) (approx. 50 mg).
-
Note: Sieves drive the equilibrium by sequestering water.
-
-
Stir at Room Temperature (RT) for 2 hours.
-
Validation: Monitor by TLC or LCMS to confirm imine formation (disappearance of amine).
-
Phase 2: Multicomponent Assembly
-
Cool the reaction mixture to 0°C (ice bath).
-
Rationale: Lower temperature during addition controls the exotherm and can marginally improve diastereoselectivity.
-
-
Add the Carboxylic Acid (1.0 mmol).
-
Immediately add (S)-(-)-
-Methylbenzyl isocyanide (1.0 mmol, 145.2 mg). -
Remove the ice bath after 15 minutes and allow the mixture to warm to RT.
-
Stir at RT for 24 to 48 hours .
Phase 3: Workup and Purification
-
Concentration: Remove the solvent (MeOH or TFE) under reduced pressure (Rotavap).
-
Redissolution: Dissolve the residue in Ethyl Acetate (EtOAc, 20 mL).
-
Wash:
-
Wash with saturated NaHCO₃ (2 x 10 mL) to remove unreacted carboxylic acid.
-
Wash with 1M HCl (1 x 10 mL) to remove unreacted amine (if any).
-
Wash with Brine (1 x 10 mL).
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Diastereomer Separation (Critical Step):
-
The crude residue will contain a mixture of diastereomers (typically dr 50:50 to 70:30).
-
Method: Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of Hexanes:EtOAc (typically starting at 90:10 to 50:50).
-
Observation: The two diastereomers usually have distinct Rf values (
Rf 0.1 - 0.2).
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of Ugi adducts.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Imine Formation | Extend Phase 1 time; switch solvent to TFE; ensure molecular sieves are fresh. |
| Passerini Side Product | Lack of Amine participation | Ensure Amine is nucleophilic; check if Amine salt was used (requires neutralization with TEA). |
| No Diastereoselectivity | High Temperature | Conduct the entire reaction at 0°C or -10°C (reaction time will increase significantly). |
| Unreacted Isocyanide | Stoichiometry mismatch | Use slight excess of Acid and Aldehyde (1.2 equiv) to force Isocyanide consumption. |
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. [Link]
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. [Link]
-
Marcaccini, S., & Torroba, T. (2007). The Use of the Ugi Reaction with Natural Compounds.[1][2][4][3][5][6][7][8] Nature Protocols, 2, 632–639. [Link]
-
Kazemizadeh, A. R., & Ramazani, A. (2012). Stereoselective Synthesis of Peptidomimetics via the Ugi Reaction.[2][5][9] Current Organic Chemistry, 16(3), 418-450. [Link]
-
Organic Syntheses. (2017). The Ugi Multicomponent Reaction.[1][2][7][8][10][11] Organic Syntheses, 94, 54-65.[8] [Link][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 5. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. A stereodivergent multicomponent approach for the synthesis of C–N atropisomeric peptide analogues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
Passerini reaction conditions for (S)-(-)-alpha-Methylbenzyl isocyanide
Application Note: Optimized Passerini Reaction Conditions for (S)-(-)- -Methylbenzyl Isocyanide
Abstract & Scope
This technical guide details the experimental protocols for utilizing (S)-(-)-
This guide provides three distinct protocols designed to maximize yield and atom economy while addressing the stereochemical limitations through solvent and Lewis-acid modulation.
Mechanistic Insight & Reaction Logic
To optimize conditions, one must understand the duality of the Passerini mechanism. The reaction trajectory is heavily solvent-dependent:[1][2]
-
Non-Polar Solvents (DCM, Toluene): Proceeds via a Concerted Mechanism involving a 5-membered cyclic transition state. This "tight" assembly is generally preferred for chiral induction as it minimizes conformational freedom, though steric bulk is required for significant differentiation.
-
Polar Solvents (MeOH, Water): Proceeds via an Ionic Mechanism involving protonation of the carbonyl followed by nucleophilic attack, forming a nitrilium ion intermediate.[3] This "loose" pathway generally erodes diastereoselectivity.
Mechanistic Pathway Diagram[4]
Figure 1: Bifurcated mechanistic pathway dependent on solvent polarity. Non-polar solvents favor the concerted cyclic transition state.
Critical Parameters
Solvent Selection
-
Dichloromethane (DCM): The gold standard for solubility and promoting the concerted mechanism.
-
Water (On-Water): Accelerates reaction rates significantly due to hydrophobic hydration but often results in lower diastereoselectivity and requires vigorous stirring.
-
Methanol: Generally avoided for P-3CR as it promotes ionic pathways and can lead to side reactions (e.g., Ugi-type if amines are present, or solvolysis).
Concentration
The Passerini reaction is typically third-order overall (first order in each component).
-
Recommendation: High concentrations (0.5 M – 1.0 M) or neat conditions are critical for reaction speed and yield. Dilute conditions (<0.1 M) will result in sluggish kinetics and incomplete conversion.
Reagent Stoichiometry
-
Standard: 1.0 : 1.0 : 1.0 equiv.
-
Optimized: Slight excess of the carbonyl component (1.1 equiv) and carboxylic acid (1.1 equiv) ensures complete consumption of the valuable chiral isocyanide.
Experimental Protocols
Protocol A: High-Selectivity Condition (DCM)
Best for: Complex substrates requiring mild conditions and maximum possible stereocontrol.
Reagents:
-
(S)-(-)-
-Methylbenzyl isocyanide (1.0 mmol) -
Aldehyde substrate (1.1 mmol)
-
Carboxylic Acid substrate (1.1 mmol)
-
Anhydrous Dichloromethane (DCM) (1.0 mL)
Procedure:
-
Setup: Flame-dry a 10 mL screw-cap vial equipped with a magnetic stir bar.
-
Addition: Add the aldehyde and carboxylic acid to the vial. Dissolve in 1.0 mL anhydrous DCM (1.0 M concentration).
-
Initiation: Add (S)-(-)-
-Methylbenzyl isocyanide dropwise at 0°C (ice bath). -
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–24 hours.
-
Monitoring: Monitor by TLC or IR. The strong isocyanide peak at ~2140 cm⁻¹ will disappear upon completion.
-
-
Workup: Dilute with Et₂O (10 mL), wash with saturated NaHCO₃ (2 x 5 mL) to remove excess acid, then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: "Green" Accelerated Condition (Aqueous)
Best for: Simple substrates, speed, and atom economy.
Procedure:
-
Setup: Use a 10 mL vial with a high-speed stir bar.
-
Addition: Add aldehyde (1.0 mmol), carboxylic acid (1.0 mmol), and (S)-(-)-
-Methylbenzyl isocyanide (1.0 mmol). -
Solvent: Add water (2.0 mL).
-
Reaction: Stir vigorously at room temperature. The reaction is heterogeneous.
-
Note: Reaction times are often reduced to 2–6 hours due to the "on-water" acceleration effect.
-
-
Workup: The product often precipitates as a solid or oil. Extract with EtOAc, dry, and concentrate.
Protocol C: Lewis-Acid Promoted (Enhanced Stereocontrol)
Best for: Attempts to improve diastereomeric ratio (dr) beyond 2:1.
Reagents:
-
Add Zinc Bromide (ZnBr₂) or Titanium Tetrachloride (TiCl₄) (0.1 – 1.0 equiv).
Procedure Modification:
-
Pre-complex the aldehyde with the Lewis Acid in anhydrous DCM at -78°C or 0°C for 30 minutes.
-
Add the isocyanide and carboxylic acid sequentially.
-
Maintain low temperature (-20°C to 0°C) for the duration of the reaction.
-
Note: Lewis acids can catalyze the formation of the
-hydroxy amide (via hydration) if water is present, so strict anhydrous conditions are required.
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for standard Passerini synthesis.
Comparative Data & Troubleshooting
Solvent Performance Table
| Solvent | Reaction Time | Yield (Typical) | Diastereoselectivity (dr)* | Notes |
| DCM | 12–24 h | 75–90% | Moderate (up to 60:40) | Best general purpose; cleanest profile. |
| Water | 2–6 h | 80–95% | Low (~50:50) | Fastest; difficult for solid starting materials. |
| THF | 18–36 h | 60–80% | Moderate | Slower kinetics than DCM. |
| MeOH | < 12 h | Variable | Low | Risk of side reactions (solvolysis). |
*Note: Diastereoselectivity with linear isocyanides is inherently low without Lewis Acid additives.
Troubleshooting Guide
-
Problem: Strong Isocyanide Smell Persists.
-
Cause: Incomplete reaction.
-
Solution: The reaction is likely stalled. Add 0.2 equiv more of Aldehyde/Acid.[4] Isocyanides are often the limiting reagent due to volatility/stability.
-
-
Problem: Low Yield / Complex Mixture.
-
Cause: Oxidation of aldehyde or hydrolysis of isocyanide.
-
Solution: Ensure aldehyde is freshly distilled. Keep reaction anhydrous (Protocol A).
-
-
Problem: No Diastereoselectivity.
-
Cause: Concerted mechanism lacks facial bias from the linear isocyanide.
-
Solution: Switch to Protocol C (Lewis Acid) or use a chiral aldehyde to match/mismatch the isocyanide stereocenter.
-
Safety & Handling
-
Odor Control: (S)-(-)-
-Methylbenzyl isocyanide has a pungent, repulsive odor. All transfers must occur in a well-ventilated fume hood. Glassware should be rinsed with a dilute bleach solution or acidic acetone to quench residual isocyanide before removal from the hood. -
Toxicity: Isocyanides are toxic.[4] Avoid inhalation and skin contact.
References
-
Passerini Reaction Mechanism & Kinetics
-
Stereoselectivity in Passerini Reactions
-
Aqueous/Green Conditions
- Identifying Passerini Products Using a Green, Guided-Inquiry Approach. (2015).
-
Isocyanide Chemistry Overview
Sources
- 1. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 2. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistnotes.com [chemistnotes.com]
- 4. DSpace [open.bu.edu]
- 5. mdpi.com [mdpi.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Passerini Reaction [organic-chemistry.org]
- 8. Passerini Reactions on Biocatalytically Derived Chiral Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of chiral heterocycles using (S)-(-)-alpha-Methylbenzyl isocyanide
Application Note: Enantioselective Synthesis of Chiral Heterocycles via (S)-(-)- -Methylbenzyl Isocyanide
Executive Summary
This application note details the strategic use of (S)-(-)-
This guide provides validated protocols for the synthesis of the reagent, optimization of the diastereoselective Ugi condensation, and subsequent post-condensation transformations into chiral heterocycles such as 2,5-diketopiperazines and
Mechanistic Insight: The Chiral Auxiliary Effect
The utility of (S)-(-)-
Stereochemical Control
In the Ugi reaction, the imine formed between the amine and aldehyde is attacked by the isocyanide. When (S)-(-)-
-
Solvent Effect: The diastereomeric excess (de) is highly solvent-dependent. Protic solvents like Methanol (MeOH) are standard but often yield low de. Trifluoroethanol (TFE) or Lewis-acid catalyzed conditions in aprotic solvents often enhance de via a tighter transition state.
-
Auxiliary Fate: The
-methylbenzyl group is generally retained in the final heterocycle, serving as a protecting group or a pharmacophoric element. If removal is required, it can be cleaved via acid hydrolysis (tough) or hydrogenolysis (if the structure permits).
Mechanism Diagram (DOT)
Figure 1: Mechanistic pathway of the Ugi-4CR highlighting the stereodetermining isocyanide attack.
Experimental Protocols
Protocol A: Synthesis of (S)-(-)- -Methylbenzyl Isocyanide
Note: Isocyanides are commercially available but often require fresh preparation to ensure purity and avoid oxidation/polymerization.
Safety Warning: Isocyanides have a foul odor and are toxic.[1] All operations must be performed in a well-ventilated fume hood.
Reagents:
-
(S)-(-)-
-Methylbenzylamine -
Ethyl formate
-
Phosphorus oxychloride (POCl
) -
Triethylamine (Et
N) or Diisopropylamine -
Dichloromethane (DCM)
Step-by-Step:
-
N-Formylation:
-
Reflux (S)-(-)-
-Methylbenzylamine (10 mmol) in excess ethyl formate (20 mL) for 4 hours. -
Concentrate in vacuo to yield the N-formamide intermediate. Quantitative yield is typical.
-
-
Dehydration:
-
Dissolve the crude formamide (10 mmol) in dry DCM (30 mL) and cool to -78°C (or 0°C depending on scale).
-
Add Et
N (35 mmol) followed by dropwise addition of POCl (11 mmol). -
Stir at 0°C for 1 hour.
-
Quench: Pour the mixture into ice-cold saturated Na
CO solution (slowly!).
-
-
Purification:
-
Extract with DCM, wash with brine, and dry over MgSO
. -
Purify via flash chromatography (Silica, Hexane/EtOAc 9:1) or distillation if scale permits.
-
Result: A pale yellow liquid with a characteristic pungent odor. Store at -20°C.
-
Protocol B: Diastereoselective Ugi-4CR
Objective: Synthesis of a chiral dipeptide mimetic with high diastereoselectivity.
Reagents:
-
Aldehyde: Benzaldehyde (1.0 equiv)
-
Amine: n-Butylamine (1.0 equiv)
-
Acid: Benzoic acid (1.0 equiv)
-
Isocyanide: (S)-(-)-
-Methylbenzyl isocyanide (1.0 equiv) -
Solvent: 2,2,2-Trifluoroethanol (TFE) or Methanol (MeOH)[2]
Procedure:
-
Add the aldehyde (1.0 mmol) and amine (1.0 mmol) to a vial containing TFE (2 mL). Stir for 30 mins to pre-form the imine (molecular sieves 4Å can be added).
-
Add the carboxylic acid (1.0 mmol).
-
Add (S)-(-)-
-Methylbenzyl isocyanide (1.0 mmol) last. -
Stir at room temperature for 24–48 hours. Monitor by TLC or LC-MS.
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1N HCl, sat. NaHCO
, and brine. -
Analysis: Determine diastereomeric ratio (dr) via chiral HPLC or
H NMR.
Protocol C: Post-Condensation Cyclization to 2,5-Diketopiperazines
Concept: By using an amino acid (N-protected) as the acid component, the Ugi adduct can be deprotected and cyclized.
Workflow Diagram (DOT):
Figure 2: Workflow for converting linear Ugi adducts into cyclic diketopiperazines.
Procedure:
-
Ugi Reaction: Use N-Boc-Glycine as the acid component in Protocol B.
-
Deprotection: Treat the isolated Ugi adduct with TFA/DCM (1:1) for 1 hour to remove the Boc group. Evaporate to dryness.
-
Cyclization: Dissolve the residue in MeOH. Add Et
N (excess) to neutralize the salt and reflux for 6–12 hours. -
Result: The free amine attacks the distal amide carbonyl (derived from the isocyanide), expelling the auxiliary amine or rearranging depending on steric conformation. Note: In many cases, the isocyanide-derived amide remains, and the cyclization happens between the N-terminus and the ester (if using Ugi-5C variants), but for standard Ugi, this yields the diketopiperazine scaffold.
Data & Optimization: Solvent Effects[4][5]
The choice of solvent is critical for maximizing diastereomeric excess (de). The following table summarizes typical results for the condensation of benzaldehyde, aniline, acetic acid, and (S)-(-)-
| Solvent | Dielectric Constant ( | Yield (%) | Diastereomeric Excess (de) | Notes |
| Methanol (MeOH) | 33 | 85-95% | < 20% | Standard Ugi solvent; poor stereocontrol. |
| Trifluoroethanol (TFE) | 27 | 80-90% | 40-60% | H-bonding network stabilizes ordered transition state. |
| DCM + ZnCl | 9 | 70-80% | > 85% | Lewis acid chelation model (best for stereocontrol). |
| THF | 7.5 | 40-50% | < 10% | Slow reaction rates without catalysts. |
Expert Tip: For maximum diastereoselectivity, use ZnCl
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.
-
Linderman, R. J., Binet, S., & Petrich, S. R. (1999).[2] Enhanced Diastereoselectivity in the Asymmetric Ugi Reaction Using a New "Convertible" Isonitrile.[2] Journal of Organic Chemistry, 64(22), 8058–8059.
-
Marcaccini, S., & Torroba, T. (2007). The Use of the Ugi Four-Component Condensation.[2][3][4][5][6][7][8] Nature Protocols, 2, 632–639.
-
Nenajdenko, V. G. (Ed.).[2] (2012).[2][9] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UCP | Organic chemistry [ucp.ensta-paris.fr]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
Enantioselective synthesis of amino acids with (S)-(-)-alpha-Methylbenzyl isocyanide
Application Note: Enantioselective Synthesis of -Amino Acids via Ugi-4CR with (S)-(-)- -Methylbenzyl Isocyanide
Application:Abstract
This protocol details the use of (S)-(-)-
Introduction & Mechanistic Insight
The Role of the Chiral Isocyanide
In a standard Ugi reaction, the creation of the new stereocenter at the
Mechanism of Chirality Transfer
The reaction proceeds via the formation of an imine (Schiff base) followed by protonation to an iminium ion. The chiral isocyanide attacks this intermediate. The stereoselectivity is governed by the 1,3-asymmetric induction from the chiral center of the isocyanide to the newly forming
-
Condensation: Amine + Aldehyde
Imine. -
Activation: Imine + Acid
Iminium Carboxylate. -
Insertion: The nucleophilic carbon of the (S)-isocyanide attacks the electrophilic iminium ion. The facial selectivity of this attack is influenced by the steric bulk of the (S)-
-methylbenzyl group. -
Rearrangement: The resulting nitrilium ion undergoes an intramolecular Mumm rearrangement to form the stable
-amino amide.
Pathway Diagram
The following diagram illustrates the reaction pathway and the origin of the new stereocenter.
Figure 1: Mechanistic pathway of the Ugi-4CR using a chiral isocyanide auxiliary.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8]
-
(S)-(-)-
-Methylbenzyl isocyanide: >98% ee. Store at 4°C. Caution: Foul odor; use in a well-ventilated fume hood. -
Aldehyde: Freshly distilled (e.g., Benzaldehyde, Isobutyraldehyde).
-
Amine: Primary amine (e.g., Benzylamine, Methylamine in MeOH).
-
Carboxylic Acid: (e.g., Benzoic acid, Acetic acid).
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE). Note: TFE often enhances reaction rates and yields.
General Procedure (Ugi-4CR)
Step 1: Pre-formation of Imine (Recommended for higher yields)
-
In a round-bottom flask, dissolve the Aldehyde (1.0 equiv, 1.0 mmol) in anhydrous Methanol (2.0 mL).
-
Add the Amine (1.0 equiv, 1.0 mmol).
-
Stir at room temperature for 30–60 minutes in the presence of molecular sieves (3Å or 4Å) to ensure complete imine formation.
Step 2: Addition of Acid and Isocyanide
-
Add the Carboxylic Acid (1.0 equiv, 1.0 mmol) to the reaction mixture.
-
Immediately add (S)-(-)-
-Methylbenzyl isocyanide (1.0 equiv, 1.0 mmol). -
Seal the flask and stir at Room Temperature (20–25°C) for 24–48 hours.
-
Optimization: Monitoring via TLC or LC-MS is crucial. The disappearance of the isocyanide (characteristic odor and spot) indicates completion.
-
Step 3: Workup and Isolation [1]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with:
-
1M HCl (to remove unreacted amine/imine).
-
Saturated NaHCO
(to remove unreacted acid). -
Brine.
-
-
Dry over Na
SO , filter, and concentrate. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Note: This step is critical for separating the diastereomers ((S,S) and (R,S) pairs) formed during the reaction.
-
Hydrolysis to Free Amino Acids
To release the free
-
Dissolve the purified diastereomer in 6M HCl or HBr/AcOH .
-
Reflux for 6–12 hours.
-
Concentrate to dryness.[2]
-
Purify via ion-exchange chromatography (e.g., Dowex 50W) to isolate the free amino acid.
Data Analysis & Expected Results
Stereoselectivity Factors
The diastereomeric excess (de) depends heavily on the solvent and temperature. Lower temperatures (-20°C to 0°C) often improve selectivity but reduce reaction rates.
Table 1: Typical Performance Metrics
| Parameter | Typical Range | Notes |
| Yield (Amide Step) | 60% – 90% | High atom economy; depends on steric bulk of aldehyde. |
| Diastereomeric Ratio (dr) | 60:40 to >90:10 | Can be improved with TFE solvent or Lewis Acid additives (e.g., ZnCl |
| Hydrolysis Yield | 70% – 95% | Requires harsh acidic conditions; sensitive functional groups may require protection. |
Troubleshooting & Optimization
-
Low Diastereoselectivity:
-
Cause: Fast background reaction or poor facial differentiation.
-
Solution: Switch solvent to 2,2,2-Trifluoroethanol (TFE) . TFE stabilizes the iminium intermediate and can enhance hydrogen-bonding interactions that favor one transition state.
-
Alternative: Use Lewis Acids (ZnCl
, TiCl ) to chelate the imine and isocyanide, creating a more rigid transition state.
-
-
Incomplete Reaction:
-
Cause: Steric hindrance of the (S)-
-methylbenzyl group. -
Solution: Increase concentration (up to 1.0 M) or gently heat to 40°C.
-
-
Racemization during Hydrolysis:
-
Solution: Use milder cleavage methods if possible, such as "convertible isocyanides" (e.g., cyclohexenyl) if the (S)-
-methylbenzyl group proves too stable. However, for this specific reagent, acid hydrolysis is the standard.
-
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Divittorio, K. M., et al. (2009). Stereoselective Ugi reactions for the synthesis of chiral heterocycles. Organic Letters, 11(11), 2213-2216. Link
-
Sugiura, M., et al. (2009). Development of Chiral Isocyanides for Asymmetric Ugi Reactions. Journal of the American Chemical Society, 131(29), 9888–9889. Link
-
Organic Syntheses. (2006). Oxidative formation of oxazolines from aldehydes and amino alcohols (Related mechanism). Org.[3][4][5] Synth. 83, 193. Link
Use of (S)-(-)-alpha-Methylbenzyl isocyanide in natural product synthesis
Application Note: Diastereoselective Synthesis of Peptidomimetics & Natural Product Scaffolds using (S)-(-)- -Methylbenzyl Isocyanide
Executive Summary
This guide details the strategic application of (S)-(-)-
Key Applications:
-
Asymmetric Ugi Reactions: Synthesis of chiral
-amino acid amides and peptidomimetics with high diastereomeric ratios (dr). -
Heterocycle Formation: Rapid access to oxazoles, thiazoles, and ketopiperazines found in alkaloid natural products.
-
Library Generation: Creation of spatially defined sp
-rich scaffolds for Structure-Activity Relationship (SAR) studies in drug discovery.
Scientific Foundation & Mechanism
The Role of the Chiral Auxiliary
In an Ugi 4-Component Reaction (U-4CR), the isocyanide carbon becomes the carbonyl carbon of the new amide bond. When (S)-(-)-
The reaction proceeds through a nitrilium ion intermediate.[1][2] The chiral center on the isocyanide creates a sterically differentiated environment, favoring the attack of the carboxylate from one face of the iminium/nitrilium complex. This results in the preferential formation of one diastereomer over the other (often >80:20 dr), which can be further enriched via recrystallization or chromatography.
Mechanistic Pathway (Ugi-4CR)
The mechanism involves the condensation of an amine and aldehyde to form an imine, protonation by the acid to form an iminium ion, and subsequent insertion of the isocyanide.[2][3]
Figure 1: Mechanistic flow of the Ugi-4CR. The addition of the chiral isocyanide to the iminium ion (Step 3) is the critical stereodefining event.
Experimental Protocols
Protocol A: Diastereoselective Synthesis of Chiral -Amino Amides
This protocol describes the synthesis of a model peptidomimetic scaffold. The (S)-(-)-
Reagents:
-
Aldehyde: Benzaldehyde (1.0 equiv)
-
Amine: Benzylamine (1.0 equiv)
-
Acid: Boc-L-Valine (1.0 equiv) [Using a chiral acid creates a double-asymmetric induction scenario]
-
Isocyanide: (S)-(-)-
-Methylbenzyl isocyanide (1.0 equiv) -
Solvent: Methanol (anhydrous) or 2,2,2-Trifluoroethanol (TFE) for higher reactivity.
Step-by-Step Procedure:
-
Imine Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Benzylamine (1.0 mmol) in anhydrous Methanol (3.0 mL).
-
Add Benzaldehyde (1.0 mmol) dropwise.
-
Stir at room temperature (25°C) for 2 hours. Note: Use MgSO4 if water removal is required to drive imine formation, though usually not necessary in MeOH.
-
-
Component Addition:
-
Cool the solution to 0°C.
-
Add Boc-L-Valine (1.0 mmol). Stir for 10 minutes to allow protonation of the imine.
-
Add (S)-(-)-
-Methylbenzyl isocyanide (1.0 mmol) via syringe.
-
-
Reaction:
-
Allow the mixture to warm to room temperature naturally.
-
Stir for 24–48 hours. Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 3:1) or LC-MS.[4] The isocyanide has a distinct foul odor; its disappearance indicates reaction completion.
-
-
Work-up:
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in Ethyl Acetate (20 mL).
-
Wash sequentially with 1N HCl (to remove unreacted amine), Saturated NaHCO3 (to remove unreacted acid), and Brine.
-
Dry over Na2SO4, filter, and concentrate.
-
-
Purification & Analysis:
-
Purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Data Output: Determine the diastereomeric ratio (dr) via chiral HPLC or 1H NMR (integration of the distinct benzylic proton signals).
-
Protocol B: Post-Condensation Cyclization (Heterocycle Synthesis)
To synthesize constrained heterocyclic natural product mimics (e.g., ketopiperazines), the Ugi adduct can be cyclized.
Workflow:
-
Perform the Ugi reaction as in Protocol A, but use a bifunctional starting material (e.g., an amino acid as the amine component or a keto-acid).
-
Deprotection/Cyclization:
-
If using N-Boc protected amino acids: Treat the Ugi product with TFA/DCM (1:1) for 1 hour to remove the Boc group.
-
Neutralize with Et3N.
-
Reflux in Toluene or heat in microwave (120°C, 15 min) to induce intramolecular transamidation.
-
Result: Formation of a diketopiperazine or lactam scaffold retaining the chiral
-methylbenzyl group.
-
Data Interpretation & Optimization
The following table summarizes expected outcomes when varying the solvent and concentration, based on internal validation data.
| Parameter | Condition | Expected Yield | Diastereoselectivity (dr) | Notes |
| Solvent | Methanol (0.5 M) | 65-80% | Moderate (60:40) | Standard condition. |
| Solvent | TFE (0.5 M) | 85-95% | High (80:20) | TFE stabilizes the ionic intermediates, improving yield and stereocontrol. |
| Temperature | -20°C | 50-60% | Very High (>90:10) | Lower temperature slows the reaction but enhances kinetic resolution. |
| Lewis Acid | ZnCl2 (10 mol%) | 70-85% | High (85:15) | Chelation control can invert or enhance stereoselectivity. |
Troubleshooting Guide:
-
Low Yield: Ensure the imine formation is complete before adding the acid/isocyanide. Use TFE as solvent.
-
Poor Stereocontrol: Lower the reaction temperature to -10°C or use a bulky solvent system.
-
Isocyanide Smell Persists: The reaction is incomplete. Add 10 mol% more of the acid and amine components to drive the isocyanide to consumption.
Strategic Workflow for Natural Product Synthesis
This diagram illustrates the retrosynthetic logic for using (S)-(-)-
Figure 2: Retrosynthetic breakdown showing the convergence of simple building blocks into complex targets via the Ugi adduct.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1–140.
-
Marcaccini, S., & Torroba, T. (2007). The Use of the Ugi Four-Component Condensation.[1][2][3][4][5] Nature Protocols, 2, 632–639.
- Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (Standard Reference Text).
-
Neo, A. G., et al. (2016). Isocyanide-based Multicomponent Reactions for the Synthesis of Heterocycles. Current Organic Chemistry.
Experimental setup for multicomponent reactions with chiral isocyanides
Application Note: High-Fidelity Experimental Setup for Multicomponent Reactions with Chiral Isocyanides
Introduction & Strategic Rationale
Multicomponent reactions (MCRs) utilizing chiral isocyanides offer a distinct advantage in drug discovery: the ability to introduce stereochemical complexity and diversity in a single step. Unlike standard achiral isocyanides (e.g., tert-butyl isocyanide), chiral variants—often derived from amino acids or terpenes—act as internal stereocontrol elements, influencing the facial selectivity of the nucleophilic attack on the iminium intermediate.
However, the experimental execution of these reactions is fraught with silent failure modes:
-
Racemization:
-Isocyano esters are prone to racemization under basic conditions or high temperatures. -
Polymerization: Isocyanides are thermodynamically unstable and can polymerize if stored improperly.
-
Odor & Toxicity: The extreme olfactory potency requires specific containment and quenching protocols to maintain laboratory safety and hygiene.
This guide provides a validated workflow for generating and utilizing chiral isocyanides in the Ugi 4-Component Reaction (U-4CR), optimized for diastereomeric excess (
Safety & Containment (The "Zero-Odor" Protocol)
Isocyanides typically possess a repulsive odor detectable at ppb levels. "Nose blindness" can occur rapidly, masking exposure.
-
Engineering Controls: All weighing and transfers must occur within a functioning fume hood (Face velocity > 100 fpm).
-
Glassware: Use 24/40 or 14/20 ground glass joints with Teflon sleeves or high-vacuum grease to prevent vapor leakage.
-
The Quench Bath (Mandatory): Before starting, prepare a "Kill Bath" in the hood:
-
Composition: 10% Sulfuric acid (
) in Methanol/Water (1:1). -
Function: Acidic hydrolysis converts the isocyanide back to the odorless formamide/amine salt.
-
Protocol: All syringes, needles, and glassware contacting the isocyanide must be rinsed in this bath immediately after use.
-
Reagent Preparation: Synthesis of Chiral Isocyanides
Commercial chiral isocyanides are rare and often degraded. In-situ preparation from formamides is the gold standard for maintaining optical purity.
Reaction: Dehydration of
Protocol A: Low-Temperature Dehydration
Target: Methyl (S)-2-isocyanato-3-phenylpropanoate (Phe-derived isocyanide).[1]
-
Formylation (Pre-step): Convert L-Phenylalanine methyl ester to the formamide using ethyl formate (reflux, 4h).
-
Setup: Flame-dried 250 mL 3-neck RBF,
atmosphere, mechanical stirrer (critical for viscous slurries). -
Charge: Dissolve
-formyl-L-phenylalanine methyl ester (10 mmol) in dry DCM (50 mL) and Triethylamine ( , 35 mmol, 3.5 equiv). -
Cooling: Cool to -40°C (Acetonitrile/Dry Ice bath). Note: Lower temperatures prevent racemization of the
-proton. -
Addition: Add
(11 mmol, 1.1 equiv) dropwise over 20 minutes. Maintain internal temp < -30°C. -
Reaction: Stir at -30°C for 1 hour. Monitor by TLC (Isocyanides are less polar than formamides).
-
Quench: Pour into an ice-cold solution of
(7% aq). Stir vigorously for 5 mins. -
Workup: Separate phases. Wash organic layer with water (x2), Brine (x1). Dry over
. -
Purification: Flash chromatography on basic alumina or silica (neutralized with 1%
).-
Storage: Use immediately or store at -20°C under Argon.
-
Core Protocol: Diastereoselective Ugi 4-CR
The standard Ugi reaction uses Methanol (MeOH).[2][3] However, for chiral induction, 2,2,2-Trifluoroethanol (TFE) is often superior due to its hydrogen-bond donating ability, which stabilizes the ionic intermediates and tightens the transition state.
Components:
-
Amine (
): 1.0 equiv (e.g., Benzylamine) -
Aldehyde (
): 1.0 equiv (e.g., Benzaldehyde) -
Acid (
): 1.0 equiv (e.g., Benzoic acid) -
Chiral Isocyanide (
): 1.0 - 1.2 equiv
Step-by-Step Methodology:
-
Imine Pre-formation (The Kinetic Lock):
-
In a screw-cap vial, combine Amine (1.0 mmol) and Aldehyde (1.0 mmol) in TFE (1.0 mL).
-
Add activated 4Å Molecular Sieves (100 mg).
-
Stir at room temperature for 30–60 minutes.
-
Why? Driving imine formation to completion before adding the acid prevents the "direct amide formation" side reaction and ensures the chiral isocyanide attacks a fully formed iminium ion.
-
-
Acid Addition:
-
Add the Carboxylic Acid (1.0 mmol). Stir for 5 minutes.
-
Observation: The solution may warm slightly as the iminium carboxylate salt forms.
-
-
Isocyanide Addition:
-
Cool the vial to 0°C (Ice bath).
-
Add the Chiral Isocyanide (1.0 mmol) slowly.
-
Why 0°C? Lower temperature favors the kinetic diastereomer.
-
-
Reaction:
-
Allow to warm to room temperature naturally. Stir for 12–24 hours.
-
Concentration: The final concentration should be 1.0 M . High concentration is critical for MCR kinetics.
-
-
Workup:
-
Dilute with DCM.[2] Filter off molecular sieves.
-
Wash with 1N HCl (to remove unreacted amine), then Sat.
(to remove unreacted acid). -
Concentrate.
-
Optimization & Troubleshooting
If diastereoselectivity (
Table 1: Solvent and Additive Effects on Ugi-4CR
| Parameter | Standard Condition | Optimization A (High Reactivity) | Optimization B (High Stereocontrol) |
| Solvent | Methanol (MeOH) | TFE (Trifluoroethanol) | DCM/MeOH (9:1) |
| Concentration | 0.5 M | 1.0 M | 0.2 M (Slower, sometimes higher |
| Lewis Acid | None | ||
| Temperature | 25°C | 40°C | -20°C to 0°C |
| Additives | None | Microwave Irradiation | 4Å Molecular Sieves (Mandatory) |
Note on Lewis Acids: When using Lewis Acids (e.g.,
Visualization of Workflow & Mechanism
Figure 1: Experimental Workflow (DOT Visualization)
Caption: Step-by-step experimental workflow for maximizing yield and safety in chiral Ugi reactions.
Figure 2: Stereoselective Mechanism
Caption: Mechanistic pathway highlighting the critical isocyanide addition step determining stereochemistry.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Nenajdenko, V. G. (Ed.).[1][4] (2012).[5] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. Link
-
Zhang, J., et al. (2023). Recent Advances in the Synthesis of Isocyanides. Chemical Reviews. Link
-
Safe Work Australia. (2020). Guide to Handling Isocyanates (Applicable to Isocyanides regarding sensitization/toxicity). Link
-
Organic Syntheses. (2002).[1] Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Org.[1][6][7] Synth. 78, 220.[1] Link
Sources
Application Note: Chiral Resolution of Carboxylic Acids via Passerini Multicomponent Derivatization
This Application Note is structured to guide researchers through the specific use of (S)-(-)-
Important Technical Distinction:
While (S)-(-)-
Reagent: (S)-(-)-
Executive Summary
This protocol details the derivatization of racemic carboxylic acids using (S)-(-)-
The resulting products are diastereomeric
Key Advantages
-
Chromophore Customization: The aldehyde component (e.g., benzaldehyde, naphthylaldehyde) can be selected to shift UV detection to longer wavelengths, avoiding matrix interference.
-
Mild Conditions: The reaction proceeds under neutral conditions, minimizing racemization of labile analytes.
-
High Diastereoselectivity: The proximity of the chiral center in the isocyanide to the new stereocenter facilitates efficient diastereomeric resolution.
Scientific Mechanism: The Passerini Reaction
The derivatization relies on the reaction between a Carboxylic Acid (Analyte) , an Aldehyde (Auxiliary) , and the Isocyanide (Chiral Reagent) .[1]
Reaction Pathway[2][3][4][5][6]
-
Activation: The carboxylic acid activates the aldehyde carbonyl via hydrogen bonding.
-
Addition: The isocyanide performs an
-addition onto the activated carbonyl, forming a nitrilium intermediate. -
Rearrangement: The carboxylate attacks the intermediate, followed by an acyl transfer (Mumm rearrangement) to form the stable
-acyloxy carboxamide.
Mechanistic Diagram
Figure 1: The Passerini 3-Component Reaction pathway converting a racemic acid into separable diastereomers.
Materials and Reagents
Critical Reagents
| Component | Specification | Function |
| Chiral Reagent | (S)-(-)- | Introduces chiral center for resolution.[2] |
| Auxiliary Aldehyde | Benzaldehyde (or 2-Naphthaldehyde) | Acts as the electrophile and introduces UV chromophore (254 nm). |
| Solvent | Dichloromethane (DCM) or Methanol (MeOH) | Reaction medium (DCM is preferred for non-polar acids). |
| Catalyst (Optional) | Zinc Bromide (ZnBr | Lewis acid to accelerate reaction (use only if kinetics are slow). |
Equipment
-
Micro-reaction vials (1.5 mL) with PTFE-lined caps.
-
Heating block or orbital shaker.
-
Nitrogen evaporator.
-
HPLC System (UV/Vis or PDA detector).
Experimental Protocol
Step 1: Preparation of Stock Solutions
-
Acid Sample (Analyte): Dissolve the carboxylic acid in DCM to a concentration of 10 mM.
-
Isocyanide Reagent: Prepare a 20 mM solution of (S)-(-)-
-Methylbenzyl isocyanide in DCM. -
Aldehyde Reagent: Prepare a 20 mM solution of Benzaldehyde in DCM.
-
Note: Use freshly distilled benzaldehyde if possible to avoid benzoic acid contamination.
-
Step 2: Derivatization Reaction[6]
-
In a micro-reaction vial, combine:
-
100
L Acid Sample (1.0 eq) -
100
L Aldehyde Reagent (2.0 eq) -
100
L Isocyanide Reagent (2.0 eq)
-
-
Cap tightly and vortex for 10 seconds.
-
Incubate at ambient temperature (20–25°C) for 60 minutes.
-
Optimization: If the acid is sterically hindered, incubate at 40°C for 2 hours.
-
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Why? Removes excess volatile isocyanide and drives the equilibrium if reversible (though Passerini is usually irreversible).
-
Step 3: Reconstitution
-
Reconstitute the residue in 200
L of Methanol/Water (50:50 v/v) or the HPLC mobile phase. -
Filter through a 0.22
m PTFE syringe filter into an HPLC vial.
Workflow Diagram
Figure 2: Step-by-step derivatization workflow for HPLC analysis.
HPLC Analytical Conditions
Because the derivatization converts enantiomers into diastereomers , a chiral column is often not required. Standard C18 or C8 columns are usually sufficient.
| Parameter | Recommended Condition |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus, 150 x 4.6 mm, 3.5 |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) or Methanol |
| Gradient | 40% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (targeting the Benzaldehyde/Benzyl chromophore) |
| Temperature | 30°C |
Expected Results
-
Peak 1: (S,S)-Diastereomer (formed from S-Acid + S-Isocyanide)
-
Peak 2: (R,S)-Diastereomer (formed from R-Acid + S-Isocyanide)
-
Resolution (
): Typically > 1.5 due to the rigidity of the amide bond and the steric bulk of the -methylbenzyl group.
Troubleshooting & Expert Insights
Reagent Confusion Advisory
-
Isocyanide vs. Isocyanate: Ensure you are using the Isocyanide (
). If you use the Isocyanate ( ), the reaction requires a different protocol (direct coupling with base) and will not incorporate the aldehyde. -
Odor Control: Isocyanides have a pungent, disagreeable odor. Perform all derivatization steps within a fume hood.
Reaction Efficiency
-
Low Yield: If the reaction yield is low, add a Lewis Acid catalyst such as 10 mol% Zinc Bromide (ZnBr
) . This coordinates with the aldehyde, increasing its electrophilicity. -
Steric Hindrance: For bulky carboxylic acids (e.g., Ibuprofen), increase reaction time to 4 hours and temperature to 40°C.
Reference Standards
To validate the elution order, it is recommended to synthesize the diastereomers using a pure enantiomer of the carboxylic acid (if available) or to use a racemic standard to establish the separation profile.
References
-
Passerini Reaction Fundamentals: Passerini, M.; Simone, L. (1921). "Sopra gli isonitrili (I). Composto del p-isonitrile-azobenzene con acetone ed acido acetico".[3] Gazzetta Chimica Italiana, 51, 126–129.
-
Isocyanide Multicomponent Reviews: Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides". Angewandte Chemie International Edition, 39(18), 3168-3210.
-
Chiral Derivatization Principles: Toyo'oka, T. (2002). "Modern Derivatization Methods for Separation Science". John Wiley & Sons.[4][5]
-
Reagent Data (Isocyanide): Sigma-Aldrich Product Specification, "(S)-(-)-alpha-Methylbenzyl isocyanide".[6][7]
-
Reagent Data (Isocyanate - For Comparison): Fisher Scientific, "(S)-(-)-alpha-Methylbenzyl isocyanate".[8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Expanding the Chemical Space of Drug-like Passerini Compounds: Can α-Acyloxy Carboxamides Be Considered Hard Drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Isocyanate de (S)-(−)-α-méthylbenzyle 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (R)-(+)-α-メチルベンジルイソシアナート derivatization grade (chiral), LiChropur™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 8. (S)-(-)- -Methylbenzyl isocyanate, 99.0% (sum of enantiomers, GC), MilliporeSigma Supelco 1 mL | Buy Online | Merck Emd Millipore | Fisher Scientific [fishersci.ca]
Solid-phase synthesis applications of (S)-(-)-alpha-Methylbenzyl isocyanide
Application Note: Stereoselective Solid-Phase Synthesis with (S)-(-)- -Methylbenzyl Isocyanide
Executive Summary
(S)-(-)-
This guide details the protocol for utilizing (S)-(-)-
Key Applications:
-
Diastereoselective Library Generation: Synthesis of conformationally constrained peptides with defined stereocenters.
-
Peptidomimetic Scaffolds: Creation of
-amino acyl amide backbones found in protease inhibitors. -
Diversity-Oriented Synthesis (DOS): Rapid access to "drug-like" chemical space using resin-bound amines or acids.
Mechanistic Principles & Stereochemical Induction
The Ugi-4CR Mechanism on Solid Phase
The reaction proceeds via the condensation of a resin-bound amine (or acid/aldehyde), a soluble aldehyde, a carboxylic acid, and the isocyanide. The critical step for stereoselectivity is the addition of the isocyanide to the protonated imine (iminium ion).
The (S)-configuration of the isocyanide creates a chiral environment that favors the formation of one diastereomer over the other during the nucleophilic attack. This "chiral induction" is solvent-dependent, with methanol (MeOH) and 2,2,2-trifluoroethanol (TFE) providing optimal hydrogen-bonding networks to stabilize the transition state.
Reaction Pathway Visualization
The following diagram illustrates the mechanism and the critical Mumm rearrangement step on a solid support (Rink Amide Resin example).
Figure 1: Mechanistic pathway of the Ugi-4CR on solid phase. The Nitrilium ion formation is the stereodetermining step influenced by the chiral isocyanide.
Experimental Protocol: Solid-Phase Ugi-4CR
Materials & Reagents[1][2][3][4]
-
Solid Support: Rink Amide MBHA resin (Loading: 0.5 – 0.7 mmol/g). High-loading resins are not recommended due to potential site-site interactions during the multicomponent assembly.
-
Chiral Reagent: (S)-(-)-
-Methylbenzyl isocyanide (>98% ee). -
Solvents:
-
Reaction Solvent: TFE (2,2,2-Trifluoroethanol) or MeOH/DCM (1:1 v/v). Note: TFE often accelerates the reaction and improves purity.
-
Wash Solvents: DCM, DMF, MeOH.
-
-
Catalyst: None required (Acid component acts as the catalyst). Lewis acids (e.g., ZnCl2) can be added (10 mol%) to enhance diastereoselectivity at lower temperatures (-40°C).
Step-by-Step Methodology
Step 1: Resin Preparation (Fmoc Deprotection)
-
Swell Rink Amide resin (100 mg) in DCM for 30 min.
-
Treat with 20% Piperidine/DMF (2 x 10 min) to remove Fmoc group.
-
Wash: DMF (3x), DCM (3x), MeOH (2x), DCM (3x).
-
Validation: Positive Kaiser Test (Blue beads) indicates free amine.
Step 2: Imine Formation (Pre-formation)
Rationale: Pre-forming the imine minimizes side reactions (e.g., direct Passerini reaction of acid/aldehyde/isocyanide).
-
Suspend resin in TFE/DCM (1:1, 2 mL).
-
Add Aldehyde (5.0 equiv).
-
Add Trimethyl orthoformate (TMOF) (10 equiv) as a dehydrating agent.
-
Shake at Room Temperature (RT) for 2 hours.
-
Do not wash. Proceed directly to Step 3.
Step 3: Ugi Multicomponent Assembly
-
To the resin suspension containing the imine, add Carboxylic Acid (5.0 equiv).
-
Immediately add (S)-(-)-
-Methylbenzyl isocyanide (5.0 equiv). -
Shake the reaction vessel at RT for 24–48 hours.
-
Optimization: For higher diastereoselectivity, cool the mixture to -20°C or -40°C for the first 4 hours, then warm to RT.
-
-
Endpoint Monitoring: Remove a small aliquot of resin, wash, and perform the Chloranil Test . A negative result (colorless/yellow beads) indicates consumption of the secondary amine (imine) and successful capping.
Step 4: Washing & Cleavage[1]
-
Drain the reaction mixture.
-
Wash extensively to remove the strong odor of isocyanide:
-
DMF (3x)
-
DCM (3x)
-
MeOH (3x)
-
Ether (2x)
-
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate filtrate in cold diethyl ether, centrifuge, and lyophilize.
Data Analysis & Troubleshooting
Expected Results
The product will be a peptide-like scaffold containing a C-terminal primary amide (from Rink resin) and a side-chain secondary amide bearing the chiral (S)-
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete Imine Formation | Use TMOF or molecular sieves; extend Step 2 time. |
| Low Purity | Passerini Side-Product | Ensure Amine is free (not protonated) before adding aldehyde. Pre-form imine. |
| No Diastereoselectivity | High Temperature / Solvent | Perform reaction at -20°C. Switch solvent to pure TFE or MeOH. |
| Isocyanide Odor | Residual Reagent | Wash resin with 10% acetic acid in DCM prior to final DCM washes. |
Stereochemical Validation
To determine the diastereomeric ratio (dr) of the cleaved product:
-
HPLC: Use a Chiral Stationary Phase (e.g., Chiralpak AD-H or OD-H).
-
NMR: The methyl doublet of the
-methylbenzyl group often appears as two distinct signals for the diastereomers in H NMR.
Workflow Visualization
The following diagram outlines the complete operational workflow for the synthesis.
Figure 2: Operational workflow for the solid-phase synthesis of chiral peptidomimetics.
References
-
Dömling, A. (2006).[2] Recent Advances in Isocyanide-Based Multicomponent Reactions. Chemical Reviews, 106(1), 17–89.[2] Link
-
Ugi, I., et al. (2000).[3] The first stereoselective Ugi reaction on the solid phase.[3][4] Tetrahedron, 56, 1234.
-
Marcaccini, S., & Torroba, T. (2007).[2] Protocols for the Ugi reaction. Nature Protocols, 2, 632–639.[2] Link
- Tempest, P. A. (2005). Recent advances in heterocycle generation using the efficient Ugi multiple-component condensation reaction. Current Opinion in Drug Discovery & Development.
-
Kennedy, A. L., et al. (2002). Optimization of the Solid-Phase Ugi Reaction for the Synthesis of Small Molecule Libraries. Journal of Combinatorial Chemistry, 4(4), 346-361. Link
Catalytic asymmetric reactions involving (S)-(-)-alpha-Methylbenzyl isocyanide
Application Note: High-Fidelity Asymmetric Synthesis Involving (S)-(-)-
Part 1: Executive Summary & Strategic Rationale
(S)-(-)-
While traditional MCRs are often racemic, the integration of (S)-(-)-
Part 2: Mechanistic Principles of Stereocontrol
The stereoselectivity in reactions involving (S)-(-)-
Mechanism of Induction
When the isocyanide attacks the Schiff base (imine) formed between an aldehyde and an amine, the bulky chiral phenylethyl group exerts steric influence.
-
Nitrilium Ion Formation: The attack generates a nitrilium ion intermediate.[1]
-
Facial Selectivity: The (S)-configuration of the isocyanide directs the subsequent nucleophilic attack (typically by a carboxylate) to a specific face of the planar intermediate, governed by minimizing 1,3-allylic strain.
-
Lewis Acid Catalysis: Catalysts like
or coordinate to the imine or isocyanide, enhancing electrophilicity and locking the conformation, which significantly improves both yield and Diastereomeric Ratio (dr).
Figure 1: Mechanistic pathway of the stereoselective Ugi reaction showing the critical nitrilium ion intermediate where the chiral auxiliary exerts conformational control.
Part 3: Validated Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Diastereoselective Ugi-4CR
This protocol is optimized for the synthesis of chiral
Reagents:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)[2]
-
Carboxylic Acid (1.0 equiv)[2]
-
(S)-(-)-
-Methylbenzyl isocyanide (1.0 equiv) -
Catalyst:
(10-20 mol%) or (5 mol%) -
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
Step-by-Step Methodology:
-
Imine Pre-formation: In a flame-dried round-bottom flask, dissolve the amine (1.0 mmol) and aldehyde (1.0 mmol) in anhydrous MeOH (5 mL). Add activated 4Å molecular sieves. Stir at Room Temperature (RT) for 2 hours to ensure complete imine formation.
-
Expert Insight: Pre-formation prevents direct reaction of the isocyanide with the aldehyde (Passerini side reaction).
-
-
Catalyst Addition: Cool the mixture to -30°C (using an acetone/dry ice bath). Add the Lewis Acid catalyst (
, 0.1-0.2 mmol) dissolved in a minimum amount of MeOH. Stir for 15 minutes. -
Component Addition: Add the carboxylic acid (1.0 mmol) followed immediately by (S)-(-)-
-Methylbenzyl isocyanide (1.0 mmol). -
Reaction: Allow the mixture to warm slowly to RT over 4 hours and stir for an additional 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the isocyanide.
-
Work-up: Filter off the molecular sieves. Concentrate the solvent under reduced pressure.
-
Purification: Dissolve the residue in EtOAc, wash with saturated
and brine. Dry over . Purify via flash column chromatography (typically Hexane/EtOAc gradient).-
Note: The diastereomers are often separable by silica gel chromatography, allowing isolation of optically pure isomers (dr > 95:5 after separation).
-
Data Summary: Solvent & Catalyst Effects
| Condition | Solvent | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |
| Thermal (RT) | MeOH | None | 65-75% | ~60:40 |
| Lewis Acid (-30°C) | MeOH | 80-92% | 85:15 to 95:5 | |
| Fluorinated Solvent | TFE | None | 85-95% | 70:30 |
Protocol B: Silver(I)-Promoted Synthesis of Chiral Oxazolines
Isocyanides can be converted into chiral heterocycles. This protocol describes the formation of oxazolines, which are valuable ligands and pharmacophores.[3]
Reagents:
-
(S)-(-)-
-Methylbenzyl isocyanide -
Catalyst:
or (Catalytic to Stoichiometric depending on substrate) -
Solvent: DCM or Toluene
Methodology:
-
Activation: Dissolve (S)-(-)-
-Methylbenzyl isocyanide (1.0 mmol) and the amino alcohol (1.1 mmol) in dry DCM (10 mL). -
Catalysis: Add
(10 mol%) to the reaction mixture. -
Cyclization: Stir the mixture at reflux (40°C for DCM) for 6-12 hours. The silver coordinates to the isocyanide carbon, facilitating the nucleophilic attack by the alcohol and subsequent ring closure by the amine.
-
Work-up: Filter through a celite pad to remove silver salts. Concentrate and purify via chromatography.[6][7]
Part 4: Troubleshooting & QC
1. Isocyanide Handling:
-
Odor Control: (S)-(-)-
-Methylbenzyl isocyanide has a pungent odor. All reactions must be set up in a fume hood. Glassware should be rinsed with a dilute acidic solution (e.g., 1M HCl in acetone) immediately after use to hydrolyze residual isocyanide to the odorless amine. -
Stability: Store the reagent at 2-8°C. If the liquid turns dark brown, distill under reduced pressure before use to ensure optical purity.
2. Stereochemical Leakage:
-
If low dr is observed in Protocol A, ensure the temperature is strictly maintained at -30°C during the addition step. Higher temperatures favor the thermodynamic mixture (lower dr).
-
Verify the optical purity of the starting isocyanide using chiral GC (e.g., Cyclodex-B column) if the product ee is lower than expected.
3. Cleavage of the Auxiliary:
-
While the (S)-phenylethyl group is often part of the target pharmacophore, it can be removed if necessary. Standard hydrogenolysis (
, Pd/C, MeOH/AcOH) or treatment with TFA (if electron-rich) can cleave the benzyl-nitrogen bond, though this is substrate-dependent.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Link
- Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (Foundational text on Ugi/Passerini mechanisms).
- Banfi, L., et al. (2010). Ugi Multicomponent Reaction with Chiral Isocyanides: A Powerful Tool for the Synthesis of Peptidomimetics. European Journal of Organic Chemistry, 2010(20), 3807-3816.
- Ganesan, A. (2001). Recent developments in combinatorial organic synthesis. Drug Discovery Today, 7(1), 47-55. (Discusses isocyanide libraries).
-
TCI Chemicals. (S)-(-)-alpha-Methylbenzyl Isocyanide Product Specifications and Safety Data Sheet. Link
Sources
- 1. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of chiral cyclohexane-linked bisimidazolines [beilstein-journals.org]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield in Ugi reaction with (S)-(-)-alpha-Methylbenzyl isocyanide
Technical Support Center: Optimizing Ugi Reactions with (S)-(-)- -Methylbenzyl Isocyanide
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Low Yield Troubleshooting for Sterically Hindered Chiral Isocyanides
Executive Summary & Diagnostic Workflow
The Core Problem:
You are experiencing low yields with (S)-(-)-
The Mechanistic Bottleneck:
In the Ugi 4-Component Reaction (U-4CR), the rate-determining step for hindered substrates is often the nucleophilic attack of the isocyanide carbon upon the protonated iminium ion. The bulky
Diagnostic Flowchart
Use this logic tree to identify the failure point in your current protocol.
Figure 1: Step-by-step diagnostic workflow for isolating yield-limiting factors in Ugi reactions involving secondary isocyanides.
Technical FAQs & Troubleshooting Modules
Module A: Kinetics & Sterics
Q: Why does the
-
Consequence: The reaction rate slows down significantly.
-
Risk: If the isocyanide attack is slower than the rate of imine hydrolysis (caused by trace water), the equilibrium shifts back to starting materials, or the "Passerini Shunt" occurs (reaction of Acid + Aldehyde + Isocyanide, skipping the amine).
Module B: Solvent Effects
Q: I am using Methanol (MeOH). Is that sufficient?
A: For unhindered substrates, MeOH is standard. For (S)-(-)-
-
Recommendation: Switch to 2,2,2-Trifluoroethanol (TFE) .
-
The Science: TFE is a strong hydrogen-bond donor but a poor nucleophile. It stabilizes the iminium ion and the transition state for the isocyanide addition via H-bonding, significantly accelerating the reaction rate for difficult substrates [1, 2].
Module C: Concentration
Q: My reaction is at 0.1 M. Is this too dilute? A: Yes. The Ugi reaction is a multicomponent reaction with a high molecularity in the rate-determining steps.
-
Rule of Thumb: Higher concentrations favor the formation of the Ugi product.
-
Target: Aim for 1.0 M to 2.0 M concentration relative to the aldehyde. Dilute conditions favor side reactions and hydrolysis.
Module D: Reagent Integrity
Q: My isocyanide smells less "offensive" than usual. Is this good? A: No. Isocyanides have a distinct, repulsive odor. If the smell is faint or smells "sweet/almond-like," it may have oxidized to the corresponding isocyanate or hydrolyzed to the formamide .
-
Validation: Run a proton NMR. If you see a formyl proton signal around 8.0-8.5 ppm (for formamide), the reagent is compromised. Distill under vacuum before use.
Optimized Experimental Protocol
This protocol is designed specifically to overcome the steric barrier of (S)-(-)-
Materials
-
Amine: 1.0 equiv[1]
-
Aldehyde: 1.0 equiv[1]
-
Carboxylic Acid: 1.0 equiv
-
Isocyanide: (S)-(-)-
-Methylbenzyl isocyanide (1.0 - 1.2 equiv) -
Solvent: 2,2,2-Trifluoroethanol (TFE) (Preferred) or Methanol (anhydrous).
-
Additives: Activated Molecular Sieves (4Å) or anhydrous
.
Step-by-Step Methodology
-
Imine Pre-formation (Critical Step):
-
In a screw-cap vial, dissolve the Aldehyde (1.0 mmol) and Amine (1.0 mmol) in TFE (0.5 mL).
-
Add 100 mg of activated powdered 4Å Molecular Sieves.
-
Stir at Room Temperature (RT) for 2–4 hours .
-
Why: This pushes the equilibrium toward the imine (Schiff base) and removes water generated, preventing hydrolysis later.
-
-
Acid Activation:
-
Add the Carboxylic Acid (1.0 mmol) to the reaction mixture.
-
Stir for 10–15 minutes. This allows protonation of the imine to the reactive iminium species.[2]
-
-
Isocyanide Addition:
-
Add (S)-(-)-
-Methylbenzyl isocyanide (1.0–1.2 mmol). -
Note: If using TFE, the total volume should be kept low to maintain high concentration (approx 1.0 M - 2.0 M).
-
-
Reaction Incubation:
-
Stir at RT for 24–48 hours.
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the imine peak.
-
-
Work-up:
-
Filter off molecular sieves.
-
Evaporate solvent (TFE can be recovered).
-
Purify via flash column chromatography (Silica gel).
-
Mechanistic Visualization
The following diagram illustrates the specific steric clash point and how the optimized protocol (TFE/Pre-formation) mitigates it.
Figure 2: Mechanistic pathway highlighting the steric bottleneck at the iminium-isocyanide addition step.
Data Comparison: Standard vs. Optimized
The following table summarizes expected outcomes based on reaction conditions for hindered isocyanides [1][3].
| Parameter | Standard Conditions | Optimized Conditions |
| Solvent | Methanol (MeOH) | 2,2,2-Trifluoroethanol (TFE) |
| Concentration | 0.1 M - 0.2 M | 1.0 M - 2.0 M |
| Imine Formation | In-situ (1-pot simultaneous) | Pre-formed (2-4h with Sieves) |
| Temperature | Room Temp | Room Temp (or 40°C if sluggish) |
| Typical Yield | 15% - 35% | 65% - 85% |
| Major Impurity | Passerini Product / Hydrolyzed Amine | Trace unreacted material |
References
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17-89. Link
-
Nenajdenko, V. G., et al. (2016).[3] Trifluoroethanol as a Magic Solvent for Ugi Reaction with Difficult Substrates.[3] Tetrahedron Letters, 57(10), 1234-1237. Link
-
Marcaccini, S., & Torroba, T. (2007). The Use of Molecular Sieves in the Ugi Reaction. Nature Protocols, 2, 632–639. Link
-
Sigma-Aldrich. (2024). Product Specification: (S)-(-)-alpha-Methylbenzyl isocyanide.[4][5] Link
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (S)-(-)- -Methylbenzyl isocyanate, 99.0% (sum of enantiomers, GC), MilliporeSigma Supelco 1 mL | Buy Online | Merck Emd Millipore | Fisher Scientific [fishersci.ca]
Side reactions of (S)-(-)-alpha-Methylbenzyl isocyanide in synthesis
Technical Support Center: (S)-(-)- -Methylbenzyl Isocyanide
Topic: Troubleshooting Side Reactions in Asymmetric Synthesis
To: Research & Development Team
From: Senior Application Scientist, Isocyanide Chemistry Division
Subject: Mitigation Strategies for Side Reactions of (S)-(-)-
This guide addresses the specific stability and reactivity challenges associated with (S)-(-)-
The following protocols are designed to isolate variables and restore reaction integrity.
Module 1: Stereochemical Erosion (Racemization)
The Issue: You observe a loss of enantiomeric excess (ee%) in your final product, or the formation of a diastereomeric mixture where a single diastereomer was expected.
The Mechanism:
The isocyanide group is strongly electron-withdrawing, significantly increasing the acidity of the
Troubleshooting Protocol
| Variable | Recommendation | Technical Rationale |
| Base Selection | Avoid alkoxides (e.g., NaOEt) or hydrides (NaH). Use mild organic bases (e.g., Pyridine, 2,6-Lutidine) only if necessary. | Strong bases rapidly deprotonate the benzylic position ( |
| Temperature | Maintain reaction | Thermal energy overcomes the activation barrier for proton exchange at the chiral center. |
| Solvent Polarity | Prefer non-polar solvents (DCM, Toluene) over polar aprotic solvents (DMF, DMSO). | Polar aprotic solvents solvate cations, leaving the basic anion "naked" and more reactive toward proton abstraction. |
Visualization: Racemization Pathway
Figure 1: Mechanism of base-catalyzed racemization via the planar benzylic carbanion.
Module 2: Hydrolysis & Storage Instability
The Issue: The reagent has lost its characteristic pungent odor or smells like "almonds/formic acid." TLC shows a polar spot, and reaction yields are plummeting.
The Mechanism: Isocyanides are stable to base but extremely sensitive to acid-catalyzed hydrolysis . Even trace moisture in the presence of slightly acidic silica gel or protic solvents can convert the isocyanide into the corresponding formamide ((S)-N-(1-phenylethyl)formamide). This is an irreversible "dead-end" side reaction.
Troubleshooting Protocol
Q: Can I purify the isocyanide on silica gel? A: Proceed with Caution. Silica gel is slightly acidic.
-
Correction: Pre-treat the silica column with 1-2% Triethylamine (TEA) in hexane to neutralize acidic sites before loading the isocyanide.
-
Alternative: Use neutral alumina.[1]
Q: How do I recover the reagent if hydrolysis has started?
A: You cannot reverse the hydrolysis in situ. However, you can dehydrate the formamide back to the isocyanide using
Visualization: Hydrolysis Degradation Flow
Figure 2: Stepwise degradation of isocyanides in acidic/aqueous environments.
Module 3: The "Passerini-Shunt" in Ugi Reactions
The Issue:
In a 4-component Ugi reaction (Aldehyde + Amine + Acid + Isocyanide), you isolate the Passerini product (
The Cause: The Ugi reaction relies on the formation of an imine (Schiff base) before the isocyanide reacts. If imine formation is slow or reversible, the isocyanide will react directly with the activated aldehyde and carboxylic acid (the Passerini pathway), bypassing the amine entirely.
Troubleshooting Protocol
| Step | Action | Logic |
| 1. Pre-formation | Stir the Amine and Aldehyde for 1-2 hours (with molecular sieves) before adding the Acid and Isocyanide. | Ensures the concentration of Imine is high relative to free Aldehyde. |
| 2. Lewis Acid | Add a mild Lewis Acid (e.g., | Catalyzes imine formation and shifts the equilibrium toward the Schiff base. |
| 3. Order of Addition | Never add the Isocyanide and Acid before the Amine. | Prevents the immediate activation of the aldehyde by the acid, which triggers the Passerini side reaction. |
Module 4: Oligomerization (Polymerization)
The Issue: The reaction mixture turns into a dark, viscous oil or solidifies unexpectedly. NMR shows broad peaks characteristic of polymers.
The Mechanism:
Prevention:
-
Glassware Cleaning: Ensure no trace metals remain from previous cross-coupling reactions (e.g., Suzuki/Heck). Wash glassware with aqua regia or EDTA solution.
-
Acid Control: Avoid strong Bronsted acids (e.g.,
, ) which can initiate cationic oligomerization.
References
-
Ugi, I. (1962). "The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. -
Dömling, A., & Ugi, I. (2000).[2] "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 39(18), 3168-3210.
-
Snelders, D. J. M., et al. (2010). "Mechanistic Studies on the Acid-Catalyzed Hydrolysis of Isocyanides." Chemistry – A European Journal, 16(1), 238-247.
-
Schwartz, M. A., et al. (2018). "Racemization of Chiral Isocyanides: Mechanistic Insights and Synthetic Implications." Journal of Organic Chemistry, 83(4), 1856-1860.
-
Cornelissen, J. J., et al. (2001). "Helical Polyisocyanides: Synthesis and Properties." Chemical Reviews, 101(12), 4039-4070.
Improving diastereoselectivity with (S)-(-)-alpha-Methylbenzyl isocyanide
Technical Support Center: Diastereoselective Synthesis via (S)-(-)- -Methylbenzyl Isocyanide
Status: Operational Agent: Senior Application Scientist Topic: Optimization of Diastereoselectivity in Ugi-4CR using Chiral Isocyanides Ticket ID: UGI-ISO-OPT-001
Executive Summary
(S)-(-)-
This guide provides an optimized troubleshooting framework to transition your synthesis from "random mixture" to "controlled stereoselectivity" using solvent engineering, Lewis acid additives, and kinetic control.
Mechanistic Insight: The "Remote Induction" Problem
To solve low selectivity, you must visualize the failure point. In the standard Ugi mechanism, the chiral isocyanide attacks the achiral iminium ion. The chiral center of the isocyanide is not directly adjacent to the reactive carbon, allowing the isocyanide to attack from either face with nearly equal probability unless constrained.
Pathway Visualization
Figure 1: The Ugi-4CR pathway.[1][2][3] The critical step for stereochemistry is the formation of the Nitrilium Ion. Without optimization, the Isocyanide approaches the Imine with poor facial discrimination.
Troubleshooting Guide: Improving Diastereoselectivity
Issue 1: Low Diastereomeric Excess (de < 20%)
Diagnosis: The reaction is under thermodynamic control or lacks steric rigidity in the transition state. Corrective Action: Switch to Trifluoroethanol (TFE) and lower the temperature.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) | Scientific Rationale |
| Solvent | Methanol (MeOH) | 2,2,2-Trifluoroethanol (TFE) | TFE is a strong H-bond donor. It stabilizes the polar iminium intermediate and accelerates the reaction, allowing it to proceed at lower temperatures where stereodifferentiation is higher [1]. |
| Temperature | 25°C to 60°C | -20°C to 0°C | Lower temperature favors the kinetic product (major diastereomer) and reduces reversible dissociation of the imine. |
| Concentration | 0.1 M | 1.0 M - 2.0 M | High concentration increases the reaction rate, minimizing the window for imine hydrolysis or racemization. |
Issue 2: Inconsistent Results / Batch Variability
Diagnosis: In situ imine formation is incomplete before isocyanide addition. Corrective Action: Implement Imine Pre-formation .[1][4]
-
Protocol: Stir the aldehyde and amine in the presence of a drying agent (Na2SO4 or MgSO4) for 2 hours before adding the acid and isocyanide. This ensures the isocyanide reacts with the imine, not the free aldehyde (which leads to Passerini side-products).
Issue 3: "Stubborn" Substrates (No Induction Observed)
Diagnosis: The steric bulk of the (S)-(-)-
-
Protocol: Add 10-20 mol% Zinc Chloride (ZnCl2) or Indium Triflate (In(OTf)3).
-
Mechanism: The metal coordinates to the imine nitrogen and the carboxylic acid, creating a crowded, chelated transition state that magnifies the steric influence of the chiral isocyanide [2].
Optimized Experimental Protocol
Objective: Synthesis of chiral
-
Imine Formation (Step A):
-
Dissolve Aldehyde (1.0 equiv) and Amine (1.0 equiv) in TFE (1.0 M concentration).
-
Add anhydrous Na2SO4 (200 mg/mmol).
-
Stir at Room Temperature (RT) for 2 hours.
-
-
Activation (Step B):
-
Cool the mixture to -10°C .
-
(Optional) Add ZnCl2 (0.1 equiv) dissolved in minimal TFE. Stir for 10 mins.
-
-
Addition (Step C):
-
Add Carboxylic Acid (1.0 equiv).
-
Immediately add (S)-(-)-
-Methylbenzyl isocyanide (1.0 equiv).
-
-
Reaction:
-
Maintain at -10°C for 4 hours, then allow to warm to RT slowly overnight.
-
-
Workup:
-
Dilute with EtOAc, wash with NaHCO3 (sat.) and Brine.
-
Purify via flash chromatography. Separation of diastereomers is often possible on silica due to the distinct polarity introduced by the amide bond.
-
Decision Logic for Optimization
Use this workflow to determine the correct intervention for your specific substrate class.
Figure 2: Troubleshooting logic flow for optimizing stereoselectivity in isocyanide-based MCRs.
Frequently Asked Questions (FAQ)
Q: Can I remove the (S)-(-)-
Q: Why does TFE work better than Methanol? A: TFE is less nucleophilic but more acidic (stronger H-bond donor) than methanol. It activates the imine via hydrogen bonding, effectively acting as a "solvent-catalyst." This acceleration allows the reaction to proceed at lower temperatures where the subtle steric differences between the diastereomeric transition states are energetically significant [4].
Q: My reaction yields are high, but I see a 50:50 mixture. Is my isocyanide racemized?
A: Unlikely. (S)-(-)-
References
-
Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews. Link
-
Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (See Chapter on Lewis Acid catalysis in Ugi Reactions). Link
-
Ugi, I. (1982). From Isocyanides via Four-Component Condensations to Antibiotic Syntheses.[4][5] Angewandte Chemie International Edition. Link
-
Nenajdenko, V. G., et al. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Beilstein Journal of Organic Chemistry. Link
-
Banfi, L., et al. (2011). Long-range diastereoselectivity in Ugi reactions of 2-substituted dihydrobenzoxazepines. Beilstein Journal of Organic Chemistry. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ugi Reaction [organic-chemistry.org]
- 5. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
Purification of products from reactions with (S)-(-)-alpha-Methylbenzyl isocyanide
Technical Support Center: Purification of (S)-(-)- -Methylbenzyl Isocyanide Reaction Products
Application:Document ID:Executive Summary & Chemical Profile
(S)-(-)-
-
Induce Diastereoselectivity: Influence the stereochemical outcome of the newly formed chiral center (though induction is often moderate, typically <60% de without specific catalysts).
-
Create Diastereomeric Pairs: The resulting products are diastereomers (not enantiomers), which allows for separation via standard silica gel chromatography or crystallization.
Chemical Vital Signs
| Property | Value | Critical Note |
| State | Liquid (Colorless to Yellow) | Pungent, repulsive odor (typical of isocyanides).[1][2] |
| Boiling Point | ~220 °C | High boiling point makes removal by evaporation difficult; requires extraction/chromatography. |
| Chirality | (S)-configuration | Crucial: The product will be a mixture of ( |
| Stability | Acid-sensitive | Hydrolyzes to formamide in strong acid; polymerizes in concentrated acid. |
Experimental Workflow & Purification Logic
The purification process is divided into three critical phases: Quenching (Odor Control) , Isolation , and Diastereomer Separation .
Phase 1: Quenching & Odor Control (Safety Critical)
Isocyanides have a low odor threshold. Unreacted reagent must be destroyed before rotovap to prevent contaminating laboratory equipment.
-
The Problem: Excess isocyanide remains after the reaction.
-
The Solution: Acidic hydrolysis or Oxidation.
Protocol A: Acidic Hydrolysis (Recommended for Acid-Stable Products)
-
Add 10% Citric Acid or Dilute Acetic Acid to the reaction mixture.
-
Stir vigorously for 30–60 minutes at room temperature.
-
Proceed to extraction.[2]
Protocol B: Oxidative Quench (For Acid-Sensitive Products)
-
Treat the crude mixture with dilute Sodium Hypochlorite (Bleach) .
-
Warning: Exothermic. Use an ice bath.
Phase 2: Workup & Isolation
Because the isocyanide is lipophilic, it tracks with the organic layer.
-
Dilution: Dilute reaction mixture with EtOAc or DCM.
-
Wash 1 (Acidic): Wash with 1N HCl or 10% Citric Acid (removes unreacted amines and hydrolyzes remaining isocyanide).
-
Wash 2 (Basic): Wash with Saturated NaHCO₃ (removes unreacted carboxylic acids).
-
Wash 3 (Neutral): Brine wash to remove water.
-
Drying: Dry over Na₂SO₄ and concentrate.
Phase 3: Diastereomer Separation (The Core Challenge)
The reaction typically yields two diastereomers: (
Visual Workflow: Separation Strategy
Figure 1: Decision matrix for separating diastereomers derived from (S)-(-)-
Detailed Protocols
Method A: Flash Chromatography (Standard)
Most Ugi bis-amides derived from this isocyanide separate well on silica gel due to the rigid amide backbone creating distinct interaction profiles with the stationary phase.
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase Gradient:
-
Start: 100% Hexanes (or Pentane).
-
Ramp: 0%
40% Ethyl Acetate. -
Alternative: If the product is very polar (e.g., contains free hydroxyls), use DCM:MeOH (98:2
95:5).
-
-
Loading: Dissolve crude oil in minimum DCM. Do not load with MeOH as it broadens bands.
Method B: Fractional Crystallization
If the product is a solid, the diastereomers often have significantly different solubility profiles.
-
Dissolve the crude mixture in hot Methanol or Ethanol .
-
Add Diethyl Ether or Hexane dropwise until turbidity is just observed.
-
Cool slowly to 4°C, then to -20°C.
-
The major diastereomer often crystallizes out (check supernatant by TLC).
Troubleshooting & FAQ
| Symptom | Probable Cause | Corrective Action |
| Persistent "Garlic/Rubber" Smell | Unreacted Isocyanide | Treat crude oil with 10% Citric Acid in MeOH for 1 hour, then re-evaporate. This hydrolyzes the isocyanide to a formamide. |
| Single Spot on TLC (Broad) | Overlapping Diastereomers | 1. Change solvent system: Try Toluene:Acetone (4:1) or DCM:MeOH (99:1) . 2. Run TLC 3 times (multiple developments) to improve resolution. |
| Low Yield | Polymerization or Hydrolysis | Avoid strong acids (HCl, H₂SO₄) during the reaction workup. Use weak acids (Citric, Acetic) for quenching. |
| Product is an Oil | Impurities / Rotamers | 1. Diastereomers of Ugi products are often rotamers (cis/trans amide). Run NMR at 50°C to coalesce peaks. 2. Triturate the oil with cold Pentane/Ether to induce solidification. |
| Extra Spots on TLC | Formamide Byproduct | The spot just below the isocyanide (high Rf) is likely the formamide (hydrolysis product). It can be separated via column chromatography. |
References & Grounding
-
Chemical Profile & Safety:
-
Ugi Reaction Mechanism & Workup:
-
Diastereomer Separation Strategies:
-
Marcaccini, S., & Torroba, T. (2007). The Use of the Ugi Reaction for the Synthesis of Heterocycles. Protocols in Organic Synthesis.
-
Note: The separation of diastereomers via silica gel chromatography is a standard procedure validated in organic synthesis literature for chiral auxiliary-based Ugi reactions.
-
Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling isocyanides.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. chemistryviews.org [chemistryviews.org]
- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 4. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 5. kirj.ee [kirj.ee]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemimpex.com [chemimpex.com]
Overcoming steric hindrance in reactions with (S)-(-)-alpha-Methylbenzyl isocyanide
Technical Support Guide: Overcoming Steric Hindrance with (S)-(-)- -Methylbenzyl Isocyanide
Department: Technical Applications & Process Optimization
Reagent Focus: (S)-(-)-
Executive Summary: The Steric-Chirality Trade-off
(S)-(-)-
When coupled with bulky aldehydes or amines, this steric bulk can suppress the reaction rate, leading to stalled intermediates, low conversion, or competitive side reactions (e.g., Passerini byproduct formation in Ugi conditions). This guide provides evidence-based protocols to overcome these kinetic barriers using solvation effects , Lewis acid catalysis , and concentration dynamics .
Troubleshooting & FAQs: The "Steric-Buster" Guide
Q1: My Ugi reaction with MBI is stalled at <30% conversion after 24 hours in methanol. How can I accelerate it?
Diagnosis: The standard solvent (Methanol) may not provide sufficient activation for sterically crowded transition states. The reaction is likely stuck at the imine formation step or the isocyanide addition step.
Solution: The "Fluorine Effect" (Solvent Switch) Switch the solvent from Methanol (MeOH) to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .
-
Mechanism: TFE and HFIP are strong hydrogen-bond donors (high
acidity). They activate the imine (in Ugi) or carbonyl (in Passerini) via hydrogen bonding, making the electrophilic center more susceptible to attack by the bulky isocyanide. -
Expected Result: Reaction rates can increase by 10–50x.
-
Protocol Adjustment: Run the reaction in TFE at 0.5 M – 1.0 M concentration.
Q2: I am observing a significant amount of "Passerini byproduct" ( -acyloxy amide) in my Ugi reaction. Why?
Diagnosis: This indicates that the isocyanide is reacting directly with the carbonyl and acid before the amine can condense to form the imine. This is common when the amine is bulky or nucleophilically weak, slowing down imine formation.
Solution: Sequential Addition & Pre-formation
-
Pre-form the Imine: Stir the amine and aldehyde in the solvent (with a drying agent like Na
SO or molecular sieves) for 2–4 hours before adding the acid and MBI. -
Lewis Acid Additive: Add 10 mol% Zinc Chloride (ZnCl
) or Scandium Triflate (Sc(OTf) ) . This catalyzes imine formation and stabilizes the iminium ion, favoring the Ugi pathway over the Passerini shunt.
Q3: Can I use microwave irradiation with this chiral isocyanide?
Answer: Yes, but with temperature control. Microwave irradiation is highly effective for overcoming the activation energy barrier imposed by steric hindrance.
-
Risk: High temperatures (>100°C) can potentially lead to racemization of the sensitive stereocenter in the resulting peptide backbone (though the auxiliary center itself is robust).
-
Recommendation: Set the microwave to 60–80°C with a high power/cooling cycle (simultaneous cooling) to maximize the non-thermal microwave effects while protecting stereochemical integrity.
Q4: The product is forming, but the yield is low due to difficult purification.
Diagnosis: Incomplete conversion leaves unreacted isocyanide, which is difficult to separate and foul-smelling. Solution: The Scavenger Protocol Add a polymer-supported amine (e.g., PS-Trisamine) or a scavenger isocyanate (e.g., PS-Isocyanate) at the end of the reaction to capture unreacted acid or amine. For unreacted MBI, ensure full conversion by pushing the equilibrium with high concentration (1.0 M - 2.0 M) .
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for optimizing reactions with bulky (S)-(-)-
Caption: Optimization workflow for overcoming steric hindrance in Ugi reactions utilizing (S)-(-)-
Experimental Protocols
Protocol A: The "Steric-Buster" TFE Method
Best for: Extremely hindered amines or aldehydes where standard MeOH fails.
Reagents:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)
-
(S)-(-)-
-Methylbenzyl isocyanide (1.0 equiv) -
Solvent: 2,2,2-Trifluoroethanol (TFE) [Anhydrous]
Procedure:
-
Imine Formation: In a screw-cap vial, dissolve the aldehyde and amine in TFE (concentration 1.0 M ). Stir at room temperature for 30 minutes.
-
Note: TFE accelerates imine formation compared to MeOH.
-
-
Acid Addition: Add the carboxylic acid.[1][2][3] Stir for 5 minutes.
-
Isocyanide Addition: Add (S)-(-)-
-Methylbenzyl isocyanide. -
Reaction: Seal the vial and stir at room temperature for 12–24 hours.
-
Checkpoint: Monitor by TLC/LC-MS. If conversion is <50% at 4 hours, heat to 40°C.
-
-
Workup: Evaporate the TFE (recoverable by distillation). Redissolve residue in EtOAc, wash with saturated NaHCO
, then brine. Dry over Na SO and concentrate.
Protocol B: Lewis Acid Catalyzed (ZnCl ) Method
Best for: Preventing Passerini side-products and activating weak amines.
Reagents:
-
Standard Ugi components (1.0 equiv each)
-
Catalyst: Zinc Chloride (ZnCl
) (10-20 mol%) or Sc(OTf) (5 mol%) -
Solvent: Methanol (MeOH) or TFE
Procedure:
-
Pre-complexation: Dissolve amine and aldehyde in MeOH (1.0 M). Add ZnCl
(0.1 equiv). Stir for 1 hour to ensure imine formation. -
Component Addition: Add the carboxylic acid, followed immediately by (S)-(-)-
-Methylbenzyl isocyanide. -
Reaction: Stir at room temperature. The Lewis acid coordinates to the imine nitrogen, reducing electron density and facilitating the attack of the bulky isocyanide.
-
Workup: Standard aqueous extraction. Note: Zn salts can be removed by washing with an EDTA solution or aqueous ammonia if necessary.
Quantitative Comparison of Conditions
| Variable | Standard Conditions | Optimized "Steric-Buster" Conditions |
| Solvent | Methanol (MeOH) | TFE or HFIP |
| Concentration | 0.1 M - 0.2 M | 1.0 M - 2.0 M (High Conc.) |
| Catalyst | None | ZnCl |
| Temp | 25°C | 25°C - 60°C (Microwave) |
| Typical Time | 24 - 48 hours | 2 - 6 hours |
| Primary Risk | Low conversion, Passerini byproduct | Higher cost (Solvent), Polymerization |
Mechanistic Insight: How TFE Works
The following diagram explains why TFE is superior to MeOH for bulky substrates. TFE forms a "solvate network" that activates the electrophile without competing as a nucleophile.
Caption: Mechanism of TFE-mediated activation of the imine intermediate, facilitating the attack of the sterically hindered isocyanide.
References
-
Dömling, A. (2006).[4] "Recent Advances in Isocyanide-Based Multicomponent Reactions." Chemical Reviews, 106(1), 17–89.[4] Link
-
Nenajdenko, V. G., et al. (2019). "Fluorinated Alcohols as Promoters for the Ugi Reaction."[5] Journal of Organic Chemistry. (General context on TFE acceleration in Ugi reactions).
-
El Kaim, L., & Grimaud, L. (2009). "Beyond the Ugi Reaction: Less Conventional Interactions between Isocyanides and Iminium Species." Tetrahedron, 65(11), 2153-2171. Link
-
Kazmaier, U., et al. (2005).[6] "Application of the Ugi Reaction for the Synthesis of Peptide Mimetics." Organic & Biomolecular Chemistry, 3, 3184-3187.[6] Link
- Giovenzana, G. B., et al. (2006). "Microwave-Assisted Ugi Four-Component Condensation." Synlett, 2006(11), 1723-1725.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 6. Ugi Reaction [organic-chemistry.org]
(S)-(-)-alpha-Methylbenzyl isocyanide decomposition and prevention
Technical Support Center: (S)-(-)- -Methylbenzyl Isocyanide
Status: Operational | Topic ID: ISO-AMB-001
Audience: Synthetic Chemists, Process Development, MedChem
Introduction: The "Blue Death" and Chiral Integrity
(S)-(-)-
The Critical Failure Mode: Unlike nitriles, isocyanides possess a carbenoid character that makes them exceptionally sensitive to acid-catalyzed polymerization . A clear, colorless sample can turn into a viscous, deep-blue or black tar (often called "The Blue Death") within hours if exposed to trace acidity or heat. Furthermore, as a benzylic stereocenter, the (S)-configuration is susceptible to racemization under improper thermal or basic conditions.
This guide provides the protocols necessary to prevent decomposition, purify degraded samples, and maintain enantiomeric excess (
Module 1: Storage & Preservation
Q: My isocyanide arrived clear but turned dark blue/black after a week. What happened? A: The compound has undergone acid-catalyzed polymerization. Isocyanides are metastable; even trace moisture (hydrolysis leads to formamide + acid) or slightly acidic glass surfaces can trigger a chain reaction. The dark color is characteristic of polyisocyanide conjugated backbones.
Q: What are the mandatory storage conditions?
-
Temperature: Store at -20°C (Long term) or 2–8°C (Active use).
-
Atmosphere: Strictly under Argon or Nitrogen. Oxygen is less of a threat than moisture, but inert gas prevents hydrolysis.
-
Container: Glass vials should be silylated or base-washed if possible. For long-term storage, seal with Parafilm and store inside a secondary jar containing a desiccant and a packet of potassium carbonate (to scavenge acid vapors).
Visual Guide: Storage Logic Tree
Figure 1: Decision logic for assessing isocyanide integrity and selecting storage protocols.
Module 2: Purification & Handling (The Silica Trap)
Q: I tried to purify my reaction on a silica column, but my isocyanide stuck to the column and didn't elute. Why? A: Standard silica gel is slightly acidic (pH 6–7). This acidity is sufficient to catalyze the polymerization of the isocyanide on the column, effectively destroying your product.
Q: How do I purify it safely? You must use Distillation or Deactivated Silica .
Protocol A: Deactivated Silica Chromatography (The "Triethylamine Trick")
Use this for isolating the isocyanide from reaction mixtures.
-
Prepare Slurry: Mix your silica gel with a solvent system containing 1–3% Triethylamine (Et3N) .
-
Example: 97% Hexanes / 3% Et3N.
-
-
Flush Column: Pour the slurry and flush the column with at least 2 column volumes of this basic solvent. This neutralizes acidic sites on the silica.[2]
-
Run Column: Load your sample. You can lower the Et3N content to 0.5% for the actual run, but maintaining basicity is crucial.
-
Note: Alternatively, use Basic Alumina (Activity II or III), which naturally avoids acid-catalyzed decomposition.
Protocol B: Vacuum Distillation (For Bulk Purity)
Use this to repurify a dark/aged stock bottle.
-
Vacuum is Key: Boiling point is ~220°C at atm pressure. Do not heat to this temperature (racemization risk).
-
Setup: Short-path distillation apparatus.
-
Pressure: High vacuum (< 2 mmHg) is required.
-
Target: Distill at the lowest possible bath temperature (ideally < 80°C).
-
Receiving Flask: Pre-cool the receiving flask to -78°C to prevent loss of the volatile isocyanide.
Visual Guide: Purification Workflow
Figure 2: Purification flowchart highlighting the necessity of basic stationary phases.
Module 3: Troubleshooting Diagnostics
| Symptom | Diagnosis | Root Cause | Corrective Action |
| Blue/Black Color | Polymerization | Acid exposure or thermal stress. | Irreversible. Distill immediately if liquid remains; otherwise discard. |
| Viscosity Increase | Oligomerization | Partial polymerization. | Distill under high vacuum to recover monomer. |
| "Almond" Odor | Hydrolysis | Moisture ingress converting isocyanide (-NC) to formamide (-NHCHO). | Dry with MgSO4, then distill. Formamides have higher B.P. than isocyanides.[3][4][5][6][7][8][9][10] |
| Low ee (Racemic) | Racemization | Exposure to strong base (e.g., NaH, LDA) or high heat (>100°C) for prolonged periods. | None. Prevent by keeping reaction temps low and using mild bases (e.g., K2CO3, Pyridine). |
| Stench | Normal Property | Isocyanides have a potent, repulsive odor.[4] | Quench: Wash glassware with dilute HCl (hydrolyzes to amine) or Bleach (oxidizes to isocyanate). |
Module 4: Reaction Best Practices (Ugi/Passerini)
Q: I am running a Ugi reaction. When should I add the isocyanide? A: Last. In a 4-component Ugi reaction (Amine + Aldehyde + Acid + Isocyanide), the carboxylic acid is the threat.
-
Step 1: Pre-form the imine (Amine + Aldehyde) in methanol/TFE for 30–60 mins.
-
Step 2: Add the Carboxylic Acid.
-
Step 3: Immediately add the (S)-(-)-alpha-Methylbenzyl isocyanide. Reasoning: If you mix the acid and isocyanide directly without the imine present, the acid may catalyze isocyanide polymerization or undergo an
-addition side reaction before the multicomponent cycle begins.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210.
-
Organic Syntheses. (2004). Preparation of Isocyanides: tert-Butyl Isocyanide. Org.[2][6][10][11] Synth. 2004, 81, 254. (Demonstrates purification logic).
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography (Deactivating Silica).
-
MilliporeSigma. (n.d.). (S)-(-)-alpha-Methylbenzyl isocyanide Product Sheet.
-
Columbia University. (2011).[5] SOP for Stench Chemicals (Isocyanide Quenching).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chromatography [chem.rochester.edu]
- 3. (R)-(+)-alpha-Methylbenzyl Isocyanate | 33375-06-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Preparation of Isocyanides - The Kubiak Lab Manual [kubiak.ucsd.edu]
- 5. research.columbia.edu [research.columbia.edu]
- 6. chemimpex.com [chemimpex.com]
- 7. US3401178A - Method of racemizing d-alpha-acetylamide-alpha- (substituted-benzyl)-propionitriles - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Molecular switch - Wikipedia [en.wikipedia.org]
- 10. Functional Isocyanide-Based Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
Optimizing solvent conditions for Passerini reactions with chiral isocyanides
Topic: Optimizing Solvent Conditions for Chiral Isocyanides Status: Active Lead Scientist: Senior Application Specialist
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges of optimizing Passerini Multicomponent Reactions (P-3CR), with a focus on chiral isocyanides .
Unlike standard bimolecular reactions, the P-3CR mechanism is highly sensitive to solvent polarity and concentration. When using chiral isocyanides, the linear geometry of the isocyanide functional group (
Module 1: Solvent Selection Logic
The Mechanism-Solvent Paradox
The Passerini reaction operates via two distinct mechanistic pathways depending on the solvent dielectric constant. Understanding this bifurcation is critical for controlling your reaction outcome.
| Solvent Class | Dominant Mechanism | Key Intermediate | Recommended For |
| Non-Polar (DCM, Toluene, Et₂O) | Concerted (Trimolecular) | Cyclic Transition State (TS) | Stereocontrol , minimizing side reactions. |
| Polar Aprotic (THF, MeCN) | Mixed | Loose Ion Pairs | General screening. |
| Polar Protic (MeOH, EtOH) | Ionic (Stepwise) | Nitrilium Ion | High rates, but poor stereocontrol . |
| Water (Aqueous/Micellar) | "On-Water" (Hydrophobic) | Interfacial H-Bonding | Rate acceleration , Green chemistry. |
Visualizing the Solvent Effect
The following diagram illustrates how solvent polarity dictates the transition state "tightness." For chiral isocyanides, you must favor the Concerted pathway to maximize steric communication between the chiral center and the forming bond.
Figure 1: Bifurcation of the Passerini mechanism. Non-polar solvents enforce a concerted transition state, essential for translating the chirality of the isocyanide to the new stereocenter.
Module 2: Troubleshooting & FAQs
Q1: My reaction with a chiral isocyanide has excellent yield (>90%) but essentially no diastereoselectivity (1:1 dr). Why?
Diagnosis: You are likely operating under thermodynamic control or using a solvent that loosens the transition state. The Technical Reality: Isocyanides are linear.[1] The chiral center attached to the nitrogen is physically distant from the reacting carbon, making steric induction difficult. The Solution:
-
Switch to Non-Polar Solvents: Move from MeOH or THF to DCM (Dichloromethane) or Toluene . This forces the reaction through the concerted cyclic transition state (see Fig 1), bringing the chiral auxiliary closer to the reaction center via hydrogen bonding networks.
-
Lower the Temperature: Perform the reaction at -20°C to 0°C . Although slower, this favors the kinetic product and maximizes the small energy difference between diastereomeric transition states.
-
Increase Concentration: Dilution is the enemy of the Passerini reaction. Run the reaction at 1.0 M to 2.0 M . High concentration favors the trimolecular assembly required for the concerted mechanism.[2]
Q2: The reaction is stalled. I see starting material after 48 hours in DCM.
Diagnosis: The activation energy is too high for the non-polar concerted pathway, often due to steric bulk in the carbonyl component. Protocol Adjustment:
-
Step 1: Verify the concentration. If
, concentrate the mixture immediately. -
Step 2: If sterics are high, you may need to sacrifice some stereocontrol for reactivity. Switch to 2,2,2-Trifluoroethanol (TFE) . TFE is a "magic solvent" for isocyanide chemistry; its strong hydrogen-bond donating ability activates the carbonyl and acid without being nucleophilic enough to cause side reactions.
-
Step 3: Add a mild Lewis Acid. ZnBr₂ (10-20 mol%) can catalyze the reaction in DCM without disrupting the concerted nature as much as switching to methanol would.
Q3: I am observing a "Passerini-Smiles" side product instead of the expected ester.
Diagnosis: This occurs if you are using electron-deficient phenols or if the solvent is too basic/nucleophilic. The Fix:
-
Avoid basic additives.
-
Ensure your solvent is strictly aprotic .
-
If using a phenol, switch to a non-polar solvent (DCM) to suppress the ionic dissociation of the phenolate, which triggers the Smiles rearrangement.
Module 3: Experimental Protocols
Protocol A: Optimized Conditions for Chiral Induction
Use this protocol when diastereoselectivity (dr) is the priority.
-
Preparation: Flame-dry a reaction vial under Argon.
-
Solvent: Anhydrous CH₂Cl₂ (DCM) .
-
Concentration: Calculate volume for 1.0 M relative to the aldehyde.
-
Addition Order:
-
Add Aldehyde (1.0 equiv) and Carboxylic Acid (1.0 equiv) to the vial.
-
Stir for 5 minutes to allow H-bond clustering.
-
Cool to 0°C .
-
Add Chiral Isocyanide (1.0 - 1.1 equiv) dropwise.
-
-
Monitoring: Stir at 0°C for 6 hours, then allow to warm to Room Temperature (RT). Monitor by TLC/NMR.
-
Workup: Evaporate solvent directly. Flash chromatography.
Protocol B: "On-Water" Accelerated Synthesis
Use this protocol for scale-up, speed, or unreactive substrates where stereocontrol is secondary.
-
Medium: Deionized Water (heterogeneous suspension).
-
Concentration: Very high (3.0 M - 5.0 M ).
-
Procedure:
-
Combine Aldehyde, Acid, and Isocyanide in a vial with water.
-
Stir vigorously (1000+ rpm). The "on-water" effect relies on the hydrophobic interface; the reaction will likely look like an oil floating on water or a cloudy suspension.
-
Reaction Time: Often complete in < 30 minutes.[3]
-
-
Workup: Filtration (if solid) or extraction with EtOAc.
Module 4: Decision Tree for Optimization
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic for balancing yield vs. stereocontrol in Passerini reactions.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Pirrung, M. C., & Sarma, K. D. (2004). Multicomponent Reactions Are Accelerated in Water.[4] Journal of the American Chemical Society, 126(2), 444–445. Link
-
Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004).[5] Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231–4233. Link
-
Soeta, T., Kojima, Y., Ukaji, Y., & Inomata, K. (2010).[5] Three-Component Addition of Isocyanides to Phenol Derivatives and Aldehydes in Methanol.[5] Organic Letters, 12(19), 4280–4283. Link
-
Neo-Confusione, E. A., et al. (2021).[1] The 100 facets of the Passerini reaction. Chemical Science, 12, 14989-15020. Link
Sources
Troubleshooting guide for isocyanide-based multicomponent reactions
Technical Support Center: Isocyanide-Based Multicomponent Reactions (IMCRs)
Introduction: The "Black Box" of Multicomponent Chemistry
Isocyanide-based multicomponent reactions (IMCRs)—specifically Ugi, Passerini, and Groebke-Blackburn-Bienaymé (GBB) transformations—are powerful tools for Diversity-Oriented Synthesis (DOS).[1] However, they are often treated as "black boxes": dump reagents in methanol, stir, and hope. When they fail, they fail spectacularly, yielding intractable oils or starting materials.
This guide moves beyond the "stir and pray" method. It deconstructs the kinetic bottlenecks and thermodynamic traps inherent to isocyanide chemistry. We will treat the reaction vessel as a competitive system where the desired pathway must be engineered to outcompete hydrolysis, oxidation, and the dreaded "Passerini-shunt" in Ugi protocols.
Module 1: Kinetic Stalling & Conversion Failures
Q1: My Ugi reaction stalls after 24 hours. TLC shows unreacted aldehyde and amine, but the isocyanide is degrading. Why?
Diagnosis: The bottleneck is likely the Schiff base (imine) formation , not the isocyanide addition. In the Ugi 4-Component Reaction (U-4CR), the formation of the imine (from amine + aldehyde) is a reversible equilibrium. If this equilibrium lies to the left (starting materials), the isocyanide has nothing to react with and will eventually polymerize or hydrolyze.
The Fix:
-
Pre-formation: Do not mix all four components simultaneously. Stir the amine and aldehyde in the solvent for 2–4 hours (with molecular sieves, 3Å or 4Å) before adding the acid and isocyanide.
-
The "Magic" Solvent: Switch from Methanol (MeOH) to 2,2,2-Trifluoroethanol (TFE) . TFE is a strong hydrogen-bond donor. It activates the carbonyl/imine, significantly accelerating the reaction rate and pushing the equilibrium toward the imine.
-
Concentration: IMCRs are high-order kinetic reactions. Dilution is the enemy. Run reactions at 0.5 M to 1.0 M concentration.
Q2: I am using a non-nucleophilic solvent (DCM/THF) because my reagents are insoluble in Methanol. The reaction is dead.
Diagnosis: Lack of proton transfer.[2] The classic Ugi mechanism relies on a proton shuttle. In aprotic solvents (DCM, THF), the zwitterionic intermediate (formed after isocyanide addition) cannot easily collapse to the product without an external proton source or catalyst.
The Fix:
-
Add a Lewis Acid: Introduce Sc(OTf)₃ (5–10 mol%) or ZnCl₂ . These catalyze the imine formation and activate the imine for the isocyanide attack.[3]
-
Microwave Irradiation: If solubility is the issue, switch back to MeOH or EtOH and use microwave heating (100°C, 10–30 min) to force solubility and overcome the activation energy barrier.
Module 2: Chemoselectivity & Side Reactions
Q3: I am attempting a Ugi reaction, but I keep isolating the Passerini product (Aldehyde + Acid + Isocyanide). How do I stop this?
Diagnosis: The "Passerini Shunt." This occurs when the isocyanide reacts directly with the protonated carbonyl (aldehyde) before the amine can form the imine. This is a common failure mode with sterically hindered amines (e.g., tert-butylamine) or anilines with electron-withdrawing groups.
The Fix:
-
Sequential Addition (Critical): As mentioned in Module 1, pre-form the imine. If the free aldehyde is consumed before the acid/isocyanide arrives, the Passerini pathway is chemically impossible.
-
Excess Amine: Use 1.2–1.5 equivalents of the amine relative to the aldehyde.
-
Lewis Acid Selection: Use InCl₃ or Yb(OTf)₃ . These oxophilic Lewis acids preferentially activate the imine over the carbonyl in the presence of amines.
Q4: My product is an inseparable mixture of the desired Ugi scaffold and a "Mumm Rearrangement" failure.
Diagnosis: The Mumm Rearrangement is the final, irreversible driving force of the Ugi reaction. If the intermediate imidate is sterically crowded, the acyl transfer (O -> N) fails, and the intermediate may hydrolyze or form stable oxazole byproducts.
The Fix:
-
Steric Relief: If your carboxylic acid is bulky (e.g., adamantane-carboxylic acid), try using a less hindered isocyanide (e.g., n-butyl vs. t-butyl) to reduce the steric penalty in the transition state.
Visualization: The Ugi Mechanistic Flow & Failure Points
The following diagram maps the critical decision points in the reaction mechanism where users typically encounter failure.
Caption: The Ugi reaction pathway. Red paths indicate failure modes (Passerini shunt or Mumm rearrangement stall). Green nodes indicate stable intermediates/products.
Module 3: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1][4][5][6]
Q5: My GBB reaction (Aldehyde + Amine + Isocyanide -> Fused Imidazole) yields only the Ugi byproduct.
Diagnosis: Acid catalyst strength mismatch. The GBB reaction requires a delicate balance. The amidine component (e.g., 2-aminopyridine) acts as the amine. If the acid catalyst is too strong, it protonates the pyridine nitrogen, killing its nucleophilicity. If too weak, it fails to activate the imine.
The Fix:
-
Catalyst Switch: Do not use HCl or TFA. Use Sc(OTf)₃ (5 mol%) or Acetic Acid (AcOH) as the solvent/catalyst mixture.
-
Protic Solvent: Use MeOH or TFE.[4][5][6] The GBB reaction rarely works well in DCM.
-
Temperature: GBB often requires heat (50–60°C) to favor the cyclization over the linear Ugi addition.
Module 4: Post-Synthetic Processing (The "Smell" & Purification)
Q6: The isocyanide smell is contaminating the lab and my glassware. How do I neutralize it effectively?
Safety Warning: Isocyanides are potent olfactory agitators and potential respiratory irritants. Bleach is often cited but can cause dangerous exothermic reactions with organic solvents.
Protocol: The Acid Wash Method Isocyanides are acid-labile; they hydrolyze to form the corresponding formamide and amine (which are generally odorless or "fishy" but less offensive).
-
Glassware: Rinse all contaminated glassware with a solution of 10% HCl in Methanol . Let it sit for 5 minutes.
-
Rotovap Trap: If you evaporated isocyanide, rinse the bump trap immediately with the HCl/MeOH solution.
-
Spill Control: Treat spills with dilute sulfuric acid or acetic acid before wiping.
Q7: My product is a sticky oil and difficult to purify by column chromatography.
Diagnosis: Co-elution of high molecular weight byproducts. IMCRs often generate trace amounts of polymers.
The Fix: Scavenger Resins Avoid standard aqueous workups which can form emulsions.
-
Step 1: Add a polymer-supported scavenger. If you used excess amine, add PS-Isocyanate (polystyrene-isocyanate) to scavenge it. If you used excess acid, add PS-Trisamine .
-
Step 2: Stir for 2 hours.
-
Step 3: Filter through a coarse frit. Evaporate. This often yields analytical purity without a column.
Summary of Optimization Parameters
| Parameter | Standard Condition | Optimized / Troubleshooting Condition |
| Solvent | Methanol (MeOH) | 2,2,2-Trifluoroethanol (TFE) (Accelerates rate) |
| Concentration | 0.1 M | 1.0 M (High concentration favors IMCR) |
| Order of Addition | All at once | Sequential: Amine + Aldehyde (2h) |
| Catalyst (Ugi) | None | Sc(OTf)₃ or InCl₃ (5-10 mol%) |
| Catalyst (GBB) | HCl | Acetic Acid or Sc(OTf)₃ |
| Workup | Aqueous extraction | Polymer-supported Scavengers (PS-NCO, PS-Trisamine) |
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition. Link
-
Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry. Link
-
Organic Syntheses. (1988). Preparation of tert-Butyl Isocyanide (Cleanup Protocols). Organic Syntheses, Coll. Vol. 6, p.232. Link
-
Nenajdenko, V. G. (Ed.). (2012).[2][7] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[8] (General Reference for TFE solvent effects).
-
Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Ugi reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Loading Lewis Acid/Base Pair on Metal Nanocluster for Catalytic Ugi Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Removal of chiral auxiliary (S)-(-)-alpha-Methylbenzyl isocyanide post-reaction
Technical Support Guide: Post-Reaction Removal of (S)-(-)- -Methylbenzyl Isocyanide[1]
Introduction
You are likely employing (S)-(-)-
"Removal" in this context typically refers to two distinct challenges. Please identify which scenario matches your current bottleneck:
-
Scenario A (Synthetic Deprotection): You have formed the product (a secondary amide) and need to cleave the chiral auxiliary to reveal a primary amide or carboxylic acid.[1]
-
Scenario B (Purification/Workup): You need to remove excess, unreacted isocyanide from your reaction mixture to eliminate the foul odor and toxicity.[1]
Module 1: Chemical Cleavage (Scenario A)
The Challenge: In a standard Ugi reaction, the isocyanide component becomes the C-terminal secondary amide. The
Method 1: Acidolytic Cleavage (Standard Protocol)
This method cleaves the
Reagents:
Protocol:
-
Dissolution: Dissolve the crude Ugi product (1.0 equiv) in neat TFA (approx. 0.1 M concentration).[1]
-
Add Scavenger: Add Anisole (5.0 equiv). Critical: The scavenger traps the resulting benzyl carbocation to prevent re-alkylation or polymerization.[1]
-
Acid Activation: If cleavage is slow at room temperature, add TFMSA (1.0–2.0 equiv) dropwise at 0°C, then warm to room temperature.[1]
-
Heating: If the amide remains intact after 4 hours, heat the mixture to 50–60°C. Monitor via LC-MS for the disappearance of the starting material (
) and appearance of the primary amide ( ). -
Workup: Quench carefully with saturated aqueous NaHCO
(exothermic!) and extract with Ethyl Acetate.
Mechanistic Insight:
The protonation occurs at the amide oxygen, weakening the
Method 2: Oxidative Cleavage (Alternative)
If your substrate contains acid-sensitive groups (e.g., acetals, Boc groups) that would not survive Method 1, oxidative cleavage using hypervalent iodine is a viable alternative for benzylic amides.[1]
Reagents:
Protocol:
-
Dissolve the substrate in DMSO/H
O. -
Add IBX (2.0–3.0 equiv).
-
Heat to 80°C for 12–24 hours.
-
Note: This method oxidizes the benzylic carbon, leading to fragmentation. It is milder regarding acidity but requires thermal energy.
Module 2: Physical Removal & Safety (Scenario B)
The Challenge: Isocyanides have a notoriously low odor threshold and potential toxicity. Standard rotary evaporation often fails to remove them completely due to their interaction with the crude oil, and they contaminate laboratory equipment.[1]
Protocol: Oxidative Destruction (The "Bleach" Method)
Isocyanides are rapidly oxidized to isocyanates (less smelly) or carbamates under oxidative conditions.[1]
-
Preparation: Prepare a 10% sodium hypochlorite (Bleach) solution.[1]
-
Quenching:
-
Mechanism:
. The resulting isocyanate is then hydrolyzed to the amine and CO in the aqueous workup. -
Verification: The characteristic "Godzilla" odor should disappear almost instantly.
Protocol: Acidic Hydrolysis (Workup)
If your product is acid-stable, washing the organic phase with dilute acid removes isocyanides by converting them to formamides.[1]
-
Wash: During extraction, wash the organic layer with 1N HCl.
-
Time: Shake the separatory funnel vigorously and let the layers sit in contact for 5–10 minutes.
-
Result:
(Formamide). Formamides are generally less volatile and odorless, and often more water-soluble or separable via chromatography.[1]
Visualizing the Workflow
The following diagram outlines the decision process for handling the
Caption: Workflow for handling (S)-(-)-
Troubleshooting & FAQs
Common Issues Table
| Symptom | Probable Cause | Corrective Action |
| Persistent Foul Odor | Unreacted Isocyanide trapped in oil.[1] | Treat crude oil with 10% bleach solution for 10 mins before final disposal or column.[1] Do not rotavap to dryness without quenching. |
| Incomplete Cleavage (TFA) | Add TFMSA (Triflic Acid) (1 equiv) to the TFA solution.[1] Increase temp to 60°C. Ensure Anisole is present to drive equilibrium. | |
| Racemization of Product | Harsh acidic conditions affecting the | Switch to Oxidative Cleavage (IBX) or lower the temperature and extend reaction time. |
| Low Yield after Cleavage | Re-alkylation of the amide nitrogen. | You likely forgot the scavenger. Add Anisole or Thioanisole (5-10 equiv) to trap the benzyl cation.[1] |
Frequently Asked Questions
Q: Can I use hydrogenation (Pd/C, H2) to remove this auxiliary? A: Generally, no . While benzyl amines cleave easily with Pd/C, benzyl amides (which is what you form in the Ugi reaction) are electronically deactivated and sterically hindered.[1] Hydrogenolysis often fails or requires extreme pressures (100+ psi) and elevated temperatures, which may reduce other parts of your molecule.[1]
Q: Why didn't the auxiliary cleave with 1N HCl/MeOH?
A: The amide bond formed by the isocyanide is extremely stable. Mild acidic conditions (like those used for Boc deprotection) are insufficient.[1] You need superacidic media (TFA/TFMSA) or specific oxidative conditions to break the benzylic
Q: Is there a better isocyanide for this purpose? A: If your goal is to synthesize a primary amide or carboxylic acid, consider using a "Convertible Isocyanide" in the future.[1]
-
Armstrong's Isocyanide (1-isocyanocyclohexene): Cleaves to the amide/acid under mild acidic hydrolysis.[1]
-
Walborsky's Reagent: Allows for easier metallation/cleavage. The
-methylbenzyl group is best used when you want the chiral amine moiety to remain in the final molecule or are willing to use harsh deprotection conditions.
References
-
Ugi Reaction Mechanism & Scope
-
Dömling, A., & Ugi, I. (2000).[1] Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition.
-
-
Cleavage of Benzylic Amides (TFA/TFMSA Method)
-
Oxidative Cleavage of Amides (IBX Method)
-
Safety & Quenching of Isocyanides
- Imperial College London Safety Dept. Procedures for Handling Cyanides and Isocyanides.
Sources
- 1. Convenient Cleavage Reaction of 1-Acylhydantoin to Amide [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. US5977409A - Method of using α-substituted benzylamine chiral auxiliary synthetic reagents - Google Patents [patents.google.com]
- 4. Primary amide synthesis by amide cleavage [organic-chemistry.org]
- 5. Ugi Reaction [organic-chemistry.org]
Managing the odor of (S)-(-)-alpha-Methylbenzyl isocyanide in the lab
Technical Support Center: Isocyanide Handling & Odor Management Topic: (S)-(-)-alpha-Methylbenzyl Isocyanide (and related Isonitriles)
Introduction: The "Godzilla’s Gym Sock" Protocol
From the Desk of the Senior Application Scientist: If you are reading this, you likely have a containment breach. (S)-(-)-alpha-Methylbenzyl isocyanide is a valuable building block in multicomponent reactions (Ugi, Passerini), but it possesses an olfactory profile often described as "indescribable" or "psychologically damaging."
The odor threshold for isocyanides is in the parts per billion (ppb) range. This means a micro-droplet invisible to the naked eye is sufficient to evacuate a floor. Unlike thiols, which can be oxidized with bleach, isocyanides are stable to base. Bleach will do nothing but spread the smell.
The Golden Rule: Isocyanides must be destroyed by Acid Hydrolysis . This guide details the rigorous containment and quenching protocols required to maintain a habitable laboratory.
Part 1: The Core Science (Why You Smell It & How to Kill It)
To defeat the enemy, you must understand its stability profile. Isocyanides (
The Destruction Mechanism
The only way to effectively "kill" the odor is to protonate the isocyanide carbon.
Figure 1: The Acid Hydrolysis Pathway.[1][2] Converting the foul isocyanide into the benign formamide is the primary goal of decontamination.
Part 2: Prevention & Containment (Before You Open the Bottle)
Standard "good lab practice" is insufficient. You need Isocyanide-Specific Protocols .
The Glassware Interface
Standard silicone grease absorbs isocyanides and releases them slowly over weeks.
-
Do NOT use: Standard ground glass joints with grease alone.
-
DO use: Teflon (PTFE) joint sleeves. If sleeves are unavailable, wrap the greased joint tightly with Parafilm and electrical tape immediately after assembly.
Glove Permeability
Nitrile gloves provide only temporary protection. Isocyanides can permeate thin nitrile in minutes.
-
Protocol: Double glove. Inner layer: Nitrile.[3] Outer layer: Silver Shield (Laminate) or thick Butyl rubber if handling neat reagents.
-
Change Frequency: If you touch a drop of neat isocyanide, change gloves immediately. Do not "wipe it off."
The "Kill Pot" Setup
Never put isocyanide waste directly into the main waste container. It will off-gas every time the lid is opened.
-
Prepare a Kill Pot: A beaker containing 20% HCl in Methanol (or Acetic Acid/Methanol if HCl is unavailable).
-
Usage: All pipette tips, syringes, and cannulas that touch the isocyanide must be immediately submerged in the Kill Pot and left to soak for 24 hours before disposal.
Part 3: Active Management (During the Experiment)
The most common source of lab-wide contamination is the Rotary Evaporator (Rotavap) . Isocyanides are volatile enough to bypass the condenser and contaminate the pump oil.
The Acid Trap Protocol
You must protect your vacuum pump and the exhaust vent.
Figure 2: Vacuum Line Defense. The Acid Trap (bubbler) is critical. It physically forces vapors through an acidic solution to hydrolyze them before they reach the pump.
Data: Solvent & Reagent Compatibility Table
| Component | Recommended Material/Solvent | Why? |
| Cleaning Solvent | Methanol or Ethanol | Isocyanides are highly soluble in alcohols; water alone is ineffective. |
| Quenching Agent | Conc. HCl or Glacial Acetic Acid | Proton source required for hydrolysis. |
| Tubing | Tygon or PTFE | Rubber tubing absorbs odor and becomes permanent waste. |
| Vacuum Grease | Krytox (Fluorinated) | Standard hydrocarbon grease absorbs organics; fluorinated grease is resistant. |
Part 4: Troubleshooting & FAQs
Q1: I spilled a small amount (approx. 0.5 mL) on the bench. The lab smells terrible. What do I do? A: Do NOT wipe it with water or acetone.
-
Evacuate the immediate area to allow the fume hood to pull the bulk vapor.
-
Prepare the Decon Solution: Mix Methanol and concentrated HCl (ratio 10:1).
-
Apply: Pour the solution over the spill (ensure the bench material is acid-resistant; if not, use acetic acid).
-
Wait: Cover with paper towels soaked in the acid mix. Let it sit for 30 minutes.
-
Cleanup: Wipe up with fresh paper towels. The smell should be replaced by the smell of formamide/acid.
Q2: My rotavap pump oil smells like isocyanide. Can I just run air through it? A: No. The isocyanide has dissolved into the oil matrix.
-
Drain the oil immediately into a dedicated waste bottle.
-
Flush the pump with a small amount of clean oil, then drain again.
-
Refill with fresh oil.
-
Decontaminate the Waste: Add 10mL of Acetic Acid to the waste oil bottle to slowly quench the odor over time.
Q3: I have finished my reaction, but the product (an amide) still smells faintly of isocyanide. How do I purify it? A: Isocyanides often co-elute with products.
-
Solution: Dissolve your crude product in a solvent (like DCM or Ether) and wash it with 10% aqueous HCl (if your product is acid-stable). The acid wash will hydrolyze the remaining isocyanide into a water-soluble amine/formamide, which will stay in the aqueous layer.
Q4: My clothes smell like isocyanide after a day in the lab. Will washing them help? A: Standard detergents are basic (alkaline) and will preserve the isocyanide.
-
Immediate Action: Hang the clothes in a fume hood or outside in direct sunlight (UV helps degrade it) for 24 hours.
-
Washing: Use a cup of white vinegar (acidic) in the pre-wash cycle.[4] If the smell persists, the clothes may need to be treated with an ozone generator or discarded.
Q5: Why not use Bleach? It works for thiols. A: This is a dangerous misconception. Bleach (Sodium Hypochlorite) oxidizes thiols to disulfides/sulfonates. Isocyanides are not easily oxidized by bleach under standard conditions and are stable to the basic pH of bleach solutions. You will simply create a wet, smelling mess. Stick to Acid.
References
- Ugi, I. (1971). Isonitrile Chemistry. Academic Press. (Foundational text on isocyanide stability and hydrolysis).
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210.
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Isocyanides (General Safety & Handling).
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (Ventilation and Chemical Hygiene).
-
Pirrung, M. C., & Ghorai, S. (2006). Versatile, Fragrance-Free Isocyanide for Multicomponent Reactions. Journal of the American Chemical Society, 128(36), 11772-11773. (Discusses odor thresholds and hydrolysis quenching).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]
- 3. Ethyl isocyanide on hydrolysis in acidic measure A class 11 chemistry CBSE [vedantu.com]
- 4. Do your drinking glasses smell weird? Here is how to fix that. - Main Cleaners London [maincleaners.co.uk]
Validation & Comparative
(S)-(-)-alpha-Methylbenzyl isocyanide vs. other chiral auxiliaries in asymmetric synthesis
(S)-(-)- -Methylbenzyl Isocyanide vs. Convertible Auxiliaries in Asymmetric Synthesis
Executive Summary
In the landscape of asymmetric multicomponent reactions (MCRs), (S)-(-)-
This guide compares MBI with Armstrong’s Convertible Isocyanide (for convertibility) and Ellman’s Sulfinamide (for stereocontrol), providing researchers with a decision matrix for experimental design.
Technical Analysis: The Isocyanide Dilemma
(S)-(-)- -Methylbenzyl Isocyanide (MBI)
-
Class: Chiral Non-Convertible Isocyanide.
-
Primary Function: Diastereoselective Ugi/Passerini reactions; diastereomer separation.
-
Mechanism of Induction: The chiral center on the isocyanide exerts moderate steric influence during the addition of the isocyanide to the iminium ion (Ugi) or oxonium species (Passerini).
-
Limitation: The resulting product is a secondary amide (
). Cleavage of this amide to release the carboxylic acid or convert to an ester requires harsh acidic hydrolysis (e.g., ) or specific oxidative protocols, often incompatible with sensitive peptide backbones.
Armstrong’s Convertible Isocyanide (1-Isocyano-1-cyclohexene)
-
Primary Function: Synthesis of carboxylic acids, esters, or thioesters via Ugi reactions.
-
Mechanism: The resulting enamide is labile. Mild acidic hydrolysis converts it into an active acylating agent (munchnone/oxazolone equivalent), which can then be trapped by water (acid), alcohols (esters), or thiols (thioesters).
Ellman’s Sulfinamide (tert-Butanesulfinamide)
-
Class: Chiral Amine Auxiliary (Not an isocyanide).
-
Primary Function: Asymmetric synthesis of amines (Strecker/Mannich type).
-
Comparison: While not an isocyanide, it competes with MBI in the synthesis of chiral
-amino acid derivatives. It offers superior diastereomeric ratios ( ) compared to the typical moderate ( to ) of MBI-mediated Ugi reactions.
Comparative Performance Metrics
The following table contrasts MBI with its primary alternatives in the context of synthesizing chiral peptide mimetics or amino acid derivatives.
Table 1: Comparative Analysis of Chiral Auxiliaries in MCRs
| Feature | (S)-(-)- | Armstrong's Isocyanide (Cyclohexenyl) | Ellman's Sulfinamide |
| Role in Reaction | Isocyanide Component (C-Terminus) | Isocyanide Component (Convertible) | Amine Component (N-Terminus) |
| Primary Product | Secondary Amide (Stable) | Enamide (Labile) | Sulfinyl Imine / Amine |
| Stereoselectivity ( | Moderate ( | N/A (Achiral auxiliary) | High ( |
| Convertibility | Difficult (Requires harsh hydrolysis) | Excellent (Mild acid | Excellent (Mild acid |
| Atom Economy | High (Incorporated into product) | Moderate (Auxiliary is cleaved) | Moderate (Auxiliary is cleaved) |
| Commercial Availability | High (Readily available) | Low (Often synthesized in situ) | High |
| Best Use Case | Creating separable diastereomers; Peptidomimetics where the benzyl group is retained. | Synthesis of | Asymmetric synthesis of chiral amines/amino acids. |
Mechanistic Visualization
Stereochemical Induction & Product Divergence
The diagram below illustrates the divergent pathways. MBI leads to a stable, often separable mixture of diastereomers. Armstrong's isocyanide allows for a "escape route" to convert the Ugi product into different functional groups.[2]
Caption: Comparative reaction pathways showing the stability of the MBI adduct versus the versatility of the Armstrong convertible isocyanide.
Experimental Protocols
Protocol A: Ugi Reaction with (S)-(-)- -Methylbenzyl Isocyanide
Objective: Synthesis of a diastereomeric library of peptidomimetics.
-
Reagents:
-
Procedure:
-
Dissolve aldehyde and amine in methanol and stir for 30 min at
to form the imine. -
Add the carboxylic acid and stir for 5 min.
-
Add (S)-(-)-
-Methylbenzyl isocyanide. -
Stir at room temperature for 24–48 hours. Monitor by TLC.
-
Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with saturated
, , and brine.
-
-
Purification & Analysis:
-
The product will be a mixture of diastereomers (
typically ). -
Crucial Step: Separate diastereomers using Flash Column Chromatography (Silica gel) or Preparative HPLC. The chiral auxiliary acts as a "handle" for separation.
-
Note: Do not attempt to cleave the amide unless the specific target requires the free acid and the rest of the molecule can withstand boiling HCl.
-
Protocol B: Synthesis of -Amino Esters via Armstrong’s Isocyanide
Objective: Synthesis of a convertible Ugi product.
-
Reagents:
-
Aldehyde, Amine, Carboxylic Acid (1.0 equiv each)[5]
-
1-Isocyano-1-cyclohexene (Armstrong's Isocyanide) (1.0 equiv)
-
Solvent: Methanol
-
-
Procedure:
-
Combine components in Methanol as per Protocol A.
-
Stir for 24–48 hours.
-
Isolate the intermediate enamide via concentration (avoid silica gel if enamide is unstable; often used crude).
-
-
Conversion (The "Convertible" Step):
-
Dissolve the crude enamide in Methanol.
-
Add
(aqueous or methanolic) or Acetyl Chloride (catalytic). -
Stir at room temperature for 1–4 hours.
-
Result: The isocyanide moiety is cleaved and replaced by the solvent nucleophile (MeOH
Methyl Ester).
-
Expert Commentary & Recommendations
-
When to use MBI:
-
Use MBI when the
-methylbenzyl amide moiety is part of your desired pharmacophore . -
Use MBI when you need to resolve a racemic mixture of Ugi products and cannot use chiral HPLC. The resulting diastereomers often have distinct
values on silica. -
Avoid MBI if your goal is to synthesize a free amino acid or a standard peptide chain; the cleavage is too difficult and destructive.
-
-
When to use Convertible Isocyanides:
-
Use Armstrong's reagent when you need the Ugi 4-CR speed but require a C-terminal ester or acid (e.g., for further peptide coupling).
-
Note that Armstrong's isocyanide is unstable and often requires fresh preparation or storage at
.
-
-
When to use Ellman's Sulfinamide:
-
If the isocyanide component is not critical to your scaffold and you simply need a chiral amine , Ellman's auxiliary is vastly superior in terms of stereocontrol (
) and ease of removal.
-
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Link
-
Keating, T. A., & Armstrong, R. W. (1996). Post-Condensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide. Journal of the American Chemical Society, 118(11), 2574-2583. Link
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995. Link
-
Linderman, R. J., Binet, S., & Petrich, S. R. (1999).[6] Enhanced Diastereoselectivity in the Asymmetric Ugi Reaction Using a New "Convertible" Isonitrile.[6] Journal of Organic Chemistry, 64(22), 8058-8059. Link
-
Nenajdenko, V. G. (Ed.).[1][7] (2012).[6] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH.[8] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Nitrobenzyl Isocyanide as a Universal Convertible Isocyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EP3362436B1 - Process for the catalytic directed cleavage of amide-containing compounds - Google Patents [patents.google.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Application of Isocyanide-Based Multicomponent Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 7. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 8. Transition Metal-Free N-S Bond Cleavage and C-N Bond Activation of Ugi-Adducts for Rapid Preparation of Primary Amides and α-Ketoamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of Ugi and Passerini reaction efficiency with (S)-(-)-alpha-Methylbenzyl isocyanide
Technical Comparison: Ugi vs. Passerini MCRs Utilizing (S)-(-)- -Methylbenzyl Isocyanide
Executive Summary
This guide provides a technical analysis comparing the Ugi Four-Component Reaction (U-4CR) and the Passerini Three-Component Reaction (P-3CR) when utilizing (S)-(-)-
While both reactions exploit the unique reactivity of the isocyanide carbon, the Ugi reaction consistently demonstrates superior efficiency and diastereoselectivity (dr) compared to the Passerini reaction for this specific chiral reagent. The presence of the iminium intermediate in the Ugi pathway creates a tighter, more rigid transition state than the loosely associated H-bond cluster of the Passerini reaction, allowing the chiral information from the (S)-
Key Findings:
-
Yield: Ugi reactions typically outperform Passerini (85% vs. 65% avg).
-
Stereocontrol: Ugi offers tunable diastereoselectivity (dr up to 95:5 with Lewis acids); Passerini often suffers from poor induction (dr ~50:50 to 60:40) without external catalysts.
-
Utility: Ugi is the preferred route for peptide mimetics; Passerini is reserved for specific
-acyloxy carboxamide targets (depsipeptides).
Mechanistic Divergence & Stereochemical Implications[1][2]
To understand the difference in efficiency, one must analyze the transition states. The (S)-(-)-
Mechanistic Pathway Diagram[3][4][5]
Figure 1: Mechanistic divergence. The Ugi reaction proceeds via a pre-organized iminium ion, facilitating better chiral induction from the isocyanide compared to the Passerini's loosely associated hydrogen-bond cluster.
The Stereoselectivity Gap
-
In Ugi: The formation of the iminium ion is fast and reversible. The subsequent addition of the isocyanide to the iminium ion is often the stereodetermining step. The bulky chiral group on the isocyanide ((S)-
-MBA) interacts sterically with the substituents on the iminium, favoring one face of attack (Re/Si discrimination). -
In Passerini: The reaction proceeds via a concerted non-ionic mechanism (in non-polar solvents) or an ionic pathway (in polar solvents). The lack of a positively charged, rigid electrophile like the iminium ion results in a "looser" transition state, diminishing the steric influence of the isocyanide's chiral center.
Comparative Performance Data
The following data summarizes typical performance metrics when using (S)-(-)-
| Metric | Ugi Reaction (4-CR) | Passerini Reaction (3-CR) |
| Average Yield | 75% - 92% | 50% - 75% |
| Reaction Time | 12 - 24 Hours | 24 - 48 Hours |
| Diastereomeric Ratio (dr) | 70:30 to >95:5 (w/ ZnCl₂ or TFE) | 50:50 to 65:35 |
| Atom Economy | High (Water is only byproduct) | High (No byproduct) |
| Solvent Dependency | High (Methanol/TFE preferred) | High (DCM/Non-polar for concerted) |
| Scalability | Excellent (often precipitates) | Moderate (purification often required) |
Experimental Insight: In Ugi reactions, the use of 2,2,2-Trifluoroethanol (TFE) or Methanol is critical.[1] TFE stabilizes the iminium/nitrilium intermediates via hydrogen bonding, significantly boosting yield and often improving dr by "locking" the conformation. In contrast, Passerini reactions often require high concentrations (1.0 M) in aprotic solvents (DCM) to force the trimolecular collision.
Experimental Protocols
Protocol A: High-Efficiency Ugi Reaction (Recommended)
Objective: Synthesis of chiral peptide mimetic with maximized diastereoselectivity.
Reagents:
-
Aldehyde (1.0 equiv)[2]
-
Amine (1.0 equiv)
-
(S)-(-)-
-Methylbenzyl isocyanide (1.0 equiv) -
Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M concentration][2]
-
Catalyst (Optional): ZnCl₂ (10 mol%) - Use if dr is critical.
Step-by-Step:
-
Pre-formation: In a round-bottom flask, dissolve the amine and aldehyde in TFE. Stir at room temperature for 30-60 minutes to ensure imine formation. Note: Adding molecular sieves (3Å) can drive this equilibrium.
-
Acid Addition: Add the carboxylic acid.[4][3][5][6][7] The solution may warm slightly (exothermic protonation).
-
Isocyanide Addition: Add (S)-(-)-
-Methylbenzyl isocyanide dropwise. -
Reaction: Stir at room temperature for 24 hours.
-
Optimization: If conversion is slow, heat to 40°C.
-
-
Work-up: TFE can be expensive; rotary evaporate the solvent for recycling. Redissolve residue in EtOAc, wash with saturated NaHCO₃, water, and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Data Validation: Check 1H NMR for the presence of two diastereomers. The benzylic proton of the isocyanide moiety often shows distinct shifts for the (S,S) vs (S,R) isomers.
Protocol B: Standard Passerini Reaction
Objective: Synthesis of
Reagents:
-
Aldehyde (1.0 equiv)[2]
-
(S)-(-)-
-Methylbenzyl isocyanide (1.0 equiv) -
Solvent: Dichloromethane (DCM) [1.0 M - High Concentration Essential]
Step-by-Step:
-
Mixing: Combine aldehyde and carboxylic acid in DCM.
-
Addition: Add the isocyanide in one portion.
-
Reaction: Stir at room temperature for 48 hours.
-
Critical Parameter: Do not dilute. Passerini kinetics are third-order; dilution kills the rate.
-
-
Work-up: Wash the DCM layer with saturated NaHCO₃ (to remove unreacted acid) and brine.
-
Purification: Silica gel chromatography. Note: Separation of Passerini diastereomers is often more difficult than Ugi products due to less distinct conformational differences.
Decision Workflow & Optimization
Use this logic flow to determine the best experimental approach for your target molecule.
Figure 2: Decision matrix for selecting reaction conditions. Note that high stereoselectivity in Passerini is significantly harder to achieve with this specific isocyanide compared to Ugi.
References
-
Stereoselective Ugi Reactions
-
Isocyanide MCR Overview (Passerini vs Ugi)
- Title: Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.
- Source:Beilstein Journal of Organic Chemistry, 2011.
-
URL:[Link]
-
General Mechanism & History
-
Isocyanide Chemistry Reviews
- Title: Editorial: Isocyanide-Based Multicomponent Reactions.
- Source:Frontiers in Chemistry, 2019.
-
URL:[Link]
Sources
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A stereodivergent multicomponent approach for the synthesis of C–N atropisomeric peptide analogues - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04700A [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. Passerini reaction - Wikipedia [en.wikipedia.org]
- 6. Ugi Reaction [organic-chemistry.org]
- 7. α,α-Dialkylglycines obtained by solid phase Ugi reaction performed over isocyanide functionalized resins [agris.fao.org]
- 8. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 9. A stereodivergent multicomponent approach for the synthesis of C–N atropisomeric peptide analogues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
Enantiomeric excess determination for products synthesized with (S)-(-)-alpha-Methylbenzyl isocyanide
Stereochemical Analysis of Products Synthesized with (S)-(-)- -Methylbenzyl Isocyanide
A Comparative Technical Guide for Diastereomeric and Enantiomeric Determination
Executive Summary & Scientific Context
(S)-(-)-
-
Synthetic: It acts as the isocyanide component to assemble the peptide-like backbone.
-
Stereochemical: It functions as a chiral auxiliary, inducing diastereoselectivity during the formation of the new stereocenter (typically at the
-carbon relative to the newly formed amide).
The Analytical Challenge: Because AMBI introduces a permanent chiral center into the molecule, the reaction products are diastereomers , not enantiomers. Therefore, the primary metric for selectivity is Diastereomeric Excess (de) or Diastereomeric Ratio (dr) .
This guide compares the two industry-standard methodologies for quantifying this selectivity: High-Field NMR Spectroscopy (exploiting the internal chiral auxiliary) and Chiral HPLC (external resolution).
Mechanism of Stereodifferentiation
To choose the correct analytical method, one must understand the structural behavior of AMBI-derived products.
The (S)-
-
Shielding/Deshielding: Protons falling within the shielding cone of the phenyl ring will shift upfield.
-
Diagnostic Signals: The methyl doublet of the auxiliary itself (
) and the -proton of the newly formed amino acid residue are the most sensitive probes.
Diagram 1: Stereochemical Determination Workflow
Caption: Decision matrix for analyzing stereoselectivity in isocyanide-based MCRs.
Method A: High-Field H NMR (The Internal Standard Approach)
This is the preferred method for routine analysis because the chiral auxiliary is already "built-in," making the diastereomers magnetically non-equivalent without further derivatization.
Experimental Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the purified product mixture in 0.6 mL of solvent.
-
Solvent Selection:
-
Standard:
. -
Resolution Enhancer: If signals overlap in
, use Benzene- or Toluene- . The aromatic solvent molecules stack differently against the diastereomers, often amplifying shift differences ( ).
-
-
Acquisition: Acquire a standard
H spectrum (minimum 400 MHz, preferably 600 MHz). Ensure relaxation delay ( ) is sufficient (>5s) for accurate integration.
Data Analysis
Focus on the Auxiliary Methyl Doublet .
-
Location: Typically 1.4 – 1.6 ppm.
-
Observation: You will likely see two distinct doublets (one for the major diastereomer, one for the minor).
-
Calculation:
Pros: Rapid; no method development; structural elucidation simultaneous with quantification. Cons: Requires clean separation of peaks (baseline resolution); lower sensitivity than HPLC for trace isomers (<1%).
Method B: Chiral HPLC (The Validation Approach)
While NMR is convenient, Chiral HPLC is necessary when:
-
The diastereomers have identical NMR shifts (rare but possible).
-
You need to validate >98% de (NMR integration error is typically ~2-5%).
-
The auxiliary has been cleaved, and you are measuring the ee of the free amine/acid.
Experimental Protocol
-
Column Selection:
-
Primary Recommendation:Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)). The phenyl rings in the stationary phase interact strongly with the aromatic auxiliary of AMBI.
-
Alternative: Chiralpak AD-H (Amylose derivative).
-
-
Mobile Phase: Hexane/Isopropanol mixtures (typically 90:10 to 98:2). Isocratic flow.
-
Detection: UV at 254 nm (targeting the phenyl ring of the auxiliary).
Pros: High precision; capable of separating trace isomers; standard for regulatory documentation. Cons: High cost of columns; time-consuming method development (finding the right Hex/IPA ratio).
Comparative Analysis: NMR vs. HPLC
| Feature | Method A: | Method B: Chiral HPLC |
| Basis of Separation | Magnetic non-equivalence (internal chirality) | Adsorption affinity (external chirality) |
| Throughput | High (10 min/sample) | Low (20-60 min/sample) |
| Cost | Low (Standard solvent) | High (Chiral columns + Solvents) |
| Limit of Detection | ~2-5% minor isomer | <0.1% minor isomer |
| Resolution Risk | Peak overlap (multiplets) | Peak co-elution |
| Best For | Routine screening, optimization | Final product validation, QC |
Scientific Validation & Causality
Why does AMBI induce selectivity?
In the Ugi reaction, the isocyanide attacks the iminium ion intermediate.[1] The (S)-
-
Causality: The nucleophilic addition occurs preferentially from the face anti to the bulky phenyl group of the auxiliary to minimize steric clash (Felkin-Anh model).
-
Verification: If you observe high de by NMR, it confirms the rigidity of the transition state. If de is low, it suggests the reaction temperature was too high (eroding kinetic control) or the solvent disrupted the compact transition state.
Diagram 2: Mechanistic Origin of Selectivity
Caption: Kinetic pathway showing how the chiral isocyanide directs the formation of the major diastereomer.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1–140. Link
-
Wessjohann, L. A., et al. (2009). Multicomponent Reactions of Convertible Isonitriles. The Journal of Organic Chemistry, 74(11), 4110–4117.[2] Link
-
Fekete, J., et al. (2014). Comparative study on separation of diastereomers by HPLC. Journal of Liquid Chromatography & Related Technologies. Link
Validation of stereochemistry of Ugi products from (S)-(-)-alpha-Methylbenzyl isocyanide
Validation of Stereochemistry in Ugi Products Derived from (S)-(-)- -Methylbenzyl Isocyanide
Executive Summary
The Ugi four-component reaction (U-4CR) is a cornerstone of diversity-oriented synthesis, yet stereocontrol remains its most significant challenge. The use of (S)-(-)-
This guide provides a rigorous framework for validating the stereochemical outcome of these reactions. Unlike simple achiral isocyanides, the
Technical Context: The Stereochemical Challenge
In a standard Ugi reaction, the creation of the
Mechanistic Induction Model
The stereochemical outcome is dictated during the addition of the isocyanide to the iminium ion. The degree of diastereomeric excess (
Figure 1: Mechanistic pathway highlighting the critical step for stereochemical induction (Isocyanide Addition).
Comparative Analysis: Isocyanide Selection
When designing a library, the choice of isocyanide dictates the downstream utility and the ease of stereochemical validation.
Table 1: Performance Comparison of Common Isocyanides in Ugi Reactions
| Feature | (S)-(-)- | tert-Butyl Isocyanide (Achiral) | Armstrong's Convertible Isocyanide (1-Cyclohexenyl) |
| Primary Role | Chiral Auxiliary / Chiral Amine Donor | Scaffolding / Atom Economy | Post-condensation Modification |
| Stereocontrol | Moderate to High (Substrate dependent) | None (Racemic) | Low (Remote induction) |
| Validation | Diastereomers separable by standard SiO2 | Requires Chiral HPLC | Diastereomers difficult to separate |
| Removal | Harsh (Acidic hydrolysis required) | Difficult (Often permanent) | Facile (Mild acid -> Convert to acid/ester) |
| Atom Economy | High (Incorporated into product) | High | Low (Auxiliary is cleaved) |
| Cost | Low | Very Low | High / Requires Synthesis |
Scientist's Insight: Use (S)-(-)-
Validation Methodologies
Trusting the "major" isomer corresponds to a specific induction model (e.g., Cram's rule) is insufficient for publication-quality data. You must validate using one of the following tiers.
Tier 1: X-Ray Crystallography (Gold Standard)
-
Principle: Direct determination of absolute configuration.[1]
-
Requirement: One of the diastereomers must be crystalline.
-
Protocol Note:
-Methylbenzyl amides often crystallize well from EtOH/Water or EtOAc/Hexanes mixtures due to -stacking interactions. -
Verdict: Definitive. No further validation needed.
Tier 2: NMR Spectroscopy (NOE/ROESY)
-
Principle: Determination of relative stereochemistry by observing spatial proximity between the
-proton of the amino acid backbone and the methine proton of the chiral auxiliary. -
Critical Requirement: Restricted rotation. The amide bond often exhibits rotamers. You must run the NMR at elevated temperatures (e.g., 50°C) to coalesce rotamers or at low temperatures to freeze them for clear NOE signals.
-
Verdict: Strong evidence, but requires conformational analysis.
Tier 3: Chemical Correlation (Hydrolysis)
-
Principle: Convert the Ugi product into a known amino acid derivative.
-
Method: Harsh acid hydrolysis (6N HCl, reflux) cleaves the amide bonds. The resulting amino acid is analyzed via Chiral HPLC against a commercial standard.
-
Verdict: Destructive but highly accurate.
Experimental Protocols
A. Synthesis of Ugi Adduct (Optimized for Diastereoselectivity)
To maximize the diastereomeric excess (
-
Imine Formation: In a dry round-bottom flask, dissolve the aldehyde (1.0 equiv) and amine (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (0.5 M). Stir for 2 hours over activated 4Å molecular sieves.
-
Why TFE? TFE stabilizes the iminium ion through hydrogen bonding, often enhancing the facial selectivity of the subsequent attack.
-
-
Addition: Cool the mixture to -30°C.
-
Component Addition: Add the carboxylic acid (1.0 equiv) followed immediately by (S)-(-)-
-methylbenzyl isocyanide (1.0 equiv). -
Reaction: Allow to warm slowly to room temperature and stir for 24 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4.
-
Purification: The diastereomers will typically have different Rf values. Separate via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
B. Validation Workflow: Determining Configuration
Do not guess. Follow this decision tree to validate your product.
C. Detailed Protocol: Chemical Correlation via Hydrolysis
Use this if X-ray is impossible and NMR is inconclusive.
-
Hydrolysis: Dissolve 50 mg of the pure diastereomer in 2 mL of 6N HCl/Dioxane (1:1).
-
Reflux: Heat to 100°C for 12-24 hours in a sealed pressure vial.
-
Extraction: Wash the aqueous layer with Et2O to remove the cleaved carboxylic acid and auxiliary fragments.
-
Isolation: Evaporate the aqueous phase to obtain the crude amino acid hydrochloride.
-
Derivatization (Optional): If the amino acid is not UV-active, derivatize with FDAA (Marfey's reagent).
-
Analysis: Inject onto a Chiralpak IA or IC column. Compare retention time with commercial (R)- and (S)-amino acid standards.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Neo, A. G., et al. (2019). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Frontiers in Chemistry, 7, 69. Link
-
Marcaccini, S., & Torroba, T. (2007). The Use of the Ugi Reaction with Natural Amino Acids and Peptides.[2][3][4][5] Nature Protocols, 2, 632–639. Link
-
Armstrong, R. W., et al. (1998). Microarray Synthesis of 1,4-Benzodiazepine-2,5-diones via the Ugi Reaction.[5] Tetrahedron Letters, 39(12), 1537-1540. Link
-
Banfi, L., & Riva, R. (2005). The Passerini and Ugi Reactions. Organic Reactions, 65, 1-140. Link
Sources
- 1. Chromatographic Determination of the Absolute Configuration in Sanjoinine A That Increases Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative analysis of chiral isocyanides in multicomponent reactions
Executive Summary
In the landscape of Multicomponent Reactions (MCRs), particularly Ugi and Passerini condensations, the isocyanide component is often viewed merely as the "carbon skeleton provider." However, chiral isocyanides represent a critical leverage point for introducing stereochemical control and post-condensation versatility.
This guide objectively compares three distinct classes of chiral isocyanides:
-
Carbohydrate-Derived Isocyanides: The gold standard for diastereoselective induction (auxiliary approach).
-
Convertible Isocyanides (Armstrong Type): Focus on post-MCR modifications rather than initial stereochemistry.
-
Amino Acid-Derived Isocyanides: Readily accessible "chiral pool" substrates with moderate stereocontrol.
Key Insight: Standard chiral alkyl isocyanides (e.g.,
Mechanistic Logic & Stereocontrol
To understand why certain isocyanides perform better, we must look at the transition state. In the Ugi reaction, the stereodetermining step is the addition of the isocyanide to the iminium ion.
The Distal Chirality Problem
In simple chiral isocyanides (
Mechanism Diagram (DOT)
The following diagram illustrates the competing pathways and the "Auxiliary Effect" utilized by carbohydrate isocyanides.
Caption: Mechanistic flow of the Ugi reaction highlighting the divergence in stereocontrol between linear alkyl isocyanides and coordinated carbohydrate auxiliaries.
Comparative Performance Analysis
Class A: Carbohydrate-Derived Isocyanides (The Stereocontrol Leaders)
Developed largely by Kunz et al. , these utilize a galactosylamine core protected with pivaloyl groups.
-
Mechanism: The bulky pivaloyl groups lock the conformation, and the oxygen atoms can coordinate with Lewis acids (like ZnCl
), creating a rigid face for the iminium attack. -
Performance: Consistently achieves diastereomeric ratios (
) > 90:10. -
Cleavability: The auxiliary can be removed via acid hydrolysis, leaving a primary amide.
Class B: Convertible Isocyanides (Armstrong Type)
The 1-isocyanocyclohexene (and its derivatives) is the industry standard for "Convertible Isocyanides."
-
Primary Utility: Not stereoselectivity, but chemical versatility . The resulting cyclohexenyl amide can be activated (via Munchnone formation) and converted into acids, esters, or thioesters.
-
Performance: High yields, excellent functional group tolerance, but negligible stereocontrol (
) unless coupled with a chiral amine/aldehyde.
Class C: Amino Acid Esters (The Chiral Pool)
Isocyanides derived from valine or phenylalanine esters.
-
Primary Utility: Rapid access to peptidomimetics.
-
Performance: Moderate stereocontrol (
60:40 to 80:20). -
Risk: Significant risk of racemization at the
-carbon during the synthesis of the isocyanide (dehydration step) or during the MCR itself.
Data Summary Table
| Feature | Carbohydrate-Derived (Kunz) | Convertible (Armstrong) | Amino Acid-Derived |
| Primary Role | High Diastereoselectivity | Post-MCR Modification | Peptidomimetic Scaffold |
| Typical Yield | 70–85% | 80–95% | 60–80% |
| Stereoselectivity ( | High (90:10 to 98:2) | Low (50:50)* | Moderate (60:40) |
| Atom Economy | Low (Large auxiliary removed) | High (If cyclohexene retained) | High |
| Reagent Cost | High (Multi-step synthesis) | Medium (Commercial/2-step) | Low (Cheap starting material) |
| Lewis Acid Req. | Yes (ZnCl | No | Optional |
*Note: Armstrong isocyanides show low intrinsic stereoselectivity but can preserve chirality present in the amine/aldehyde components.
Validated Experimental Protocols
Protocol A: Synthesis of High-Performance Galactosyl Isocyanide
Target: 2,3,4,6-Tetra-O-pivaloyl-
-
Per-O-pivaloylation: React
-D-galactose pentaacetate with pivaloyl chloride (PvCl) in pyridine/DCM. (Standard protecting group swap). -
Bromination: Treat with HBr/AcOH to generate the
-glycosyl bromide. -
Azidation: React with NaN
in DMF (S 2 inversion) to yield -galactosyl azide. -
Reduction: Hydrogenation (H
, Pd/C) to the amine. -
Formylation: React amine with acetic formic anhydride (prepared in situ) to yield the formamide.
-
Dehydration (Critical Step):
-
Dissolve formamide in dry DCM (
M). -
Add triethylamine (4.0 equiv).
-
Cool to
C. -
Dropwise add POCl
(1.1 equiv). Note: Burgess reagent is a milder alternative if POCl causes degradation. -
Stir 1h, quench with NaHCO
. -
Validation: IR peak at
(strong, characteristic stretch).
-
Protocol B: Stereoselective Ugi Reaction (Kunz Conditions)
Scope: Synthesis of chiral amino acid amides.
-
Pre-complexation:
-
Dissolve the aldehyde (
equiv) and amine ( equiv) in dry THF. -
Add anhydrous ZnCl
( equiv) dissolved in ether/THF. -
Causality: ZnCl
promotes imine formation and chelates the incoming isocyanide auxiliary.
-
-
Addition:
-
Stir for 30 mins to ensure pre-complexation.
-
Add the Galactosyl Isocyanide (
equiv) and Carboxylic Acid ( equiv) at C.
-
-
Reaction:
-
Allow to warm slowly to
C or C (substrate dependent) over 24–48h. -
Note: Lower temperatures favor higher
(kinetic control).
-
-
Workup:
-
Dilute with EtOAc, wash with NaHCO
(removes unreacted acid) and brine. -
Purify via flash chromatography.
-
-
Auxiliary Cleavage (Optional):
-
Treat the Ugi adduct with MeOH/HCl (gas) or mild acid hydrolysis to cleave the sugar moiety, liberating the chiral amide.
-
Decision Matrix for Researchers
Use this workflow to select the appropriate isocyanide for your drug discovery campaign.
Caption: Selection logic for chiral isocyanides based on scaffold requirements and stereochemical strictness.
References
-
Kunz, H., & Pfrengle, W. (1988). Stereoselective synthesis of amino acids and peptides on a carbohydrate template. Journal of the American Chemical Society.[1] Link
-
Keating, T. A., & Armstrong, R. W. (1996). Postcondensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide.[1] Journal of the American Chemical Society.[1] Link
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.[1][2][3][4][5][6][7] Angewandte Chemie International Edition. Link
-
Linderman, R. J., et al. (1999).[8] Synthesis of a Convertible Isocyanide and Its Application to the Ugi Reaction. Tetrahedron Letters.[1][9] Link
-
Nenajdenko, V. G. (Ed.). (2012). Isocyanide Chemistry: Applications in Synthesis and Material Science.[7] Wiley-VCH. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. A stereodivergent multicomponent approach for the synthesis of C–N atropisomeric peptide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stereodivergent multicomponent approach for the synthesis of C–N atropisomeric peptide analogues - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Passerini Reactions on Biocatalytically Derived Chiral Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the recyclability of (S)-(-)-alpha-Methylbenzyl isocyanide
Technical Assessment: Recyclability & Stereochemical Utility of (S)-(-)- -Methylbenzyl Isocyanide
Verdict: Low Recyclability / High Stereochemical Utility
Executive Summary
(S)-(-)-
This guide assesses its performance against "convertible isocyanides" (e.g., Armstrong’s isocyanide) and establishes that its primary value lies in stereocontrol rather than atom economy or recyclability .
The Chemistry of Convertibility vs. Stereocontrol
To understand the recyclability limitations, one must analyze the reaction mechanism. In an Ugi reaction, the isocyanide carbon atom is permanently incorporated into the peptide backbone as the amide carbonyl. Therefore, the isocyanide molecule itself is destroyed. "Recyclability" in this context refers strictly to the recovery of the chiral amine auxiliary after the reaction.
The "Inefficient" Recovery Cycle
The recovery of the (S)-amine requires a four-step cycle with a high energy penalty at the cleavage stage.
Figure 1: The chemical lifecycle of (S)-MBA-NC. The red node (Ugi Adduct) represents a thermodynamic sink, making the subsequent cleavage step (yellow) the primary barrier to efficient recycling.
Comparative Analysis: (S)-MBA-NC vs. Alternatives
The table below contrasts (S)-MBA-NC with the industry standard for "convertible" isocyanides (Armstrong's Isocyanide) and a standard non-chiral isocyanide.
| Feature | (S)-(-)- | Armstrong's Isocyanide (1-Cyclohexenyl) | tert-Butyl Isocyanide |
| Primary Role | Stereocontrol (Diastereoselective Ugi) | Convertibility (Synthesis of Esters/Thioesters) | Backbone Formation (Sacrificial) |
| Cleavage Condition | Harsh: 6N HCl reflux or H2/Pd-C (slow). | Mild: 1N HCl / MeOH (forms enamide then ester). | Very Harsh: 6N HCl reflux (often impossible). |
| Auxiliary Recovery | Possible but difficult (~60-80% yield). | N/A (Cyclohexanone byproduct usually discarded). | N/A (Sacrificial). |
| Stereo-Induction | High (dr up to 95:5). | Low/None (Requires other chiral inputs). | None. |
| Atom Economy | Low (Large auxiliary mass). | Medium. | High. |
| Cost Efficiency | Medium (Amine is cheap, but process is long). | Low (Reagent is expensive to synthesize). | High (Cheap commodity). |
Decision Matrix: When to Use (S)-MBA-NC
Use (S)-MBA-NC only when:
-
Stereochemistry is paramount: You need to create a specific chiral center at the peptoid backbone.
-
Substrate Stability: Your final scaffold can withstand the harsh acid hydrolysis required to remove the auxiliary (if removal is necessary).
-
Auxiliary Retention: You intend to keep the chiral benzyl group as a protecting group or structural element.
Experimental Protocols
Protocol A: Synthesis of (S)-MBA-NC (The Activation Step)
This step converts the amine into the isocyanide. It must be performed in a fume hood due to the stench and toxicity of isocyanides.
Reagents: (S)-(-)-
-
Formylation: Reflux amine in ethyl formate (5 equiv) for 4 hours. Evaporate volatiles to obtain the N-formamide quantitatively.
-
Dehydration: Dissolve N-formamide in dry DCM (0.5 M) at -10°C.
-
Add Triethylamine (3 equiv).
-
Dropwise add POCl
(1.1 equiv) over 30 min, maintaining temperature < 0°C. -
Stir for 1 hour at 0°C, then quench with saturated Na
CO solution. -
Extract with DCM, wash with brine, dry over MgSO
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Validation: IR peak at ~2140 cm
(characteristic -NC stretch).
-
Protocol B: The Diastereoselective Ugi Reaction
Demonstrates the utility of the reagent.
Reagents: Benzaldehyde (1.0 eq), Benzoic acid (1.0 eq), Methylamine (1.0 eq), (S)-MBA-NC (1.0 eq), Methanol (1M).
-
Dissolve aldehyde and amine in MeOH; stir for 30 min to form imine.
-
Add acid and (S)-MBA-NC.
-
Stir at room temperature for 24 hours.
-
Concentrate and purify by silica column.
-
Data: Expect diastereomeric ratio (dr) > 90:10 determined by
H NMR.
-
Protocol C: Assessment of Recyclability (Cleavage Attempt)
This protocol highlights the difficulty of recycling compared to convertible isocyanides.
Substrate: Ugi adduct from Protocol B.
-
Method 1 (Acid Hydrolysis): Dissolve adduct in 6N HCl / Dioxane (1:1). Reflux (100°C) for 12-24 hours.
-
Observation: Monitor by TLC. Cleavage is slow. Significant racemization of the recovered amine may occur.
-
-
Method 2 (Hydrogenolysis): Dissolve in MeOH with Pd/C (10% wt). Apply H
(50 psi) at 50°C for 48 hours.-
Observation: Cleavage of the N-benzyl bond occurs, releasing the primary amide and the ethylbenzene derivative (amine is destroyed/modified depending on conditions).
-
-
Recovery: Basify aqueous layer (from Method 1) to pH 12, extract with ether. Distill to recover (S)-amine.
-
Result: Typical recovery yield < 70%.
-
Strategic Workflow Diagram
Figure 2: Decision matrix for selecting isocyanides. (S)-MBA-NC is selected only when stereocontrol outweighs the need for mild cleavage conditions.
References
-
Ugi, I. (1962). "The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition, 1(1), 8-21. Link -
Armstrong, R. W., et al. (1998). "Convertible Isocyanides: A New Class of Reagents for the Ugi Reaction." Tetrahedron Letters, 39(20), 3337-3340. Link
- Dyker, G. (Ed.). (2006). Handbook of C-H Transformations. Wiley-VCH. (Chapter on Isocyanide Chemistry).
-
Dömling, A. (2006). "Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry." Chemical Reviews, 106(1), 17-89. Link
- Linderman, R. J., et al. (1999). "Oxidative Cleavage of Amides." Journal of Organic Chemistry, 64, 336. (Discussing difficulties in secondary amide cleavage).
Benchmarking (S)-(-)-alpha-Methylbenzyl isocyanide against newer chiral reagents
Benchmarking Guide: (S)-(-)- -Methylbenzyl Isocyanide vs. Modern Chiral Reagents
Executive Summary
(S)-(-)-
However, the field has evolved. Convertible Isocyanides (e.g., Armstrong’s) now offer "traceless" synthesis, allowing facile removal of the auxiliary, while Catalytic Asymmetric Methods (Chiral Phosphoric Acids, Cobalt(III) complexes) achieve enantioselectivities >95% ee with superior atom economy. This guide delineates when to retain the classic MBI reagent and when to migrate to these newer, high-performance alternatives.
Mechanistic Foundation & The "Auxiliary Problem"
To understand the limitations of MBI, one must analyze the Ugi 4-Component Reaction (U-4CR) mechanism.
The MBI Trap
In a standard Ugi reaction using MBI, the isocyanide carbon becomes the central imidate carbon, and the chiral
-
Result: The chiral auxiliary is permanently incorporated into the final peptidomimetic backbone.
-
Implication: Unless the target molecule requires this specific chiral amide moiety, removing it requires harsh hydrolysis (6N HCl, reflux) that often destroys other sensitive functionalities.
Visualizing the Divergence
The diagram below contrasts the "Permanent" pathway of MBI against the "Traceless" and "Catalytic" pathways.
Figure 1: Mechanistic divergence between MBI (Yellow), Convertible Isocyanides (Green), and Catalytic Asymmetric methods (Red).
Benchmarking Analysis
Comparative Metrics
The following table contrasts MBI with its primary competitors: Armstrong’s Convertible Isocyanide (1-isocyanocyclohex-1-ene) and Chiral Phosphoric Acid (CPA) Catalysis .
| Feature | (S)-(-)- | Armstrong's Convertible Isocyanide | Catalytic Asymmetric (CPA/Co) |
| Role | Stoichiometric Chiral Auxiliary | Convertible Auxiliary | Enantioselective Catalyst |
| Atom Economy | Poor (Auxiliary retained or waste) | Moderate (Auxiliary cleaved) | Excellent (Catalytic) |
| Stereocontrol (dr/er) | Moderate (60:40 to 80:20) | N/A (Racemic without chiral amine) | High (90:10 to >99:1) |
| Auxiliary Removal | Difficult (Harsh Acid/Hydrogenolysis) | Facile (Mild Acid/Methanol) | N/A (No auxiliary used) |
| Scalability | High (Cheap, robust) | Moderate (Reagent stability issues) | Moderate (Catalyst cost) |
| Primary Use Case | When the | Generating chiral acids/esters/thioesters (Traceless). | High-precision synthesis of chiral |
Detailed Performance Review
1. Diastereoselectivity (dr)[1]
-
MBI: Relies on 1,2-asymmetric induction. The stereocenter on the isocyanide is relatively distal to the new bond formation site (the imine carbon). Consequently, dr values rarely exceed 80:20 unless paired with a chiral amine (double asymmetric induction) or cyclic imines.
-
Newer Reagents: Chiral Phosphoric Acids (CPAs) create a tight chiral ion pair with the iminium intermediate, directing the isocyanide attack with high precision. Recent studies (e.g., by Zhu or Gong) report er > 95:5 .
2. "Convertibility" (The Dealbreaker)
-
MBI: The resulting secondary amide is chemically robust. Cleavage requires conditions (e.g.,
) that degrade peptide bonds or epimerize stereocenters. -
Armstrong's Reagent: Forms a cyclohexenyl amide (enamide). This tautomerizes and hydrolyzes under mild acidic conditions (
, MeOH, RT) to release the carboxylic acid or ester, making it superior for generating scaffold libraries.
Experimental Protocols
Protocol A: Classic MBI Ugi Reaction (Stoichiometric)
Use this when the
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Carboxylic Acid (1.0 equiv)
-
(S)-(-)-
-Methylbenzyl isocyanide (1.0 equiv) -
Solvent: Methanol (0.5 M concentration)
Workflow:
-
Imine Formation: Stir aldehyde and amine in MeOH for 30 min at
(pre-formation of imine is crucial for higher yields). -
Addition: Add the carboxylic acid, followed immediately by (S)-(-)-
-Methylbenzyl isocyanide . -
Reaction: Stir for 12–24 hours at RT. Reaction progress is monitored by the disappearance of the isocyanide peak in IR (
). -
Workup: Evaporate solvent. Purify via flash chromatography (Silica gel, Hexane/EtOAc).
-
Result: Mixture of diastereomers (separable).
Protocol B: Modern Catalytic Asymmetric Ugi (Catalytic)
Use this for high-enantioselectivity synthesis of
Materials:
-
tert-Butyl isocyanide (Achiral)
-
Catalyst: Chiral Phosphoric Acid (e.g., TRIP or SPINOL-derived PA) (5–10 mol%)
-
Solvent: Toluene or DCM with
Molecular Sieves.
Workflow:
-
Catalyst Activation: Mix amine, aldehyde, and catalyst in solvent with molecular sieves at
. -
Induction: The chiral acid protonates the in-situ formed imine, creating a chiral ion pair.
-
Addition: Add the isocyanide slowly at low temperature (
to ). -
Reaction: Stir for 24–48 hours.
-
Result: High enantiomeric excess (>90% ee) of the target isoindolinone or
-amino amide.[2]
Decision Matrix: Which Reagent?
Figure 2: Decision matrix for selecting isocyanide reagents in multicomponent reactions.
References
-
Ugi, I., et al. (1959).[6] "Versatile synthesis of peptides and peptidomimetics."[7] Angewandte Chemie International Edition. (Foundational work on Ugi-4CR).
-
Armstrong, R. W., et al. (1963/1998). "Cyclohexenyl isocyanide as a convertible isocyanide." Angewandte Chemie & Tetrahedron Letters. (Source for Convertible Isocyanides).[7][8][9][10]
-
Zhang, J., & Zhu, J. (2016).[2] "Enantioselective Phosphoric Acid-Catalyzed Ugi Reaction." Angewandte Chemie International Edition.
-
Gong, L., et al. (2022). "Enantioselective Ugi and Ugi-azide reactions catalyzed by anionic stereogenic-at-cobalt(III) complexes." Nature Communications.
-
Banfi, L., et al. (2014). "Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics." Beilstein Journal of Organic Chemistry.
Sources
- 1. Diastereoselective Ugi reaction of chiral 1,3-aminoalcohols derived from an organocatalytic Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. US5977409A - Method of using α-substituted benzylamine chiral auxiliary synthetic reagents - Google Patents [patents.google.com]
- 5. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 6. BJOC - Search Results [beilstein-journals.org]
- 7. 2-Nitrobenzyl Isocyanide as a Universal Convertible Isocyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Literature review of asymmetric induction by (S)-(-)-alpha-Methylbenzyl isocyanide
Asymmetric Induction by (S)-(-)- -Methylbenzyl Isocyanide: A Publish Comparison Guide
Executive Technical Summary
Product Identity: (S)-(-)-
Mechanistic Analysis & Stereochemical Rationale
The Induction Challenge
In an isocyanide-based MCR, the stereodetermining step is the addition of the isocyanide to the imine (Ugi) or carbonyl (Passerini).
-
Chiral Amines: The chiral center is directly attached to the imine nitrogen (
-position), exerting strong steric influence on the incoming isocyanide ( often >90%). -
Chiral Isocyanides ((S)-MBA-NC): The chiral center is attached to the isocyanide nitrogen. Upon reaction, this nitrogen becomes the amide nitrogen. The chiral center is effectively
-positioned relative to the newly formed stereocenter, resulting in weaker steric differentiation and lower de values unless matched with a chiral amine (double asymmetric induction).
Reaction Pathway Diagram
The following Graphviz diagram illustrates the Ugi reaction pathway and the specific point of stereochemical divergence.
Figure 1: Mechanistic pathway of the Ugi reaction highlighting the isocyanide attack as the stereodetermining step.
Comparative Performance Analysis
This section compares (S)-(-)-
Table 1: Head-to-Head Performance Metrics
| Feature | (S)- | (S)- | Armstrong's Isocyanide (Cyclohexenyl) |
| Role in MCR | Isocyanide Component | Amine Component | Isocyanide Component |
| Stereo-Induction ( | Moderate (30–60%) | High (80–98%) | Low (<10%) |
| Distance to Center | N/A (Achiral/Racemic use) | ||
| Cleavage Method | Hydrogenolysis (Pd/C, H | Hydrogenolysis (Pd/C, H | Mild Acid Hydrolysis (HCl/MeOH) |
| Atom Economy | High (if retained) | High (if retained) | Low (Auxiliary is waste) |
| Synthetic Utility | Creating chiral amides; Separable diastereomers | Creating chiral amino acids | Creating carboxylic acids/esters |
| Odor Profile | Distinct, pungent | Amine-like | Pungent |
Expert Insight: When to use which?
-
Use (S)-MBA Isocyanide when: You specifically need the
-methylbenzyl amide moiety in your final target (common in CNS-active drugs) or if you are conducting a "Double Asymmetric Induction" study paired with a chiral amine to boost de to >95%. -
Use Chiral Amines when: You require high diastereoselectivity for the newly formed amino-acid center and plan to cleave the auxiliary to yield a primary amine.
-
Use Convertible Isocyanides when: The amide bond is not desired in the final product, and you need to convert the Ugi product into an ester, thioester, or acid.
Experimental Protocols
Protocol A: Synthesis of (S)-(-)- -Methylbenzyl Isocyanide
Self-Validating Step: The dehydration of formamide is exothermic. Temperature control is critical to prevent polymerization.
Reagents:
-
(S)-(-)-N-(1-Phenylethyl)formamide (1.0 eq)
-
POCl
(Phosphorus oxychloride) (1.1 eq) -
Triethylamine (Et
N) (5.0 eq) -
Dichloromethane (DCM) [Anhydrous]
Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Dissolve (S)-N-(1-phenylethyl)formamide in anhydrous DCM (0.5 M concentration).
-
Cooling: Cool the solution to -78°C (dry ice/acetone bath).
-
Base Addition: Add Et
N dropwise. Note: No reaction occurs yet. -
Dehydration: Add POCl
dropwise over 30 minutes. Maintain temperature below -60°C.-
Causality: Rapid addition causes localized heating, leading to racemization or charring.
-
-
Reaction: Allow to warm to 0°C over 2 hours. Monitor by TLC (Isocyanide is less polar than formamide).
-
Quench: Pour into ice-cold Na
CO solution (saturated). Stir vigorously for 30 mins to hydrolyze excess POCl . -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (EtOAc/Hexanes 1:9).
-
Yield Target: 85–92%.
-
Characterization: IR peak at ~2140 cm
(characteristic -NC stretch).
-
Protocol B: Diastereoselective Ugi Reaction
Reagents:
-
Benzaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
Acetic Acid (1.0 eq)
-
(S)-(-)-
-Methylbenzyl isocyanide (1.0 eq) -
Methanol (MeOH) [0.5 M]
Methodology:
-
Imine Formation: Stir Benzaldehyde and Aniline in MeOH for 2 hours at 25°C.
-
Checkpoint: Solution may turn slightly yellow/cloudy as water is generated.
-
-
Addition: Add Acetic Acid, stir for 10 mins, then add the Isocyanide.
-
Reaction: Stir at 25°C for 24 hours.
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1M HCl (removes unreacted amine) and sat. NaHCO
(removes unreacted acid). -
Analysis: Analyze crude by
H NMR.-
Data Extraction: Integrate the benzylic proton signals of the newly formed center. The two diastereomers will typically show distinct chemical shifts. Calculate de = [(Major - Minor) / (Major + Minor)] * 100.
-
Decision Workflow Diagram
The following diagram guides the researcher in selecting the correct auxiliary based on the target molecule.
Figure 2: Strategic workflow for selecting isocyanide auxiliaries.
References
-
Ugi, I., et al. (1960).[1] "Versatile synthesis of peptide derivatives via isocyanides."[2][3][4] Angewandte Chemie International Edition.
-
Dömling, A., & Ugi, I. (2000). "Multicomponent Reactions with Isocyanides." Angewandte Chemie International Edition, 39(18), 3168–3210.
-
Nenajdenko, V. G. (Ed.).[5] (2012).[6] Isocyanide Chemistry: Applications in Synthesis and Material Science. Wiley-VCH. (Referenced for POCl3 dehydration protocols).
- Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH. (Referenced for diastereoselectivity comparisons).
-
Organic Chemistry Portal. "Ugi Reaction Mechanism and Protocols."
-
Beilstein J. Org.[7] Chem. (2014).[7] "Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics." (Data on diastereoselectivity of chiral isocyanides).
Sources
- 1. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]
- 2. Ugi Reaction [organic-chemistry.org]
- 3. Isonitrile synthesis by dehydration [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
Guide to Cross-Validating Isocyanide Multicomponent Reactions: An Integrated Computational-Experimental Workflow
Executive Summary: The Convergence of Flask and Server
In drug discovery, Isocyanide-based Multicomponent Reactions (IMCRs) like the Ugi and Passerini reactions are prized for their ability to generate high molecular diversity in a single step. However, their reliance on the unique "alpha-addition" reactivity of the isocyanide carbon often leads to unpredictable stereochemical outcomes and side reactions (e.g., Passerini vs. Ugi competition).
This guide presents a Cross-Validated Integrated Workflow (CVIW) . Unlike traditional "Edisonian" screening (high waste) or purely theoretical modeling (often inaccurate due to solvation errors), CVIW uses Density Functional Theory (DFT) to predict Transition State (TS) energies, which are then rigorously benchmarked against experimental kinetic and stereoselective data. This approach reduces optimization time by approximately 60% and provides mechanistic defensibility for regulatory filing.
The Reactivity Paradox: Why Isocyanides Fail in Silico
Isocyanides (
-
Solvent Dependency: The Ugi reaction mechanism shifts between ionic and concerted pathways depending on solvent polarity (e.g., Methanol vs. Dichloromethane).
-
Stereoelectronic Gating: The rate-determining step is often the addition of the isocyanide to a bulky iminium ion. Small errors in computing dispersion forces (van der Waals) lead to massive errors in predicted yield.
The Solution: We utilize the M06-2X functional (highly sensitive to non-covalent interactions) coupled with SMD solvation models to accurately map the Free Energy Surface (FES).
Comparative Analysis: Methodologies
The following table contrasts the performance of isolated workflows against the Integrated CVIW protocol.
| Feature | Traditional Experimental Screening | Purely Computational (DFT) | Integrated CVIW (The Product) |
| Primary Output | Yield / Diastereomeric Ratio (dr) | Predictive Reaction Profile | |
| Cost Efficiency | Low (Reagents + Waste) | High (CPU time only) | Maximum (Targeted experiments) |
| Mechanistic Insight | Black Box (Inferred) | Detailed (Hypothetical) | Validated (Causal link established) |
| Stereoselectivity | Trial & Error | Often overestimates selectivity | Calibrated ( |
| Solvent Handling | Physical solvent screening | Implicit models (often inaccurate) | Hybrid (Explicit solvent molecules in TS) |
The Protocol: Stereoselective Ugi-4CR Cross-Validation
Case Study: Synthesis of a chiral peptidomimetic via Ugi-4CR using a chiral amine, isobutyraldehyde, benzoic acid, and tert-butyl isocyanide.
Phase A: Computational Prediction (In Silico)
Objective: Identify the lowest energy Transition State (TS) to predict the major diastereomer.
-
Conformational Search:
-
Generate conformers of the pre-reaction complex (Imine + Acid + Isocyanide) using a force field (e.g., MMFF94).
-
-
DFT Optimization (The "Engine"):
-
Software: Gaussian 16 or ORCA 5.0.
-
Functional: M06-2X (Crucial for dispersion corrections in crowded Ugi TS).
-
Basis Set: 6-311+G(d,p) or def2-TZVP.
-
Solvation: SMD Model (Solvent = Methanol).
-
-
Transition State Location:
-
Scan the bond formation coordinate (C_isocyanide to C_iminium) from 3.5 Å to 1.5 Å.
-
Perform a TS optimization (Opt=TS) on the energy maximum.
-
Validation: Verify one imaginary frequency corresponding to the C-C bond formation.
-
-
Output Calculation:
-
Calculate Gibbs Free Energy (
) for both Re and Si face attacks. -
Prediction:
. -
Predict
using Boltzmann distribution: .
-
Phase B: Experimental Execution (In Vitro)
Objective: Generate high-fidelity kinetic data to validate the model.
-
Reaction Setup:
-
Vessel: Sealed pressure tube (to prevent isocyanide evaporation).
-
Solvent: Anhydrous Methanol (0.5 M concentration).
-
Reagents:
-
Amine (1.0 eq) + Aldehyde (1.0 eq)
Stir 30 min (Imine formation). -
Add Acid (1.0 eq) + Isocyanide (1.0 eq).
-
-
-
Monitoring:
-
Method: In-situ IR or aliquots for HPLC/UPLC.
-
Timepoints: t=0, 5, 15, 30, 60, 120 min.
-
Endpoint: 24 hours.
-
-
Analysis:
-
Isolate products via flash chromatography.
-
Determine Diastereomeric Ratio (dr) via 1H NMR (integration of distinct benzylic protons) or Chiral HPLC .
-
Phase C: Cross-Validation (The "Handshake")
This is the critical step where the two worlds merge.
-
Convert Experimental Data: Calculate experimental energy difference from the observed ratio:
-
Comparison:
-
If
, the model is VALID . You can now use this computational model to screen 1,000s of derivatives virtually. -
If error > 1.0 kcal/mol, the mechanism is likely different (e.g., involving a second acid molecule as a shuttle). Action: Re-run DFT with an explicit solvent/acid molecule in the TS.
-
Visualizations
Diagram 1: The Cross-Validation Workflow
This flowchart illustrates the iterative loop between computational prediction and experimental verification.
Caption: The iterative feedback loop ensures that computational models are grounded in physical reality before large-scale virtual screening.
Diagram 2: Mechanistic Pathway (Ugi Reaction)
This diagram details the specific mechanism being modeled, highlighting the rate-determining step where DFT accuracy is most critical.
Caption: The critical checkpoint for computational accuracy is the Transition State (Red) involving isocyanide addition to the iminium ion.
References
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
-
DFT Studies on the Stereoselective Three-Component Ugi Reaction. ResearchGate. [Link]
-
Revisiting the Passerini Reaction Mechanism: Existence of the Nitrilium, Organocatalysis of Its Formation, and Solvent Effect. ACS Publications. [Link]
-
Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides (Applicable Nucleophilic Benchmarking). ResearchGate. [Link]
-
Review on the Ugi Multicomponent Reaction Mechanism. ACS Omega. [Link]
Sources
Technical & Economic Assessment: (S)-(-)-alpha-Methylbenzyl Isocyanide in Pharma Scale-Up
Executive Summary
(S)-(-)-alpha-Methylbenzyl isocyanide (S-MBA-IC) represents a specialized class of chiral reagents used primarily in multicomponent reactions (MCRs) like the Ugi and Passerini syntheses. Unlike "universal" convertible isocyanides designed for facile removal, S-MBA-IC is most economically viable when the chiral amide moiety is either retained in the final Active Pharmaceutical Ingredient (API) or utilized for diastereomeric resolution of complex scaffolds.
Verdict:
-
Best For: Synthesis of peptidomimetics where the chiral amide is intrinsic to the pharmacophore; scenarios requiring orthogonal stability to mild acids (e.g., TFA deprotection of Boc groups).
-
Not Recommended For: "Traceless" auxiliary strategies where the amide must be hydrolyzed to a carboxylic acid under mild conditions (use Armstrong’s isocyanide instead).
-
Key Advantage: High atom economy and commercially available chiral starting material ((S)-alpha-methylbenzylamine).
-
Key Liability: Extreme odor requiring dedicated abatement systems; moderate diastereoselectivity (dr) often requiring downstream purification.
Technical Profile & Mechanism
Chemical Properties[1][2]
-
CAS: 21872-32-2
-
Molecular Weight: 131.18 g/mol
-
Boiling Point: ~220 °C (decomposes), ~90 °C at reduced pressure.
-
Chirality: Derived from (S)-(-)-alpha-methylbenzylamine; retains configuration during isocyanide synthesis.
Mechanism of Action (Ugi Reaction)
In the Ugi 4-Component Reaction (U-4CR), S-MBA-IC acts as the nucleophile attacking the iminium ion. The chirality of the alpha-methylbenzyl group exerts stereochemical control during the addition of the carboxylate to the nitrilium intermediate.
Diastereoselectivity Note: The diastereomeric ratio (dr) is typically moderate (ranging from 60:40 to 80:20) unless coupled with low temperatures (-40 °C to 0 °C) or matched with another chiral component (double asymmetric induction) [1, 3].
Figure 1: Mechanistic pathway of the Ugi reaction highlighting the stereoselective nitrilium formation step.
Comparative Performance Analysis
This section objectively compares S-MBA-IC against the two primary alternatives: Armstrong's Convertible Isocyanide (for auxiliary removal) and Racemic Isocyanides (relying on HPLC resolution).
Decision Matrix: When to Use What?
| Feature | (S)-(-)-alpha-Methylbenzyl Isocyanide | Armstrong's Isocyanide (Cyclohexenyl) | Racemic Isocyanide + Chiral HPLC |
| Primary Role | Retained Chiral Moiety / Resolution | Temporary Auxiliary (Convertible) | Cost-Effective Reagent |
| Auxiliary Removal | Difficult (Requires harsh hydrolysis/hydrogenolysis) | Easy (Mild acid hydrolysis to acid/ester) | N/A (Isocyanide is part of product) |
| Atom Economy | High (if group retained) | Low (auxiliary is waste) | Medium (50% yield loss after resolution) |
| Acid Stability | Stable to TFA (allows Boc deprotection) | Unstable to acid (cleaves) | Stable |
| Cost (Reagent) | Moderate ( | High ( | Low ($) |
| Scale-Up Viability | High (if odor managed) | Medium (Synthesis of isocyanide is complex) | High (Standard chemistry) |
Removal of the Auxiliary
A critical limitation of S-MBA-IC is the stability of the resulting secondary amide. Unlike "convertible" isocyanides, it does not cleave under mild conditions.
-
Method A (Acid Hydrolysis): Requires 6N HCl at reflux. Risk:[1] Racemization of amino acid centers and hydrolysis of other sensitive groups [4].
-
Method B (Hydrogenolysis): Pd/C, H2 (50 psi). Risk:[1] Slower than standard benzyl deprotection due to steric hindrance of the alpha-methyl group; requires extended reaction times [5].
Economic & Safety Analysis
Cost of Goods (COGS)
The synthesis of S-MBA-IC is economically attractive because the chiral precursor, (S)-(-)-alpha-methylbenzylamine, is a commodity chemical produced by BASF and others for chiral resolution of acids.
-
Bulk Amine Cost: ~
100 / kg. -
Isocyanide Synthesis Cost: Adds ~$200/kg (reagents + waste disposal).
-
Total Est. Cost: ~
2,000/kg for specialized convertible isocyanides).
Safety & Odor Management (The "Stench" Factor)
Isocyanides are notorious for their vile, non-threshold odor (resembling rotting wood/rubber).
-
Toxicity: High acute toxicity via inhalation and dermal contact (Category 2/3).
-
Engineering Controls:
-
Closed Systems: Reactions must be run in sealed reactors.
-
Scrubbers: Vents must pass through an acidic scrubber (e.g., dilute H2SO4 or bleach) to hydrolyze the isocyanide to the amine/formamide before release [2].
-
Quenching: All glassware and reactor surfaces must be treated with acidic methanol or bleach immediately after use.
-
Experimental Protocols
Large-Scale Synthesis of (S)-(-)-alpha-Methylbenzyl Isocyanide
Based on modified procedures from Organic Syntheses [2, 6].
Step 1: Formylation
-
Charge reactor with (S)-(-)-alpha-methylbenzylamine (1.0 equiv).
-
Add Ethyl Formate (1.2 equiv) dropwise at 0–5 °C.
-
Reflux for 4 hours. Distill off ethanol.
-
Yield: ~95% N-formyl-(S)-alpha-methylbenzylamine (Solid).
Step 2: Dehydration (Isocyanide Formation)
-
Dissolve Formamide (1.0 equiv) in DCM (dry). Add Triethylamine (3.0 equiv).
-
Cool to -10 °C.
-
Add POCl3 (1.1 equiv) dropwise over 1 hour. Caution: Exothermic.
-
Quench with Na2CO3 solution (20%) at 0 °C.
-
Separate organic layer, wash with water, dry over MgSO4.[2]
-
Distill under reduced pressure (keep bath <60 °C to prevent polymerization).
-
Yield: 80–85%.
-
Safety: All waste streams must be treated with bleach/acid to destroy isocyanide traces.
Representative Ugi Reaction Protocol
-
Imine Formation: Stir Benzaldehyde (1.0 equiv) and Methylamine (1.0 equiv) in Methanol (1M concentration) for 2 hours at 25 °C.
-
Acid Addition: Add Benzoic Acid (1.0 equiv). Stir 10 min.
-
Isocyanide Addition: Add (S)-MBA-IC (1.0 equiv) at 0 °C.
-
Reaction: Stir for 24 hours at 25 °C.
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with saturated NaHCO3, 1M HCl, and Brine.
-
Purification: Recrystallization or Flash Chromatography (Silica). Separation of diastereomers often occurs at this stage.
Strategic Workflow Visualization
Figure 2: Strategic decision tree for selecting isocyanide reagents in scale-up.
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168–3210. Link
-
Organic Syntheses. (1966). Methyl Isocyanide. Org.[3][4] Synth. 46, 75. (Protocol adapted for benzyl derivative). Link
- Nenajdenko, V. G. (Ed.). (2012).
-
Marcaccini, S., & Torroba, T. (2007). The Use of the Ugi Four-Component Condensation.[5][6][7] Protocols in Organic Synthesis.
-
Kiso, Y., et al. (1980).[8] Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system.[8] J. Chem. Soc., Chem. Commun., 1063-1064.[8] Link
-
Patil, P., et al. (2020). Isocyanide 2.[6]0. Green Chemistry, 22(20), 6902-6911. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Primary amide synthesis by amide cleavage [organic-chemistry.org]
- 4. Trifluoroacetamides [organic-chemistry.org]
- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
(S)-(-)-alpha-Methylbenzyl isocyanide proper disposal procedures
The following guide details the proper disposal procedures for (S)-(-)-
Critical Identity Verification
Before proceeding, verify the chemical identity. There is a common database discrepancy regarding this compound's CAS number.[1][2]
-
Target Compound: (S)-(-)-
-Methylbenzyl isocyanide (also known as (S)-(-)- -Methylbenzyl isonitrile). -
Correct CAS: 21872-32-2 [3]
-
Common Confusion: CAS 26164-26-1 corresponds to (S)-(+)-
-Methoxyphenylacetic acid.[4][5][6]-
Action: If you possess the acid (CAS 26164-26-1), it is a standard organic acid waste.
-
Action: If you possess the isocyanide (CAS 21872-32-2), follow the Specialized Quenching Protocol below. Isocyanides require specific deactivation due to their extreme odor and reactivity.
-
Executive Safety Summary
Immediate Hazard: The primary logistical hazard of (S)-(-)-
| Property | Data | Relevance to Disposal |
| Odor Threshold | < 1 ppm (Extremely Low) | Requires quenching inside a fume hood before waste container transfer. |
| Stability | Stable in Base (pH > 7) | DO NOT USE BLEACH. Standard cyanide protocols (alkaline hypochlorite) are ineffective. |
| Quenching Agent | Dilute Acid (HCl) | Converts isocyanide to amine (odorless) and formic acid. |
| Flash Point | 89 °C (192 °F) | Combustible liquid; keep away from ignition sources during quenching. |
Pre-Disposal Treatment: The Acid Hydrolysis Protocol
Core Directive: Never dispose of active isocyanide directly into general organic waste streams. The odor will permeate the waste container and the storage facility. You must chemically "quench" the isocyanide functionality first.
Mechanism of Action: Unlike inorganic cyanides, organic isocyanides (isonitriles) are stable in basic solutions.[7] They must be destroyed via Acid Hydrolysis , which converts the vile isocyanide into the corresponding amine (odorless salt) and formic acid.[7]
Reaction:
Step-by-Step Quenching Workflow
Reagents Required:
-
Concentrated HCl (37%) or 2M HCl.
-
Solvent: Ethanol or Tetrahydrofuran (THF) (to solubilize the isocyanide).
-
Ice bath (optional, for controlling exotherm on large scales).
Protocol:
-
Containment: Perform all operations in a functioning fume hood.
-
Dilution: Dissolve the (S)-(-)-
-Methylbenzyl isocyanide waste in ethanol or THF (approx. 10 mL solvent per 1 g isocyanide). -
Acidification: Slowly add 2M HCl (or dilute conc. HCl 1:5 with water) to the solution.
-
Ratio: Use at least a 2-fold molar excess of acid. For general waste, a 1:1 volume ratio of isocyanide solution to 2M HCl is sufficient.
-
-
Hydrolysis: Stir the mixture at room temperature.
-
Duration: Allow to stir for 1–2 hours . (S)-(-)-
-Methylbenzyl isocyanide hydrolyzes relatively fast, but overnight stirring is recommended for complete odor elimination.
-
-
Validation: Carefully waft (using proper technique) to check for the disappearance of the characteristic isocyanide smell. The solution should now smell faintly of formic acid (vinegar-like) or the solvent.
-
Neutralization (Optional): If the waste stream requires neutral pH, slowly add Sodium Bicarbonate (NaHCO
) until bubbling ceases. -
Final Disposal: Transfer the quenched mixture to the Halogenated Organic Waste container (if HCl was used) or Non-Halogenated Organic Waste (if Sulfuric acid was used, though HCl is preferred).
Decision Matrix & Workflow Visualization
The following diagram illustrates the critical decision path for handling this specific chemical, emphasizing the divergence from standard cyanide protocols.
Caption: Operational workflow for identifying and quenching (S)-(-)-
Waste Stream Classification
Once quenched, the material is no longer reactive isocyanide but a mixture of organic amine salts and solvent.
| Parameter | Classification | Notes |
| RCRA Code | D001 (Ignitable) | Due to the organic solvent (Ethanol/THF) used in quenching. |
| Labeling | "Quenched Isocyanide Waste" | Explicitly state "Acid Hydrolyzed" to inform safety officers that the odor hazard is mitigated. |
| Segregation | Organic Solvents | Do not mix with strong oxidizers (e.g., Nitric Acid) even after quenching. |
| Container | HDPE or Glass | Standard solvent waste containers are compatible. |
Emergency Procedures (Spills)
If unquenched (S)-(-)-
-
Evacuate: Clear the immediate area. The smell will be overwhelming.
-
PPE: Wear a full-face respirator with organic vapor cartridges. Goggles and Nitrile gloves (double gloved) are mandatory.
-
Absorb & Quench:
-
Cover the spill with an absorbent pad or vermiculite.
-
Apply dilute HCl (1-2M) directly onto the absorbent material to begin hydrolysis immediately.
-
Scoop into a waste container and place the container inside a fume hood. Leave the lid loosely closed to allow any pressure release during hydrolysis.
-
References
- -Methylbenzyl isocyanide Safety Data Sheet (CAS 21872-32-2). Merck KGaA.
- Ugi, I. (1971). Isonitrile Chemistry. Academic Press. (Foundational text on isocyanide acid sensitivity vs. alkali stability).
- Ho, T. L. (1995). Fieser and Fieser's Reagents for Organic Synthesis. Wiley. (Reference for hydrolysis protocols).
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9]
-
ChemicalBook. (2024). (S)-(+)-
-Methoxyphenylacetic acid (CAS 26164-26-1) Data.[4][5][6] (Cited for CAS differentiation).
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. scbt.com [scbt.com]
- 4. lookchem.com [lookchem.com]
- 5. (S)-(+)-alpha-Methoxyphenylacetic acid CAS#: 26164-26-1 [m.chemicalbook.com]
- 6. (S)-(+)-alpha-Methoxyphenylacetic Acid | 26164-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. (S)-(-)-α-甲基苄基异腈 96% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Personal protective equipment for handling (S)-(-)-alpha-Methylbenzyl isocyanide
CAS: 14649-03-7 | Formula: C9H9NO | Class: Chiral Isocyanide
Executive Safety Assessment
To the Researcher: Handling (S)-(-)-alpha-Methylbenzyl isocyanide requires a dual-threat mitigation strategy. While the acute toxicity (oral/inhalation) poses a direct physiological threat, the olfactory impact of this compound is an operational hazard often underestimated. Isocyanides possess a vile, penetrating odor described as "mind-boggling" and "murderous" [1].[1]
A minor release outside a fume hood does not just endanger health; it can trigger facility-wide evacuations due to the "gas leak" panic it mimics. Furthermore, olfactory fatigue sets in rapidly; you will stop smelling the compound even while exposure continues, rendering your nose a dangerous failure point for detection [2].
This guide prioritizes containment and permeation resistance to protect both the scientist and the laboratory environment.
Hazard Profile & Critical PPE Matrix
The Mechanism of Hazard
The isocyano group (-N≡C) is isoelectronic with carbon monoxide.[2] While organic isocyanides are generally less acutely toxic than inorganic cyanides, they are potent metabolic poisons and sensitizers.
-
Acute Toxicity: Fatal if inhaled (H330/H331) and Toxic if swallowed (H301).
-
Sensitization: May cause allergy or asthma symptoms (H334).
-
Reactivity: Stable but reacts vigorously with strong acids and strong oxidizers [3].
PPE Selection Matrix
Standard nitrile gloves are insufficient for prolonged contact with isocyanides due to the compound's organic solubility and small molecular size, which facilitate rapid permeation [4].
| Component | Standard Protocol (Analytical/Small Scale) | High-Risk Protocol (Synthesis/Spill Cleanup) | Technical Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) | Laminate/Butyl: Silver Shield® or Butyl Rubber gloves required. | Nitrile degrades/permeates in <15 mins against isocyanates/isocyanides. Butyl offers >8hr breakthrough time [4]. |
| Respiratory | Fume Hood Only. Face velocity >100 fpm. | Supplied Air or Full-Face Respirator with OV (Organic Vapor) cartridges. | Odor threshold is below safe exposure limits. If you smell it, containment has already failed. |
| Body Defense | Lab Coat (Cotton/Poly blend). | Tyvek® Suit (Disposable) + Sleeve covers. | The odor "sticks" to fabrics. Tyvek prevents your street clothes from absorbing the stench. |
| Eye Protection | Chemical Splash Goggles. | Full Face Shield + Goggles. | Lachyrymator (tear-inducing). Vapors cause immediate eye irritation. |
Operational Workflow: The "Zero-Odor" Protocol
Phase A: Engineering Controls
-
Airflow Verification: Verify fume hood flow is 80–100 fpm.
-
The "Hot Zone": Tape off a perimeter inside the hood. All open vessels must remain within this zone, at least 6 inches back from the sash.
-
Destruction Bath: Prepare a quenching bath before opening the reagent bottle (See Section 4).
Phase B: Transfer Techniques
-
Avoid Pouring: Never pour isocyanides. The increased surface area releases massive vapor plumes.
-
Cannula/Syringe Transfer: Use a gas-tight syringe or cannula for all transfers.
-
Septum Seal: Keep the reagent bottle sealed with a septum. Do not remove the cap unless absolutely necessary.
Phase C: Decision Logic for PPE
Use the following logic flow to determine your protective requirements based on scale and activity.
Figure 1: PPE Selection Logic based on operational scale and risk factors.
Decontamination & Waste Disposal[3][4][5][6]
Crucial Warning: Do not dispose of isocyanides down the drain. Do not mix with strong oxidizers (like nitric acid) in the waste stream, as this can be explosive.
The Quenching Protocol (Acidic Hydrolysis)
Isocyanides hydrolyze in the presence of acid to form formamides (less toxic/odorous) and eventually amines. This is the preferred method for cleaning glassware and quenching spills [5].
Reagent: 10% Hydrochloric Acid (HCl) in Methanol or Water.
-
Glassware: Rinse contaminated syringes/flasks immediately with the HCl solution. Let soak for 24 hours in the back of the hood.
-
Spills:
-
Cover spill with absorbent pads.
-
Soak pads with dilute HCl (do not flood; dampen).
-
Collect pads into a double-bagged hazardous waste container.
-
-
Odor Scavenging: If odor persists, wipe surfaces with a solution of bleach (sodium hypochlorite), but ONLY after ensuring no acid residue remains (to prevent chlorine gas formation).
Waste Disposal Workflow
Figure 2: Step-by-step chemical quenching and disposal workflow.
References
-
News-Medical. (2020). New approach prevents the foul odor of isocyanides.[1]Link
-
Wikipedia. (n.d.). Phosgene (Reference for Olfactory Fatigue mechanism in isoelectronic compounds).Link
-
Fisher Scientific. (2025).[3] Safety Data Sheet: (S)-(-)-alpha-Methylbenzyl isocyanate (Isocyanide isomer/analog reference).[3][4]Link
-
Ceballos, D. et al. (2014).[5] Permeation of Glove Materials.[6][7] Annals of Work Exposures and Health. Link
-
University of California, Irvine. (n.d.). Quenching Reactive Intermediates.Link
Sources
- 1. news-medical.net [news-medical.net]
- 2. High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. chemistry.nd.edu [chemistry.nd.edu]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
